molecular formula C8H14O2 B094108 7-Octenoic acid CAS No. 18719-24-9

7-Octenoic acid

カタログ番号: B094108
CAS番号: 18719-24-9
分子量: 142.2 g/mol
InChIキー: OZYYQTRHHXLTKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Octenoic acid is a bioactive compound identified in Moringa oleifera Lam. that has garnered significant research interest for its multi-target mechanisms in modulating immune response, oxidative stress, and apoptosis pathways . Recent in vitro studies on LPS-induced macrophages demonstrate that this compound exhibits potent anti-inflammatory activity by significantly downregulating the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 . Its mechanism involves the inhibition of the nuclear translocation of the NF-κB p65 subunit, a central transcription factor in the inflammatory signaling cascade . Furthermore, this compound displays marked antioxidant properties by suppressing the LPS-induced expression of NADPH oxidase 2 (NOX2) component genes and associated proteins, thereby potentially reducing reactive oxygen species (ROS) production . In the context of oncology research, this compound has shown promising anticancer activity against triple-negative breast cancer cells (MDA-MB-231) by inducing cell cycle arrest and promoting apoptosis . It modulates the expression of critical apoptotic regulators, reducing pro-apoptotic signals while enhancing anti-apoptotic BCL2 expression, confirming its role in influencing cell survival pathways . Molecular docking analyses predict favorable binding affinities with protein targets like TLR4, COX-2, and components of the NOX2 complex, providing a structural basis for its observed bioactivity . These collective findings position this compound as a valuable tool compound for researchers investigating novel therapeutic strategies for inflammatory diseases, oxidative stress-related conditions, and certain cancer types.

特性

IUPAC Name

oct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2H,1,3-7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYYQTRHHXLTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337674
Record name 7-Octenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18719-24-9
Record name 7-Octenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Octenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Octenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-OCTENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMY8YV4JPR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

7-Octenoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octenoic acid, a medium-chain unsaturated fatty acid, is gaining attention in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological activities of this compound, with a focus on its anti-inflammatory effects. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Properties and Structure

This compound is an eight-carbon monounsaturated fatty acid with the double bond located at the seventh carbon position. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name oct-7-enoic acid[1]
CAS Number 18719-24-9[1][2]
Molecular Formula C₈H₁₄O₂[1][2][3]
Molecular Weight 142.20 g/mol [2][4]
Melting Point 1.7°C (estimate)[2][5]
Boiling Point 256.29°C (estimate)[2][5]
Density 0.925 g/mL at 25°C[2][4]
Refractive Index n20/D 1.442[2][4]
Solubility Slightly soluble in water (3.4 g/L at 25°C)[3]
SMILES C=CCCCCCC(=O)O[4][6]
InChI InChI=1S/C8H₁₄O₂/c1-2-3-4-5-6-7-8(9)10/h2H,1,3-7H₂,(H,9,10)[1][4]
Structure:

The chemical structure of this compound is characterized by a carboxylic acid head and a seven-carbon aliphatic tail with a terminal double bond.

G cluster_0 C1 HO C3 C C2 O C3->C2 // C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C8 CH₂ C7->C8 C9 CH C8->C9 C10 CH₂ C9->C10 // AntiInflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription of Acid This compound Acid->NFkB inhibits Experimental_Workflow start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture pre_treatment Pre-treat cells with This compound cell_culture->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation incubation Incubate for a defined period lps_stimulation->incubation supernatant_collection Collect Cell Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis cytokine_analysis Analyze Cytokine Levels (e.g., ELISA) supernatant_collection->cytokine_analysis end End cytokine_analysis->end protein_analysis Analyze Protein Expression (e.g., Western Blot for NF-κB) cell_lysis->protein_analysis protein_analysis->end

References

An In-depth Technical Guide to the Physical Properties of 7-Octenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octenoic acid (CAS No: 18719-24-9), a medium-chain unsaturated fatty acid, is a molecule of growing interest in various scientific domains, including drug development and biochemical research.[1] Its unique structural features, combining a terminal double bond with a carboxylic acid functional group, impart specific physical and chemical characteristics that are crucial for its handling, formulation, and biological activity. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental methodologies for their determination, and insights into its biological signaling pathways.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in research and development. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[2][3][4]
Molecular Weight 142.20 g/mol [2][3][4][5]
Appearance Colorless to light yellow liquid[2]
Density 0.925 g/mL at 25 °C[2][5][6]
Boiling Point 256.29 °C (estimate)[2][6]
Melting Point 1.7 °C (estimate)[2][6]
Solubility in Water 683.4 mg/L at 25 °C (estimated)[7]
Refractive Index n20/D 1.442[2][5][6]
pKa 4.77 ± 0.10 (Predicted)[2]
Flash Point >110 °C[2][5][6]

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount for the consistent and reliable use of this compound in experimental settings. The following sections detail the general methodologies employed to measure the key physical properties of fatty acids like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and effective technique.

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is then attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat is distributed evenly.

  • The Thiele tube is gently heated, and a stream of bubbles will be observed emerging from the capillary tube as the liquid's vapor pressure increases.

  • Heating is discontinued, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination (Capillary Method)

While this compound is a liquid at room temperature, its melting point can be determined by first freezing the sample.

Procedure:

  • A small amount of liquid this compound is drawn into a capillary tube.

  • The capillary tube is then cooled, for instance, by placing it in an ice bath, to solidify the sample.

  • The capillary tube is attached to a thermometer and placed in a melting point apparatus or a Thiele tube.

  • The apparatus is heated slowly and evenly.

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific volume, is commonly used for accurate density measurements of liquids.

Procedure:

  • A clean and dry pycnometer is weighed empty (m₁).

  • The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

  • The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m₃).

  • The density of this compound is calculated using the formula: Density = (m₃ - m₁) / V.

Solubility Determination

The solubility of this compound in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved acid.

Procedure:

  • An excess amount of this compound is added to a known volume of distilled water in a sealed container.

  • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • The solution is then filtered or centrifuged to remove any undissolved acid.

  • A known volume of the clear, saturated solution is taken, and the concentration of this compound is determined using a suitable analytical method, such as titration with a standardized base or a chromatographic technique like Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound.

  • ¹H NMR: The spectrum will show characteristic peaks for the vinyl protons of the terminal double bond, the methylene (B1212753) protons adjacent to the double bond and the carboxylic acid, and the other methylene protons in the alkyl chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the two sp² carbons of the double bond, and the sp³ carbons of the methylene groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid.

  • A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group.

  • A peak around 1640 cm⁻¹ is indicative of the C=C stretching of the terminal alkene.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (142.20 g/mol ) will be observed.

  • Characteristic fragment ions resulting from the loss of specific groups (e.g., COOH, alkyl fragments) will also be present, aiding in structural elucidation.

Biological Signaling Pathways of this compound

Recent research has begun to elucidate the biological activities of this compound, particularly its role in modulating inflammatory, oxidative stress, and apoptotic pathways. Studies have shown that this compound, derived from Moringa oleifera, can significantly downregulate the production of pro-inflammatory cytokines and inhibit the nuclear translocation of NF-κB p65, a key transcription factor in the inflammatory signaling cascade.[5]

Below are diagrams representing the key signaling pathways influenced by this compound.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_p65_p50_IkBa NF-κB (p65/p50)-IκBα (Inactive Complex) TLR4->NFkB_p65_p50_IkBa Activates signaling cascade leading to IκBα phosphorylation NFkB_p65_p50 NF-κB (p65/p50) (Active) NFkB_p65_p50_IkBa->NFkB_p65_p50 Dissociation IkBa_p IκBα (Phosphorylated) NFkB_p65_p50_IkBa->IkBa_p pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_p65_p50->pro_inflammatory_genes Translocates & Binds to DNA nucleus Nucleus cytokines TNF-α, IL-1β, IL-6 pro_inflammatory_genes->cytokines Leads to production of Seven_OA This compound Seven_OA->NFkB_p65_p50 Inhibits Nuclear Translocation

Caption: Anti-inflammatory signaling pathway of this compound.

anti_oxidative_stress_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from LPS stimulation) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Nrf2_Keap1 Nrf2-Keap1 (Inactive Complex) ROS->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds to nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces expression of Seven_OA This compound Seven_OA->ROS May scavenge or reduce production Seven_OA->Nrf2_Keap1 May promote Nrf2 activation anti_apoptosis_pathway Apoptotic_Stimuli Apoptotic Stimuli Bax Bax (Pro-apoptotic) Apoptotic_Stimuli->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 (Initiator) Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Seven_OA This compound Seven_OA->Bax May downregulate Seven_OA->Bcl2 May upregulate

References

An In-Depth Technical Guide to 7-Octenoic Acid (CAS 18719-24-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Octenoic acid (CAS: 18719-24-9), a monounsaturated medium-chain fatty acid, is an emerging molecule of interest in various scientific fields.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and known biological activities. Particular focus is given to its anti-inflammatory, antioxidant, and anti-apoptotic effects, highlighting its potential in pharmaceutical research and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes its implicated signaling pathway to serve as a valuable resource for researchers.

Chemical and Physical Properties

This compound is an unsaturated fatty acid characterized by a terminal double bond between the seventh and eighth carbon atoms.[1] It is a colorless to pale yellow liquid at room temperature with a characteristic fatty acid odor.[1] Its unsaturated nature imparts greater fluidity compared to its saturated counterpart, octanoic acid, and provides a site for various chemical reactions such as oxidation and polymerization.[1] It is soluble in organic solvents and has limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18719-24-9[2][3]
Molecular Formula C₈H₁₄O₂[2][3][4]
Molecular Weight 142.20 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Density 0.925 g/mL at 25 °C[3]
Boiling Point 256.29 °C (estimate)[5]
Melting Point 1.7 °C (estimate)[5]
Refractive Index n20/D 1.442[3]
Solubility Soluble in organic solvents, limited solubility in water.[1]
pKa 4.77 ± 0.10 (Predicted)[5]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataKey FeaturesSource
¹H NMR Data available for the related compound 7-Octynoic acid.[6]
¹³C NMR Data available for methyl 7-octenoate.[7]
Mass Spectrometry (GC-MS) Top peaks (m/z): 55, 82, 41.[2]
Infrared (IR) Spectroscopy Data available.[2]

Synthesis and Purification

While this compound is commercially available, several synthetic routes can be envisioned for its laboratory preparation. A common strategy for the synthesis of terminal alkenoic acids involves the use of a bifunctional starting material that allows for the introduction of the carboxylic acid and the terminal alkene.

One potential synthetic route starts from 7-bromo-1-heptene. The conversion to this compound can be achieved via a Grignard reaction followed by carboxylation.

Experimental Protocol: Synthesis of this compound from 7-Bromo-1-heptene (General Procedure)
  • Grignard Reagent Formation: 7-Bromo-1-heptene is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent, hept-6-en-1-ylmagnesium bromide.

  • Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice). The Grignard reagent is added to a slurry of crushed dry ice in an anhydrous ether solvent.

  • Work-up: The reaction mixture is quenched by the slow addition of an aqueous acid, such as dilute hydrochloric acid or sulfuric acid. This protonates the carboxylate salt to yield this compound.

  • Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography.

Another described method involves the oxidation of 7-octen-1-al.[8]

Purification

For purification of IgG from solutions containing various proteins and lipids, octanoic acid is used as a precipitating agent. This process involves the slow addition of octanoic acid at ambient temperature under controlled pH and conductivity. The resulting precipitate of contaminating proteins, lipids, and caprylate is then removed by filtration, leaving the IgG in solution.[9]

Biological Activity and Signaling Pathways

Recent studies have highlighted the significant biological activities of this compound, particularly its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1]

Anti-inflammatory, Antioxidant, and Anti-apoptotic Effects

A key study demonstrated that this compound exerts protective effects in lipopolysaccharide (LPS)-stimulated THP-1 macrophage inflammatory responses.[1] The compound was found to significantly downregulate the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[1] Furthermore, it inhibited the expression of inflammation-related genes such as NFKB1, PTGS2 (COX-2), and NOS2.[1]

The anti-oxidative effects of this compound were evidenced by its inhibition of LPS-induced NADPH oxidase 2 (NOX2) component genes and phosphorylated NOX2 and p47phox proteins.[1] The compound also demonstrated anti-apoptotic activity by reducing the expression of TP53, BAX, CASP3, and CASP7, while enhancing BCL2 expression and Bcl-2 protein levels.[1]

Table 3: Biological Activity of this compound

ActivityModel SystemKey FindingsQuantitative DataSource
CytotoxicityTHP-1 derived macrophagesDose-dependent effect on cell viability.IC₅₀: 272 µg/mL[1]
Anti-inflammatoryLPS-stimulated THP-1 macrophagesDownregulation of TNF-α, IL-1β, and IL-6 production. Inhibition of NFKB1, PTGS2, and NOS2 gene expression.-[1]
AntioxidantLPS-stimulated THP-1 macrophagesInhibition of NOX2 pathway components.-[1]
Anti-apoptoticLPS-stimulated THP-1 macrophagesModulation of apoptosis-related gene and protein expression.-[1]
Implicated Signaling Pathway: TLR4/NF-κB Pathway

The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the Toll-like receptor 4 (TLR4) / nuclear factor-kappa B (NF-κB) signaling pathway.[1] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. Activation of TLR4 initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and other inflammatory mediators.[10][11][12] this compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit.[1]

Caption: TLR4/NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

Cell Viability Assay (MTT Assay)

The cytotoxic profile of this compound can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Seed THP-1 derived macrophages in a 96-well plate at a suitable density and allow them to adhere.

  • Treatment: Expose the cells to varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Quantification of Pro-inflammatory Cytokines (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Sample Incubation: Add standards and samples (cell culture supernatants) to the wells and incubate to allow the cytokine to bind to the capture antibody.

  • Detection Antibody: Add a biotin-conjugated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

  • Stop Reaction: Stop the reaction with an acid solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.[13][14][15][16][17]

Gene Expression Analysis (RT-qPCR)

The effect of this compound on the expression of target genes can be analyzed by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., NFKB1, PTGS2, TNFα) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the ΔΔCt method.[12]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound in various matrices, GC-MS is a powerful technique.

  • Sample Preparation: Extract the fatty acids from the sample matrix. This may involve liquid-liquid extraction or solid-phase extraction.

  • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl ester) to improve its chromatographic properties. This can be achieved by reaction with a methylating agent such as BF₃-methanol or by using a diazomethane (B1218177) solution.

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a wax or a non-polar column). The components of the sample are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into a mass spectrometer. Electron ionization (EI) is commonly used to generate characteristic fragmentation patterns.

  • Data Analysis: Identify this compound (as its derivative) based on its retention time and the fragmentation pattern in the mass spectrum. Quantification can be performed using an internal standard.

Applications and Future Perspectives

This compound serves as a versatile intermediate in organic synthesis for the production of various chemicals, including surfactants and plasticizers.[1] Its demonstrated biological activities open up new avenues for its application in the pharmaceutical and food chemistry sectors.[1] The anti-inflammatory and antioxidant properties suggest its potential as a lead compound for the development of new therapeutic agents for inflammatory diseases. Further research is warranted to fully elucidate its mechanisms of action, explore its efficacy in in vivo models, and assess its safety profile for potential therapeutic use. Its role as a semiochemical in insect olfaction also presents opportunities for the development of novel pest management strategies.

Conclusion

This technical guide has provided a detailed overview of this compound, summarizing its chemical properties, synthesis, analytical methods, and biological activities. The compiled data and experimental protocols offer a valuable resource for researchers and professionals in drug development and related fields. The elucidation of its role in the TLR4/NF-κB signaling pathway underscores its potential as a modulator of inflammatory responses, paving the way for future investigations into its therapeutic applications.

References

7-Octenoic Acid: An In-Depth Review of Its Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Octenoic acid (CH2=CH(CH2)5COOH) is a monounsaturated medium-chain fatty acid. Despite its availability from chemical suppliers and its classification as a compound "found in nature" by some commercial entities[1], a comprehensive review of scientific literature and metabolomic databases reveals a significant lack of specific, verifiable natural sources. This technical guide summarizes the current state of knowledge regarding this compound, addressing the conspicuous absence of documented natural origins. In lieu of specific data for this compound, this guide provides a detailed overview of the general biosynthetic pathways for unsaturated fatty acids in microorganisms, which represent potential, yet unconfirmed, sources. Furthermore, it outlines established experimental protocols for the extraction and quantification of short-chain and medium-chain fatty acids from biological matrices, which would be applicable to the analysis of this compound should a natural source be identified.

Natural Sources of this compound: A Conspicuous Absence of Evidence

A thorough investigation of scientific literature and major chemical and metabolomic databases, including PubChem, LIPID MAPS, and the Human Metabolome Database, yielded no specific reports of this compound being isolated and identified from a natural, biological source. While commercial suppliers may list it as a nature-identical compound, the primary research to support this claim is not publicly available. Searches for this compound in the context of essential oils, fermented foods, and as a volatile organic compound from insects and microorganisms also failed to identify its presence.

This absence of data prevents the compilation of quantitative information on its concentration in natural matrices.

General Biosynthesis of Unsaturated Fatty Acids in Microorganisms

While the specific biosynthetic pathway for this compound remains unelucidated due to the lack of identified natural producers, the general mechanisms for the formation of unsaturated fatty acids in microorganisms are well-established. These pathways could potentially be engineered or discovered to produce this compound.

Microorganisms primarily utilize two distinct pathways for the synthesis of unsaturated fatty acids: the anaerobic (oxygen-independent) and aerobic (oxygen-dependent) pathways.

Anaerobic Biosynthesis of Unsaturated Fatty Acids

The anaerobic pathway is prevalent in many bacteria. It introduces a double bond into the fatty acid chain during its elongation. A key enzyme in this process is β-hydroxyacyl-ACP dehydratase. This enzyme can introduce a cis or trans double bond. In the case of Escherichia coli, the FabA enzyme isomerizes a trans-2-decenoyl-ACP intermediate to cis-3-decenoyl-ACP, which is then elongated to form vaccenic acid (18:1 n-7). A similar mechanism, if a suitable substrate and enzyme were present, could theoretically lead to the formation of this compound.

GC_Analysis_Workflow Sample Extracted Fatty Acids Derivatization Derivatization (e.g., Esterification) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Column GC Column Separation GC_Injection->GC_Column Detection Detection GC_Column->Detection FID FID (Quantification) Detection->FID MS MS (Identification) Detection->MS Data_Analysis Data Analysis FID->Data_Analysis MS->Data_Analysis

References

7-Octenoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 7-octenoic acid. The information is compiled from various safety data sheets and toxicological databases to ensure a comprehensive resource for laboratory and industrial settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the compound.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[1][2]

Signal Word: Danger[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H400: Very toxic to aquatic life.[1][2]

Pictograms:

PictogramHazard
alt text
Acute Toxicity (Harmful)
alt text
Skin Corrosion
alt text
Hazardous to the Aquatic Environment

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
CAS Number 18719-24-9
Appearance Liquid
Density 0.925 g/mL at 25 °C
Flash Point > 110 °C (> 230 °F) - closed cup
pH 4[2]
Solubility Slightly soluble in water (3.4 g/L at 25 °C)[2]

Toxicological Data

EndpointSpeciesValueClassification
Acute Oral Toxicity (LD50) Rat328.1 mg/kg[3]Category 4
Acute Aquatic Toxicity (LC50) - Octanoic Acid Fish (general)22 mg/L (96 h)[4]Category 1 (for this compound)
Acute Aquatic Toxicity (EC50) - Octanoic Acid Aquatic Invertebrates>20 mg/L (48 h)[4]Category 1 (for this compound)

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals like this compound are outlined in the OECD Guidelines for the Testing of Chemicals. The following are summaries of relevant guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance and allows for its classification.

  • Principle: The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The procedure is a stepwise process where the results from a single animal are used to determine the dose for the next animal. The aim is to identify a dose that causes evident toxicity but no mortality.

  • Test Animals: Typically, rats are used. Animals are fasted prior to dosing.

  • Administration: The substance is administered in a single dose by gavage.

  • Observation Period: Animals are observed for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed signs of toxicity and mortality at specific dose levels.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 431)

This in vitro test determines the skin corrosion potential of a substance.

  • Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive substances are identified by their ability to cause a decrease in cell viability below certain thresholds.

  • Procedure: The test substance is applied to the surface of the RhE tissue for specific exposure times (e.g., 3 minutes and 1 hour). After exposure, the tissue is rinsed, and cell viability is measured using a cell viability assay (e.g., MTT assay).

  • Endpoint: A substance is identified as corrosive if the cell viability is below a defined threshold (e.g., less than 50% viability after a 3-minute exposure or less than 15% after a 1-hour exposure). This allows for classification as a skin corrosive substance (GHS Category 1).

Safety and Handling Precautions

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (8-inch minimum).

  • Skin Protection: Handle with impervious gloves. Wear protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a suitable respirator.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

First Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.

  • Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.

Safety_Handling_Workflow cluster_controls Control Measures node_hazard node_hazard node_risk node_risk node_control node_control node_emergency node_emergency HazardID Hazard Identification (GHS Classification) RiskAssess Risk Assessment (Exposure Potential) HazardID->RiskAssess Leads to EngControls Engineering Controls (Fume Hood) RiskAssess->EngControls Informs PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) RiskAssess->PPE Informs AdminControls Administrative Controls (SOPs, Training) RiskAssess->AdminControls Informs Spill Spill Response AdminControls->Spill Prepares for FirstAid First Aid AdminControls->FirstAid Prepares for Disposal Waste Disposal AdminControls->Disposal Prepares for

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Solubility of 7-Octenoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 7-octenoic acid in organic solvents. A comprehensive literature search did not yield specific quantitative solubility data for this compound. This is not uncommon for specialized, non-commodity chemicals. However, this guide provides a detailed framework for researchers to determine the solubility of this compound through established experimental protocols. Furthermore, it presents general principles of fatty acid solubility and includes reference data for saturated fatty acids to provide qualitative insights.

General Solubility Characteristics of Fatty Acids

Lipids, including fatty acids, are defined by their solubility in organic solvents and insolubility in water[1][2]. The solubility of a fatty acid is primarily dictated by the polarity of the solvent relative to the nonpolar hydrocarbon chain and the polar carboxylic acid head of the fatty acid[3]. Generally, fatty acids are soluble in nonpolar and moderately polar organic solvents such as chloroform (B151607), ethers, and alcohols[2][3].

As the carbon chain length of a fatty acid increases, its hydrophobicity increases, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents[4]. The presence of double bonds in unsaturated fatty acids, like this compound, introduces kinks in the hydrocarbon chain, which can affect how the molecules pack in a crystal lattice, often leading to lower melting points and potentially different solubility behavior compared to their saturated counterparts[2].

Quantitative Solubility Data (Reference for Saturated Fatty Acids)

While specific data for this compound is unavailable, the following table provides solubility data for various saturated fatty acids in a range of organic solvents. This information, sourced from Cyberlipid, is valuable for understanding general solubility trends. For instance, it is evident that chloroform is a good solvent for many fatty acids, while acetonitrile (B52724) is a poorer solvent[5]. One might infer that this compound, an eight-carbon unsaturated fatty acid, would exhibit solubility within the range of the short-to-medium chain fatty acids presented.

Carbon AtomsAcetonitrileBenzeneChloroformCyclohexanen-Heptanen-HexanePetroleum EtherToluene
4 MiscibleMiscibleMiscibleMiscibleMiscibleMiscibleMiscibleMiscible
6 MiscibleMiscibleMiscibleMiscibleMiscibleMiscibleMiscibleMiscible
8 51006750730068005100560062007000
10 6603260398034204070440056705100
12 768309366806059128181200
14 18325292215159189102173
16 4151736553.849.321.437
18 <16024.62415.411.31.21
Data presented in g/L at 20°C. Data sourced from Cyberlipid[5].

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise solubility data for this compound, the following experimental protocol, based on the widely accepted shake-flask method, is recommended[6][7][8][9]. This method is considered the gold standard for determining thermodynamic solubility[7][8].

3.1. Objective

To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

3.2. Materials

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, chloroform, n-hexane, toluene, dimethyl sulfoxide)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or equipment for acid-base titration)

3.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be visible to ensure saturation[8].

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to allow them to reach equilibrium. For fatty acids, this can range from a few hours for liquid samples to 24 hours or more for solids to ensure thermodynamic equilibrium is reached[7].

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least one hour to permit the excess solute to sediment.

    • For samples where fine particles remain suspended, centrifugation can be used to achieve a clear supernatant.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved solute.

    • Accurately dilute the filtered sample with the same solvent to a concentration suitable for the chosen analytical method.

3.4. Quantification

The concentration of this compound in the diluted samples can be determined using several analytical techniques:

  • Gas Chromatography (GC): Fatty acids are commonly analyzed by GC after conversion to their more volatile methyl esters (FAMEs)[10]. The sample can be derivatized and then quantified using a GC-FID, with an internal standard used for accurate quantification[10].

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of fatty acids[11]. A suitable column (e.g., C8 or C18) and mobile phase would need to be developed. Detection can be achieved using a UV detector if the fatty acid is derivatized with a UV-active tag, or with a mass spectrometer (LC-MS)[11].

  • Titrimetry: For determining the total free fatty acid content, a simple acid-base titration can be employed. The sample is dissolved in a suitable solvent mixture (e.g., ethanol/diethyl ether) and titrated with a standardized solution of potassium hydroxide (B78521) (KOH) using a phenolphthalein (B1677637) indicator or a pH meter for potentiometric titration[12][13].

3.5. Data Analysis

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • From the analytical measurement of the diluted sample, determine its concentration using the calibration curve.

  • Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/L or mg/mL.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling & Dilution cluster_quant Quantification cluster_res Result A Add excess this compound to solvent in vial B Agitate at constant temperature (e.g., 24h) A->B Shake-Flask C Allow to sediment or centrifuge B->C D Filter supernatant C->D E Dilute aliquot D->E F GC-FID E->F G HPLC E->G H Titration E->H I Calculate Solubility F->I G->I H->I

Caption: Workflow for determining the solubility of this compound.

References

7-Octenoic Acid: A Comprehensive Material Safety Data Sheet for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Scientists and Drug Development Professionals

7-Octenoic acid, a medium-chain fatty acid, is a valuable building block in organic synthesis and various research applications.[1][2] Understanding its hazardous properties and handling requirements is paramount for ensuring laboratory safety. This technical guide provides a comprehensive overview of the material safety data for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Safety & Physical Data

This compound is classified as a hazardous substance. Adherence to safety protocols is crucial to prevent adverse health effects and environmental contamination. The following tables summarize the key safety and physical characteristics of this compound.

GHS Hazard Identification and Classification
Hazard Class Category Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral4pericoloDangerH302: Harmful if swallowed[1][3][4][5][6]
Skin Corrosion/Irritation1BCorrosioneDangerH314: Causes severe skin burns and eye damage[1][3][4][5][6]
Hazardous to the Aquatic Environment, Acute Hazard1Pericolo ambientaleDangerH400: Very toxic to aquatic life[1][3][4][5][6]
Physical and Chemical Properties
Property Value Source
Molecular Formula C₈H₁₄O₂PubChem[1], Sigma-Aldrich[4]
Molecular Weight 142.20 g/mol PubChem[1], Sigma-Aldrich[4]
Appearance LiquidSigma-Aldrich[4][6]
Density 0.925 g/mL at 25 °CSigma-Aldrich[4][6]
Flash Point > 110 °C (> 230 °F) - closed cupSigma-Aldrich[4][6]
Refractive Index n20/D 1.442Sigma-Aldrich[4][6]
pKa 4.77 ± 0.10 (Predicted)ChemicalBook[3]
Water Solubility 683.4 mg/L @ 25 °C (estimated)The Good Scents Company[7]

Experimental Protocols: First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following protocols are based on standard safety data sheet recommendations.

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[5]

If Inhaled:

  • Move the person into fresh air.

  • If breathing is difficult, give oxygen.

  • If not breathing, give artificial respiration.

  • Consult a physician.[5]

In Case of Skin Contact:

  • Immediately take off contaminated clothing and shoes.

  • Wash off with soap and plenty of water.

  • Consult a physician.[5]

In Case of Eye Contact:

  • Rinse thoroughly with plenty of water for at least 15 minutes.

  • Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Immediately call a POISON CENTER or doctor/physician.[5]

If Swallowed:

  • Do NOT induce vomiting.

  • Never give anything by mouth to an unconscious person.

  • Rinse mouth with water.

  • Consult a physician.[5]

Safe Handling and Storage Workflow

Proper handling and storage procedures are essential to minimize the risks associated with this compound. The following workflow diagram illustrates the key steps from procurement to disposal.

cluster_procurement Procurement & Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Waste Disposal a Verify SDS Information b Inspect Container Integrity a->b c Store in a Cool, Dry, Well-Ventilated Area b->c d Segregate from Incompatible Materials c->d e Store in a Corrosives Area d->e f Use in a Chemical Fume Hood e->f g Wear Appropriate PPE f->g h Avoid Inhalation, Ingestion, and Skin/Eye Contact g->h i Collect Waste in a Labeled, Sealed Container h->i j Dispose of as Hazardous Waste i->j

Caption: Workflow for the safe handling of this compound.

Hazard Communication and Response Logic

The Globally Harmonized System (GHS) provides a logical framework for communicating hazards and the necessary precautionary measures. The diagram below illustrates the relationship between the identified hazards of this compound and the corresponding response actions.

cluster_hazards Identified Hazards cluster_prevention Prevention (P-Statements) cluster_response Response (P-Statements) H302 H302: Harmful if Swallowed P260 P260: Do not breathe dust/fume/gas/mist/vapours/spray. H302->P260 P301 P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. H302->P301 H314 H314: Causes Severe Skin Burns and Eye Damage H314->P260 P280 P280: Wear protective gloves/protective clothing/eye protection/face protection. H314->P280 P303 P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. H314->P303 P305 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. H314->P305 H400 H400: Very Toxic to Aquatic Life P273 P273: Avoid release to the environment. H400->P273

Caption: GHS Hazard and Precautionary Statement Relationships.

References

The Multifaceted Biological Activities of 7-Octenoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the diverse biological functions of 7-octenoic acid, detailing its anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, and antimicrobial properties. This document provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

This compound (7-OCT), a medium-chain fatty acid, is emerging as a molecule of significant interest in the scientific community due to its diverse biological activities.[1] Sourced from natural origins such as Moringa oleifera, this compound has demonstrated a range of effects with potential therapeutic applications.[1][2] This technical guide provides a detailed exploration of the biological activities of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its functions.

Anti-inflammatory, Antioxidant, and Anti-apoptotic Activities

This compound has been shown to possess potent anti-inflammatory, antioxidant, and anti-apoptotic properties, primarily investigated in lipopolysaccharide (LPS)-stimulated macrophage models.[1]

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data.

Biological ActivityCell LineAssayParameterValueReference
CytotoxicityTHP-1 MacrophagesMTTIC50272 µg/mL[1]
Anti-inflammatoryLPS-stimulated THP-1 MacrophagesELISAIL-1β InhibitionConcentration-dependent[1]
IL-6 InhibitionConcentration-dependent[1]
TNF-α InhibitionConcentration-dependent[1]
AntioxidantLPS-stimulated THP-1 MacrophagesWestern Blotp-p47phox InhibitionConcentration-dependent[1]
NOX2 InhibitionConcentration-dependent[1]
Anti-apoptoticLPS-stimulated THP-1 MacrophagesqRT-PCRBAX, CASP3, CASP7 DownregulationConcentration-dependent[3]
BCL2 Up-regulationConcentration-dependent[3]
Signaling Pathway Analysis

1.2.1. Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, 7-OCT suppresses the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα_p p-IκBα NFκB_active Active NF-κB NFκB->NFκB_active Proteasome Proteasome 7_OCT This compound 7_OCT->IKK Inhibits IκBα_p->Proteasome Degradation DNA DNA NFκB_active->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Genes Transcription

Inhibition of the NF-κB signaling pathway by this compound.

1.2.2. Modulation of Oxidative Stress Pathways

This compound mitigates oxidative stress by downregulating the expression of key components of the NADPH oxidase 2 (NOX2) complex, which is a major source of reactive oxygen species (ROS) in macrophages. Specifically, it inhibits the phosphorylation of p47phox, a critical step for NOX2 activation.[1]

Oxidative_Stress_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane LPS LPS p47phox p47phox LPS->p47phox Stimulates phosphorylation p_p47phox p-p47phox p47phox->p_p47phox NOX2 NOX2 Complex p_p47phox->NOX2 Activation 7_OCT This compound 7_OCT->p47phox Inhibits phosphorylation ROS ROS NOX2->ROS

Modulation of the NOX2-mediated oxidative stress pathway.

1.2.3. Regulation of the Intrinsic Apoptotic Pathway

This compound demonstrates anti-apoptotic effects by modulating the expression of key proteins in the intrinsic apoptotic pathway. It downregulates the expression of pro-apoptotic proteins such as BAX and caspases 3 and 7, while upregulating the anti-apoptotic protein Bcl-2.[3]

Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., LPS) Bcl2 Bcl-2 Bax Bax Apoptotic_Stimuli->Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis 7_OCT This compound 7_OCT->Bcl2 Upregulates 7_OCT->Bax Downregulates

Regulation of the intrinsic apoptotic pathway by this compound.
Experimental Protocols

1.3.1. Cell Viability Assay (MTT Assay)

  • Cell Line: THP-1 human monocytic cell line.

  • Method:

    • Seed THP-1 cells in a 96-well plate and differentiate into macrophages.

    • Treat the cells with varying concentrations of this compound for 24 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.[1]

1.3.2. Cytokine Measurement (ELISA)

  • Target Cytokines: TNF-α, IL-1β, IL-6.

  • Method:

    • Culture THP-1 macrophages and stimulate with 1 µg/mL LPS in the presence or absence of this compound (50, 80, and 100 µg/mL) for a specified time.

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

    • Measure the absorbance at 450 nm.[1]

1.3.3. Western Blot Analysis

  • Target Proteins: Phosphorylated p47phox, NOX2, BAX, Caspase-3, Bcl-2.

  • Method:

    • Treat THP-1 macrophages with LPS and/or this compound.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for the target proteins.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.[1][4]

1.3.4. Quantitative Real-Time PCR (qRT-PCR)

  • Target Genes: BAX, CASP3, CASP7, BCL2.

  • Method:

    • Treat THP-1 macrophages with LPS and/or this compound.

    • Isolate total RNA from the cells and reverse transcribe it into cDNA.

    • Perform qRT-PCR using gene-specific primers and a suitable master mix.

    • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

    • Calculate the relative gene expression using the 2-ΔΔCt method.[3]

Anti-Fibrotic Activity

Recent studies have highlighted the anti-fibrotic potential of this compound in the context of liver fibrosis. The primary mechanism involves the modulation of transforming growth factor-beta 1 (TGF-β1) signaling in hepatic stellate cells (HSCs), the main cell type responsible for liver fibrosis.[5][6]

Signaling Pathway Analysis

2.1.1. Inhibition of the TGF-β/SMAD Pathway

This compound has been shown to suppress the activation of HSCs by inhibiting the TGF-β/SMAD signaling pathway. It downregulates the expression of TGF-β receptor 1 (TGFBR1) and inhibits the phosphorylation of SMAD3, a key downstream effector of TGF-β signaling. This leads to a reduction in the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I.[5]

TGFb_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb1 TGF-β1 TGFBR2 TGFBR2 TGFb1->TGFBR2 TGFBR1 TGFBR1 TGFBR2->TGFBR1 Recruits & phosphorylates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD4 SMAD4 p_SMAD2_3->SMAD4 Binds SMAD_complex SMAD Complex DNA DNA SMAD_complex->DNA 7_OCT This compound 7_OCT->TGFBR1 Downregulates 7_OCT->SMAD2_3 Inhibits phosphorylation Genes Fibrotic Genes (α-SMA, Collagen I) DNA->Genes Transcription

Inhibition of the TGF-β/SMAD signaling pathway in hepatic stellate cells.
Experimental Protocols

2.2.1. Cell Culture and Treatment

  • Cell Line: LX-2 human hepatic stellate cell line.

  • Method:

    • Culture LX-2 cells in appropriate media.

    • Induce a fibrotic phenotype by treating the cells with TGF-β1 (e.g., 10 ng/mL).

    • Co-treat the cells with different concentrations of this compound for a specified duration (e.g., 48 hours).[6]

2.2.2. Proteomic Analysis (LC-MS/MS)

  • Objective: To identify and quantify changes in the proteome of TGF-β1-stimulated LX-2 cells upon treatment with this compound.

  • Method:

    • Lyse the treated and control cells and extract the proteins.

    • Digest the proteins into peptides (e.g., with trypsin).

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the peptides using tandem mass spectrometry (MS/MS).

    • Identify and quantify the proteins using bioinformatics software. A typical workflow involves data-dependent acquisition, where intense peptide ions are selected for fragmentation and analysis.[7][8]

Proteomics_Workflow start Cell Lysates (Control vs. 7-OCT treated) protein_extraction Protein Extraction & Digestion start->protein_extraction lc_separation Liquid Chromatography (Peptide Separation) protein_extraction->lc_separation ms_analysis Mass Spectrometry (MS Scan) lc_separation->ms_analysis msms_analysis Tandem MS (MS/MS Scan - Fragmentation) ms_analysis->msms_analysis Select & Fragment Peptides data_analysis Data Analysis (Protein ID & Quantification) msms_analysis->data_analysis end Differentially Expressed Proteins data_analysis->end

General workflow for LC-MS/MS-based proteomics analysis.

Antimicrobial and Antifungal Activities

While the primary focus of recent research has been on its anti-inflammatory and anti-fibrotic effects, this compound, as a medium-chain fatty acid, is also expected to possess antimicrobial and antifungal properties. The exact quantitative data for this compound is not extensively reported in the reviewed literature, but the general methodologies for assessing these activities are well-established.

Experimental Protocols

3.1.1. Determination of Minimum Inhibitory Concentration (MIC)

  • Method (Broth Microdilution):

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

    • Include positive (microorganism without 7-OCT) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

    • The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.[9][10]

Conclusion

This compound is a promising bioactive compound with a wide spectrum of biological activities. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, apoptosis, and fibrosis suggests its potential for development as a therapeutic agent for a variety of diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this multifaceted molecule. Further research is warranted to establish its in vivo efficacy and safety profiles and to fully elucidate the quantitative aspects of its antimicrobial and antifungal activities.

References

The Metabolic Fate of 7-Octenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octenoic acid, a monounsaturated medium-chain fatty acid, is gaining interest in the scientific community for its potential biological activities. Understanding its role in metabolic pathways is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides an in-depth overview of the metabolic processing of this compound, focusing on its catabolism through beta-oxidation. Due to the limited specific data on this compound, this guide integrates established principles of unsaturated fatty acid metabolism to project its likely metabolic fate. We also present detailed experimental protocols and visualizations to facilitate further research in this area.

Catabolism of this compound: The Beta-Oxidation Pathway

The primary catabolic pathway for fatty acids is mitochondrial beta-oxidation, a cyclical process that sequentially shortens the acyl-CoA chain to produce acetyl-CoA, FADH₂, and NADH. The presence of a double bond in this compound necessitates the action of an auxiliary enzyme in addition to the core beta-oxidation enzymes.

Following activation to its coenzyme A derivative, 7-octenoyl-CoA, the fatty acid enters the mitochondrial matrix. It then undergoes two standard cycles of beta-oxidation. However, the third cycle is interrupted by the presence of the double bond.

Projected Beta-Oxidation of 7-Octenoyl-CoA:

  • First Cycle of Beta-Oxidation: 7-Octenoyl-CoA is oxidized to produce one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH, yielding hex-5-enoyl-CoA.

  • Second Cycle of Beta-Oxidation: Hex-5-enoyl-CoA undergoes another round of beta-oxidation, generating a second molecule of acetyl-CoA, FADH₂, and NADH, resulting in but-3-enoyl-CoA.

  • Isomerization: The resulting cis-Δ³-enoyl-CoA intermediate is not a substrate for the next enzyme in the standard beta-oxidation pathway, acyl-CoA dehydrogenase. An auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, forming crotonyl-CoA.[1][2]

  • Completion of Beta-Oxidation: Crotonyl-CoA is a standard substrate for the remaining enzymes of the beta-oxidation pathway. It undergoes hydration, oxidation, and thiolytic cleavage to yield two final molecules of acetyl-CoA.

The complete oxidation of one molecule of this compound is projected to yield 4 molecules of acetyl-CoA, 2 molecules of FADH₂, and 3 molecules of NADH.

Visualizing the Beta-Oxidation of this compound

Beta_Oxidation_7_Octenoic_Acid cluster_0 Mitochondrial Matrix cluster_1 Products per turn (Cycles 1 & 2) 7-Octenoyl-CoA 7-Octenoyl-CoA Hex-5-enoyl-CoA Hex-5-enoyl-CoA 7-Octenoyl-CoA->Hex-5-enoyl-CoA Cycle 1 But-3-enoyl-CoA But-3-enoyl-CoA Hex-5-enoyl-CoA->But-3-enoyl-CoA Cycle 2 Acetyl-CoA_1 Acetyl-CoA Crotonyl-CoA Crotonyl-CoA But-3-enoyl-CoA->Crotonyl-CoA Isomerization 2x Acetyl-CoA_final 2x Acetyl-CoA Crotonyl-CoA->2x Acetyl-CoA_final Final Cycles FADH2_1 FADH2 NADH_1 NADH

Caption: Projected beta-oxidation pathway of this compound.

Biosynthesis of this compound

The biosynthesis of unsaturated fatty acids typically involves the action of desaturase enzymes on saturated fatty acid precursors. While specific pathways for this compound have not been extensively detailed, it is plausible that it is synthesized from its saturated counterpart, octanoic acid (caprylic acid), through the action of a specific desaturase enzyme.

In some lower eukaryotes, polyunsaturated fatty acids are synthesized through an aerobic pathway involving elongases and oxygen-dependent desaturases.[3] The biosynthesis of monounsaturated fatty acids in other organisms often involves the introduction of a double bond into a pre-existing saturated fatty acyl-CoA.

Visualizing a Putative Biosynthetic Pathway

Biosynthesis_7_Octenoic_Acid Octanoyl-CoA Octanoyl-CoA Desaturase Desaturase Octanoyl-CoA->Desaturase 7-Octenoyl-CoA 7-Octenoyl-CoA Desaturase->7-Octenoyl-CoA O2, NADPH

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics, metabolic flux, and concentration levels of intermediates directly related to the metabolism of this compound. Further research employing metabolic tracing studies is required to generate this crucial information.

Experimental Protocols

To facilitate the investigation of this compound's role in metabolic pathways, the following experimental protocols, adapted from established methods for studying fatty acid metabolism, are provided.

Protocol 1: In Vitro Beta-Oxidation Assay

This protocol is designed to measure the rate of beta-oxidation of this compound in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • This compound

  • ATP, CoA, and MgCl₂ (for activation)

  • L-carnitine

  • NAD⁺ and FAD

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer or plate reader

Methodology:

  • Activation of this compound: Prepare a reaction mixture containing this compound, ATP, CoA, and MgCl₂ to form 7-octenoyl-CoA.

  • Mitochondrial Respiration: Incubate isolated mitochondria in the assay buffer with L-carnitine, NAD⁺, and FAD.

  • Initiate Reaction: Add the prepared 7-octenoyl-CoA to the mitochondrial suspension to start the beta-oxidation process.

  • Measurement: Monitor the reduction of NAD⁺ to NADH at 340 nm using a spectrophotometer. The rate of NADH production is indicative of the beta-oxidation rate.

Visualizing the In Vitro Beta-Oxidation Workflow

In_Vitro_Beta_Oxidation_Workflow cluster_0 Experimental Workflow Start Start Activate Activate this compound (ATP, CoA, MgCl2) Start->Activate PrepareMito Prepare Mitochondrial Suspension (L-carnitine, NAD+, FAD) Start->PrepareMito Incubate Incubate Mitochondria and 7-Octenoyl-CoA Activate->Incubate PrepareMito->Incubate Measure Measure NADH Production (Spectrophotometry at 340 nm) Incubate->Measure End End Measure->End

Caption: Workflow for in vitro beta-oxidation assay of this compound.

Protocol 2: Stable Isotope Tracing of this compound Metabolism in Cultured Cells

This protocol uses stable isotope-labeled this compound to trace its metabolic fate within cells.[4]

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • ¹³C-labeled this compound

  • Cell culture medium

  • Reagents for lipid extraction (e.g., chloroform, methanol)

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with a medium containing ¹³C-labeled this compound and incubate for a specified time.

  • Metabolite Extraction: After incubation, wash the cells and extract total lipids and polar metabolites.

  • Sample Preparation: Derivatize fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis or prepare lipid extracts for LC-MS analysis.

  • Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS to identify and quantify ¹³C-labeled metabolites derived from this compound, such as intermediates of beta-oxidation, elongated or desaturated fatty acids, and complex lipids.

Visualizing the Stable Isotope Tracing Workflow

Stable_Isotope_Tracing_Workflow cluster_0 Experimental Workflow Start Start Culture Culture Cells Start->Culture Label Incubate with 13C-7-Octenoic Acid Culture->Label Extract Extract Lipids and Metabolites Label->Extract Prepare Sample Preparation (e.g., FAMEs) Extract->Prepare Analyze GC-MS or LC-MS Analysis Prepare->Analyze End End Analyze->End

Caption: Workflow for stable isotope tracing of this compound metabolism.

Conclusion and Future Directions

While the precise metabolic pathway of this compound is yet to be fully elucidated with specific quantitative data, this guide provides a robust framework based on established principles of fatty acid metabolism. The projected beta-oxidation pathway highlights the requirement for an isomerase to handle the monounsaturated nature of this medium-chain fatty acid. The provided experimental protocols offer a starting point for researchers to investigate the metabolism of this compound in detail. Future research should focus on:

  • Enzyme Characterization: Identifying and characterizing the specific desaturases and isomerases that act on this compound and its metabolites.

  • Quantitative Metabolic Flux Analysis: Utilizing stable isotope tracing and mass spectrometry to quantify the flux of this compound through various metabolic pathways.

  • In Vivo Studies: Investigating the metabolism and physiological effects of this compound in animal models to understand its systemic impact.

A comprehensive understanding of the metabolic pathways of this compound will be instrumental in unlocking its full potential in research and therapeutic development.

References

Environmental Impact of 7-Octenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Octenoic acid, a medium-chain unsaturated fatty acid, is a compound of interest in various industrial and pharmaceutical applications. As with any chemical substance, a thorough understanding of its environmental fate and ecotoxicological profile is imperative for responsible development and use. This technical guide provides a comprehensive overview of the environmental impact of this compound, addressing its biodegradability, and aquatic and terrestrial toxicity. Due to the limited availability of direct experimental data for this compound, this guide incorporates a read-across approach, leveraging data from its saturated analogue, octanoic acid, and other relevant fatty acids to provide a robust assessment. Standardized experimental protocols for evaluating the environmental impact of chemical substances, as established by the Organisation for Economic Co-operation and Development (OECD), are detailed to guide future research and data generation.

Introduction

This compound (CAS 18719-24-9) is an organic compound with the chemical formula C8H14O2. Its structure, featuring a terminal double bond, differentiates it from its saturated counterpart, octanoic acid. While its potential applications are being explored, the environmental implications of its release must be carefully considered. This document serves as a technical resource for researchers and professionals, summarizing the current understanding of the environmental hazards associated with this compound and outlining the standardized methodologies for its assessment.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been assigned the following hazard statement:

  • H400: Very toxic to aquatic life [1]

This classification underscores the potential for significant adverse effects on aquatic ecosystems, necessitating stringent control measures to prevent its release into the environment. The precautionary statement P273: Avoid release to the environment is therefore of paramount importance.[2]

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in the environment. Key aspects include biodegradability and bioaccumulation potential.

Biodegradability

Experimental Protocol: Ready Biodegradability (OECD 301)

The OECD 301 guideline provides a suite of methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[4][5] These tests are designed to determine if a substance is likely to be rapidly and completely biodegraded in an aquatic environment.

A common method is the Manometric Respirometry Test (OECD 301F) .[6]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask under aerobic conditions. The consumption of oxygen is measured over a 28-day period and is an indicator of the extent of biodegradation.[6][7]

  • Test Setup:

    • Test vessels containing the test substance and inoculum.

    • Control vessels with inoculum only (to measure basal respiration).

    • Reference vessels with a readily biodegradable substance (e.g., sodium benzoate) to validate the test system.

  • Pass Criteria: For a substance to be considered "readily biodegradable," there must be at least 60% of the theoretical oxygen demand (ThOD) consumed within a 10-day window during the 28-day test period.[7]

cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis Mineral Medium Mineral Medium Test Flasks Test Flasks Mineral Medium->Test Flasks Control Flasks Control Flasks Mineral Medium->Control Flasks Reference Flasks Reference Flasks Mineral Medium->Reference Flasks Test Substance Test Substance Test Substance->Test Flasks Inoculum Inoculum Inoculum->Test Flasks Inoculum->Control Flasks Inoculum->Reference Flasks Measure O2 Consumption Measure O2 Consumption Test Flasks->Measure O2 Consumption Control Flasks->Measure O2 Consumption Reference Flasks->Measure O2 Consumption Calculate % Biodegradation Calculate % Biodegradation Measure O2 Consumption->Calculate % Biodegradation

Workflow for OECD 301F Ready Biodegradability Test.
Bioaccumulation

The potential for a substance to bioaccumulate in organisms is a critical aspect of its environmental risk assessment. For octanoic acid, the saturated analogue of this compound, it is suggested not to be Persistent, Bioaccumulative, and Toxic (PBT).[8] Given the structural similarity, it is anticipated that this compound would also have a low potential for bioaccumulation.

Ecotoxicity

Ecotoxicity refers to the harmful effects of a substance on organisms in the environment. The GHS classification of this compound as "very toxic to aquatic life" indicates a high potential for harm to aquatic organisms.[1]

Aquatic Toxicity

Experimental Protocols for Aquatic Toxicity Testing

Standardized OECD guidelines are available to assess the acute toxicity of chemicals to key aquatic organisms.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

  • Principle: This test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria.[11][12][13][14] Exponentially growing cultures of the test organisms are exposed to various concentrations of the test substance over 72 hours.[11][15] The inhibition of growth is the primary endpoint.[11]

  • Test Organisms: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[15]

  • Endpoint: The EC50 value is calculated, representing the concentration that causes a 50% reduction in growth rate or yield compared to the control.[13]

Prepare Algal Culture Prepare Algal Culture Expose to Test Substance (Multiple Concentrations) Expose to Test Substance (Multiple Concentrations) Prepare Algal Culture->Expose to Test Substance (Multiple Concentrations) Incubate (72 hours) Incubate (72 hours) Expose to Test Substance (Multiple Concentrations)->Incubate (72 hours) Measure Algal Growth (e.g., cell count) Measure Algal Growth (e.g., cell count) Incubate (72 hours)->Measure Algal Growth (e.g., cell count) Calculate EC50 Calculate EC50 Measure Algal Growth (e.g., cell count)->Calculate EC50

Workflow for OECD 201 Algal Growth Inhibition Test.

Daphnia sp. , Acute Immobilisation Test (OECD 202)

  • Principle: This test assesses the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna.[16][17] Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[16][17][18][19][20]

  • Endpoint: The primary endpoint is the immobilization of the daphnids. The EC50 is the concentration at which 50% of the daphnids are immobilized compared to the control group.[19][20]

ParameterOECD 202 Guideline
Test Organism Daphnia magna (<24 hours old)[17][19][20]
Exposure Duration 48 hours[16][18][19]
Test Concentrations At least 5 concentrations in a geometric series, plus a control[16][17][18]
Endpoint Immobilisation (EC50)[17][19][20]
Test Conditions Static or semi-static[19][20]
Terrestrial Toxicity

Data on the terrestrial toxicity of this compound is not currently available. However, given its properties as a fatty acid, its behavior in soil would be influenced by factors such as soil composition, pH, and microbial activity.

Experimental Protocol: Terrestrial Plant Test (OECD 208)

  • Principle: This test evaluates the effects of a substance on seedling emergence and early growth of terrestrial plants.[21][22][23][24][25] Seeds are planted in soil treated with the test substance.[21][22][23]

  • Test Species: A range of plant species, including both monocots and dicots, are typically used.[23]

  • Endpoints: The test assesses seedling emergence, shoot height, and biomass. The ERx (effective rate causing x% effect) and NOER (No Observed Effect Rate) are determined.[23]

Prepare Treated Soil (Multiple Concentrations) Prepare Treated Soil (Multiple Concentrations) Sow Seeds Sow Seeds Prepare Treated Soil (Multiple Concentrations)->Sow Seeds Incubate (14-21 days) Incubate (14-21 days) Sow Seeds->Incubate (14-21 days) Assess Seedling Emergence Assess Seedling Emergence Incubate (14-21 days)->Assess Seedling Emergence Measure Shoot Height and Biomass Measure Shoot Height and Biomass Incubate (14-21 days)->Measure Shoot Height and Biomass Determine ERx and NOER Determine ERx and NOER Assess Seedling Emergence->Determine ERx and NOER Measure Shoot Height and Biomass->Determine ERx and NOER

Workflow for OECD 208 Terrestrial Plant Test.

Quantitative Data Summary (Read-Across from Octanoic Acid)

Due to the absence of direct experimental data for this compound, the following table provides a summary of information for its saturated analogue, octanoic acid, to serve as a conservative estimate. It is crucial to note that the presence of a double bond in this compound may influence its environmental properties and toxicity.

EndpointResultSource
Ready Biodegradability Expected to be readily biodegradableInferred from similar fatty acids
Bioaccumulation Potential Low; not considered PBT[8]Safety Assessment of Octanoic Acid[8]
Aquatic Toxicity Insufficient data; read-across from nonanoic acid used in safety assessments[26]Safety Assessment of Octanoic Acid[26]

Conclusion and Recommendations

The GHS classification of this compound as "very toxic to aquatic life" is a significant finding that necessitates careful handling and environmental stewardship. While direct quantitative data on its biodegradability and ecotoxicity are lacking, a read-across approach from its saturated analogue, octanoic acid, suggests it is likely to be readily biodegradable and have a low potential for bioaccumulation.

To address the existing data gaps and enable a more precise environmental risk assessment, it is strongly recommended that experimental studies be conducted for this compound following the standardized OECD guidelines outlined in this guide. Specifically, generating data on its ready biodegradability (OECD 301), acute aquatic toxicity to algae (OECD 201) and daphnids (OECD 202), and terrestrial toxicity to plants (OECD 208) would provide the necessary information for a comprehensive understanding of its environmental impact. This data is critical for ensuring the safe and sustainable use of this compound in all its potential applications.

References

Degradation Pathways of 7-Octenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Octenoic acid, a medium-chain monounsaturated fatty acid, is anticipated to be metabolized through the β-oxidation pathway, a critical process for energy production from lipids. While direct experimental evidence detailing the complete degradation of this compound is limited in publicly available literature, this technical guide synthesizes the current understanding of unsaturated fatty acid metabolism to propose a plausible degradation pathway. This document outlines the theoretical steps involved in the mitochondrial β-oxidation of this compound, including the roles of key enzymes. Furthermore, it presents a summary of relevant quantitative data from studies on similar medium-chain fatty acids, provides a general experimental protocol adaptable for investigating this compound metabolism, and includes visualizations of the proposed metabolic pathway and experimental workflows to facilitate comprehension. It is important to note that the specific enzymatic kinetics and intermediates for this compound degradation remain to be experimentally validated.

Introduction

Fatty acid oxidation is a fundamental metabolic process that provides a significant source of energy for various tissues.[1][2] Medium-chain fatty acids (MCFAs), such as this compound, possess unique metabolic properties due to their chain length, allowing for more rapid absorption and transport into the mitochondria for oxidation compared to long-chain fatty acids.[3][4] this compound (C8:1), with its terminal double bond, presents an interesting case for understanding the enzymatic machinery required to handle unsaturation at a distal position. This guide provides a detailed overview of the predicted degradation pathway of this compound, drawing upon the established principles of monounsaturated fatty acid β-oxidation.

Proposed Degradation Pathway of this compound

The degradation of this compound is expected to primarily occur in the mitochondria via the β-oxidation spiral.[5][6] This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two-carbon units, producing acetyl-CoA, NADH, and FADH₂.[5][6] The presence of a double bond in this compound necessitates the action of an auxiliary enzyme, in addition to the core β-oxidation enzymes.

Activation and Mitochondrial Transport

Prior to oxidation, this compound must be activated in the cytoplasm. This reaction is catalyzed by an acyl-CoA synthetase, which utilizes ATP to attach coenzyme A (CoA) to the carboxyl group of the fatty acid, forming 7-octenoyl-CoA.[2][5]

Reaction: this compound + CoA + ATP → 7-Octenoyl-CoA + AMP + PPi

Due to its medium-chain length, 7-octenoyl-CoA can likely cross the inner mitochondrial membrane independently of the carnitine shuttle system, which is primarily required for long-chain fatty acids.[3]

Mitochondrial β-Oxidation

Once inside the mitochondrial matrix, 7-octenoyl-CoA is proposed to undergo cycles of β-oxidation.

Cycle 1 & 2 of β-Oxidation: The first two cycles of β-oxidation proceed in the standard manner for a saturated fatty acyl-CoA. Each cycle consists of four enzymatic steps:

  • Dehydrogenation by acyl-CoA dehydrogenase, producing FADH₂.

  • Hydration by enoyl-CoA hydratase.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, producing NADH.

  • Thiolysis by β-ketothiolase, releasing one molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[6][7]

After two cycles, 7-octenoyl-CoA (C8:1) is converted to 3-butenoyl-CoA (C4:1), having released two molecules of acetyl-CoA, two molecules of FADH₂, and two molecules of NADH.

Handling of the Terminal Double Bond

The product of the second β-oxidation cycle, 3-butenoyl-CoA, contains a double bond between carbons 3 and 4 (a Δ³ double bond). This intermediate is not a substrate for the next enzyme in the standard β-oxidation pathway, acyl-CoA dehydrogenase.[8] Therefore, an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required to shift the position of the double bond.

Isomerization Step: Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ³ or trans-Δ³ double bond to a trans-Δ² double bond, forming crotonyl-CoA (trans-Δ²-enoyl-CoA).[8]

Final β-Oxidation Cycle: Crotonyl-CoA is a standard substrate for enoyl-CoA hydratase and can proceed through the remaining steps of the final β-oxidation cycle to yield two molecules of acetyl-CoA.

The overall degradation of one molecule of this compound is predicted to yield four molecules of acetyl-CoA, along with the production of reduced coenzymes.

7-Octenoic_Acid_Degradation cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix 7-Octenoic_acid 7-Octenoic_acid 7-Octenoyl-CoA 7-Octenoyl-CoA 7-Octenoic_acid->7-Octenoyl-CoA Acyl-CoA Synthetase ATP -> AMP + PPi Hexenoyl-CoA Hexenoyl-CoA 7-Octenoyl-CoA->Hexenoyl-CoA 1st β-Oxidation Cycle FADH2, NADH, Acetyl-CoA 3-Butenoyl-CoA 3-Butenoyl-CoA Hexenoyl-CoA->3-Butenoyl-CoA 2nd β-Oxidation Cycle FADH2, NADH, Acetyl-CoA Crotonyl-CoA Crotonyl-CoA 3-Butenoyl-CoA->Crotonyl-CoA Δ³,Δ²-Enoyl-CoA Isomerase Acetyl-CoA_Final 2x Acetyl-CoA Crotonyl-CoA->Acetyl-CoA_Final Final β-Oxidation Cycle FADH2, NADH Experimental_Workflow cluster_prep Preparation cluster_assay β-Oxidation Assay Tissue Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria Add_Mitochondria Add Mitochondria Mitochondria->Add_Mitochondria Reaction_Mix Prepare Reaction Mixture Reaction_Mix->Add_Mitochondria Add_Substrate Add 7-Octenoyl-CoA Add_Mitochondria->Add_Substrate Spectrophotometry Monitor NADH Production (Absorbance at 340 nm) Add_Substrate->Spectrophotometry Data_Analysis Calculate Oxidation Rate Spectrophotometry->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Octenoic Acid from 6-Bromo-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 7-octenoic acid from the starting material 6-bromo-1-hexene (B1265582). The primary synthetic route detailed is the Grignard carboxylation reaction, a robust and widely utilized method for the formation of carboxylic acids. This protocol includes the preparatory step for synthesizing the precursor, 6-bromo-1-hexene, from 1,6-dibromohexane (B150918). The document is designed to furnish researchers and professionals in the fields of organic synthesis and drug development with a comprehensive guide, including quantitative data, detailed methodologies, and visual aids to ensure successful and reproducible synthesis.

Introduction

This compound is a valuable unsaturated fatty acid intermediate in various synthetic pathways, including the production of pharmaceuticals, fragrances, and polymers. Its terminal double bond and carboxylic acid functionality make it a versatile building block for further chemical modifications. The synthesis from 6-bromo-1-hexene via a Grignard reagent is an efficient method that extends the carbon chain by one carbon atom through the incorporation of carbon dioxide.

Overall Synthesis Pathway

The synthesis of this compound from 1,6-dibromohexane is a two-step process. The first step involves the selective dehydrobromination of 1,6-dibromohexane to yield 6-bromo-1-hexene. The subsequent step is the formation of a Grignard reagent from 6-bromo-1-hexene, followed by its reaction with carbon dioxide (in the form of dry ice) and an acidic workup to produce the final product, this compound.

Synthesis_Pathway 1,6-Dibromohexane 1,6-Dibromohexane 6-Bromo-1-hexene 6-Bromo-1-hexene 1,6-Dibromohexane->6-Bromo-1-hexene  t-BuOK, THF Reflux 5-Hexenylmagnesium bromide 5-Hexenylmagnesium bromide 6-Bromo-1-hexene->5-Hexenylmagnesium bromide  Mg, THF This compound This compound 5-Hexenylmagnesium bromide->this compound  1. CO2 (dry ice) 2. H3O+

Caption: Overall synthesis pathway from 1,6-dibromohexane to this compound.

Data Presentation

Table 1: Synthesis of 6-Bromo-1-hexene from 1,6-Dibromohexane
ParameterValueReference
Starting Material1,6-Dibromohexane[1]
ReagentPotassium tert-butoxide (t-BuOK)[1]
SolventAnhydrous Tetrahydrofuran (B95107) (THF)[1]
Molar Ratio (Substrate:Reagent)1 : 1.15[1]
Reaction Time16 hours[1]
TemperatureReflux[1]
Yield79%[1]
Purification MethodFlash column chromatography[1]
Table 2: Synthesis of this compound from 6-Bromo-1-hexene
ParameterTypical Conditions
Starting Material6-Bromo-1-hexene
Reagent 1Magnesium turnings
Reagent 2Dry Ice (solid CO2)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction TypeGrignard Carboxylation
Work-upAcidic (e.g., HCl or H2SO4)
Purification MethodExtraction and Distillation/Chromatography
Table 3: Physicochemical Properties of this compound
PropertyValueReference
CAS Number18719-24-9[2]
Molecular FormulaC8H14O2[2]
Molecular Weight142.20 g/mol [2]
Boiling Point256.29 °C (estimate)[3]
Density0.925 g/mL at 25 °C[2]
Refractive Index (n20/D)1.442[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1-hexene from 1,6-Dibromohexane[1]

This protocol is adapted from a general method for the synthesis of 1-bromo-ω-alkenes.

Materials:

  • 1,6-dibromohexane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Petroleum ether

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a dropping funnel under an argon atmosphere.

  • To a stirred solution of 1,6-dibromohexane (1 eq.) in anhydrous THF (0.1 M), add potassium tert-butoxide (1.15 eq.) in portions over 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of deionized water.

  • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer several times with diethyl ether.

  • Combine all organic layers and wash with saturated brine.

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using petroleum ether as the eluent to afford 6-bromo-1-hexene as a colorless oil.

Characterization Data for 6-Bromo-1-hexene: [1]

  • ¹H NMR (500 MHz, CDCl₃): δ 5.79 (ddt, J = 17.0, 10.2, 6.7 Hz, 1H), 5.02 (ddd, J = 17.1, 3.5, 1.6 Hz, 1H), 4.97 (ddt, J = 10.2, 2.2, 1.2 Hz, 1H), 3.41 (t, J = 6.8 Hz, 2H), 2.13 – 2.05 (m, 2H), 1.92 – 1.83 (m, 2H), 1.54 (tt, J = 9.3, 6.6 Hz, 2H).

  • ¹³C NMR (126 MHz, CDCl₃): δ 138.27, 115.14, 33.87, 32.95, 32.29, 27.48.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol is a generalized procedure based on standard Grignard carboxylation reactions.[4]

Materials:

  • 6-bromo-1-hexene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • 6 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

Part A: Formation of the Grignard Reagent (5-Hexenylmagnesium bromide)

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool to room temperature under an inert atmosphere (argon or nitrogen).

  • Add magnesium turnings (1.2 eq.) to the flask.

  • In the dropping funnel, prepare a solution of 6-bromo-1-hexene (1 eq.) in anhydrous THF.

  • Add a small portion of the 6-bromo-1-hexene solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a slight warming of the flask and the appearance of a cloudy solution. A small crystal of iodine can be added to initiate the reaction if necessary.

  • Once the reaction has started, add the remaining 6-bromo-1-hexene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

Part B: Carboxylation and Workup

  • In a separate beaker or flask, crush a sufficient quantity of dry ice.

  • Cool the Grignard reagent solution in an ice bath.

  • Carefully and slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. Alternatively, the crushed dry ice can be added in portions to the Grignard solution. A large excess of dry ice should be used.

  • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes. The mixture will likely become a viscous mass.

  • Once the bubbling has ceased, slowly and carefully quench the reaction by adding 6 M HCl or H₂SO₄ while cooling the flask in an ice bath. Continue adding acid until the aqueous layer is acidic (test with pH paper) and all magnesium salts have dissolved, resulting in two clear layers.[4]

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Characterization Data for this compound:

  • ¹H NMR: Expected signals include a multiplet for the vinyl protons (~4.9-5.8 ppm), a triplet for the methylene (B1212753) group adjacent to the carboxyl group (~2.3 ppm), and multiplets for the other methylene groups.

  • ¹³C NMR: Expected signals include a peak for the carboxylic carbon (~180 ppm), peaks for the vinyl carbons (~114 and 139 ppm), and peaks for the aliphatic carbons.[5]

  • IR Spectroscopy: A broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a strong absorption for the C=O stretch (~1710 cm⁻¹), and a medium absorption for the C=C stretch (~1640 cm⁻¹) are characteristic.[5]

Mandatory Visualizations

Grignard_Carboxylation_Workflow cluster_0 Grignard Reagent Formation cluster_1 Carboxylation cluster_2 Workup and Purification Start 6-Bromo-1-hexene + Mg in anhydrous THF Initiation Initiate reaction Start->Initiation Addition Dropwise addition of 6-bromo-1-hexene solution Initiation->Addition Reaction Stir until Mg is consumed Addition->Reaction Pour Pour Grignard reagent onto excess dry ice Reaction->Pour Warm Allow to warm to RT Quench Acidic quench (HCl/H2SO4) Warm->Quench Extract Extract with ether Quench->Extract Wash Wash with NaHCO3 and brine Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Remove solvent Dry->Concentrate Purify Distillation or Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationships reagents Reagents 6-Bromo-1-hexene Mg CO2 (Dry Ice) Anhydrous THF process Process Steps Grignard Formation Carboxylation Acidic Workup Purification reagents:f0->process:f0 are used in conditions Conditions Anhydrous Inert Atmosphere Controlled Temperature conditions:f0->process:f0 are required for product {<f0> Product | <f1> this compound} process:f0->product:f0 yields

Caption: Logical relationships in the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 7-Octenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 7-octenoic acid, a valuable unsaturated carboxylic acid intermediate in various synthetic and developmental pipelines. The following protocols for fractional distillation, silica (B1680970) gel column chromatography, and low-temperature crystallization have been compiled to assist researchers in obtaining high-purity this compound for downstream applications.

Data Presentation: Purification of C8 Fatty Acids

Purification MethodStarting Purity (%)Final Purity (%)Typical Yield (%)Reference
Fractional Distillation~95>99.085-95[1]
Silica Gel Column Chromatography~90>9870-85[2]
Low-Temperature Crystallization~85>9560-80[3]

Experimental Protocols

Fractional Distillation

Fractional distillation is a highly effective method for purifying liquid compounds with different boiling points. Given that this compound is a liquid at room temperature, this technique is well-suited for its purification, particularly for removing impurities with significantly different volatilities. The process is typically conducted under vacuum to reduce the boiling point and prevent thermal degradation of the unsaturated fatty acid.[4][5]

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Charge the distillation flask with the crude this compound. Add a few boiling chips to ensure smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system, typically in the range of 2-10 mbar.[4]

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect and discard the initial fraction (forerun), which may contain more volatile impurities.

  • Product Collection: As the temperature stabilizes near the boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.

  • Termination: Once the majority of the product has distilled or the temperature begins to rise significantly, stop the distillation.

  • Post-processing: Allow the apparatus to cool to room temperature before releasing the vacuum. The collected fraction contains the purified this compound.

Fractional_Distillation_Workflow start Start: Crude this compound setup Assemble Fractional Distillation Apparatus start->setup charge_flask Charge Distillation Flask setup->charge_flask apply_vacuum Apply Vacuum (2-10 mbar) charge_flask->apply_vacuum heat_flask Gently Heat Flask apply_vacuum->heat_flask collect_forerun Collect and Discard Forerun heat_flask->collect_forerun collect_product Collect Main Fraction at Stable Boiling Point collect_forerun->collect_product stop_distillation Stop Distillation collect_product->stop_distillation cool_down Cool Apparatus and Release Vacuum stop_distillation->cool_down end_product End: Purified this compound cool_down->end_product

Fractional Distillation Workflow
Silica Gel Column Chromatography

Silica gel column chromatography is a versatile technique for purifying compounds based on their polarity. Since this compound is a polar molecule due to its carboxylic acid group, this method can effectively separate it from less polar or more polar impurities.[2]

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column with a stopcock at the bottom, ensuring even packing without air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate, 9:1 v/v).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the this compound. The optimal solvent system may need to be determined by thin-layer chromatography (TLC) analysis beforehand.

  • Fraction Collection:

    • Collect the eluate in a series of fractions.

    • Monitor the composition of each fraction using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Column_Chromatography_Workflow start Start: Crude this compound pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute_column Elute with Hexane/Ethyl Acetate Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent end_product End: Purified this compound evaporate_solvent->end_product

Silica Gel Chromatography Workflow
Low-Temperature Crystallization

Low-temperature crystallization is a useful technique for separating saturated and unsaturated fatty acids. By dissolving the crude mixture in a suitable solvent and cooling it to a low temperature, the saturated fatty acids, which generally have higher melting points, will crystallize out, leaving the unsaturated fatty acids in the solution.[3]

Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol (B129727), at room temperature. A common ratio is 1:9 (w/v) of fatty acid to methanol.[3]

  • Cooling: Place the solution in a low-temperature bath (e.g., -20°C) and allow it to stand for several hours (e.g., 12-24 hours) to induce crystallization of saturated impurities.

  • Filtration: Quickly filter the cold mixture through a pre-chilled funnel to separate the crystallized saturated fatty acids (solid phase) from the methanol solution containing the purified this compound (liquid phase).

  • Solvent Removal: Remove the methanol from the filtrate using a rotary evaporator.

  • Washing and Drying: The remaining liquid, enriched in this compound, can be washed with cold water to remove any residual methanol and then dried over anhydrous sodium sulfate.

Low_Temp_Crystallization_Workflow start Start: Crude this compound dissolve Dissolve in Methanol (1:9 w/v) start->dissolve cool Cool to -20°C for 12-24h dissolve->cool filter Cold Filtration cool->filter filtrate Collect Filtrate (this compound in Methanol) filter->filtrate solid Discard Solid (Saturated Impurities) filter->solid evaporate Evaporate Methanol filtrate->evaporate wash_dry Wash with Cold Water and Dry evaporate->wash_dry end_product End: Purified this compound wash_dry->end_product

Low-Temperature Crystallization Workflow

References

Application Note: Quantification of 7-Octenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Octenoic acid is a medium-chain unsaturated fatty acid involved in various biological processes.[1] Accurate quantification in complex biological matrices is essential for understanding its physiological roles and potential as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for analyzing fatty acids.[2] Due to the low volatility of free fatty acids, a chemical derivatization step is required to convert them into more volatile esters prior to analysis.[3] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological samples, such as plasma, using GC-MS.

Principle

The method involves a multi-step process beginning with the extraction of total lipids from the biological sample using a modified Folch liquid-liquid extraction.[4] An internal standard (IS), a structurally similar but isotopically labeled or odd-chain fatty acid, is added at the beginning to ensure accurate quantification by correcting for variations during sample preparation and analysis.[5] The extracted fatty acids are then derivatized to form trimethylsilyl (B98337) (TMS) esters, which are more volatile and thermally stable.[6][7] The derivatized sample is injected into the GC-MS system, where the TMS-ester of this compound is separated from other components on a capillary column and subsequently detected and quantified by the mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[8]

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC or GC grade Chloroform, Methanol, n-Hexane, Pyridine (B92270) (anhydrous).

  • Reagents:

    • This compound standard (for calibration curve).

    • Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled analog (e.g., Octanoic acid-d15).

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[3][6]

    • Potassium Chloride (KCl) solution (0.88% w/v in ultrapure water).

    • Anhydrous Sodium Sulfate.

    • Ultrapure Water.

  • Glassware: Screw-cap glass tubes with PTFE liners, volumetric flasks, Pasteur pipettes, autosampler vials with inserts.

  • Equipment: Centrifuge, heating block or oven, nitrogen evaporator.

Sample Preparation: Lipid Extraction (Folch Method)

This protocol is optimized for a 100 µL plasma sample.

  • To a screw-cap glass tube, add 100 µL of plasma.

  • Add a known amount of internal standard (e.g., 10 µL of a 100 µg/mL C17:0 solution).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.[4]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Add 500 µL of 0.88% KCl solution to induce phase separation.[2]

  • Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes.[2]

  • Carefully collect the lower organic layer (chloroform phase) using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.

Derivatization: Silylation
  • To the dried lipid extract, add 50 µL of anhydrous pyridine to re-dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the tube.[3][6]

  • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block.[3]

  • Allow the reaction mixture to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters serve as a typical starting point and may require optimization for your specific instrument.

Parameter Value
GC System Gas chromatograph with autosampler
Column DB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[9]
Injector Mode: Splitless[8]Temperature: 280°CInjection Volume: 1 µL
Oven Program Initial Temp: 80°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 5°C/min to 280°C, hold for 5 minRamp 3: 20°C/min to 300°C, hold for 5 min(Based on typical fatty acid analysis programs)[5][8][10]
MS System Single or Triple Quadrupole Mass Spectrometer
Transfer Line Temp 280°C[5]
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp 230°C[5][11]
Quadrupole Temp 150°C[5][11]
Acquisition Mode Full Scan: m/z 50-500 (for initial identification)Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound-TMS and the IS-TMS for quantification.[8]

Note on SIM Ions: The characteristic ions for the TMS derivative of this compound must be determined by injecting a derivatized standard in full scan mode. For the saturated analogue, octanoic acid TMS ester, prominent ions include m/z 117, 132, and 201 ([M-15]+).[12] Similar fragmentation patterns are expected for the this compound derivative.

Calibration and Quantification
  • Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) in a suitable solvent.

  • Process each calibration standard by adding the same amount of internal standard as used for the samples and follow the complete derivatization procedure (Protocol 3).

  • Analyze the derivatized standards using the established GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Calculate the concentration of this compound in the biological samples using the generated calibration curve.

Data Presentation

The performance of a GC-MS method for fatty acid quantification is evaluated through validation parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). The table below summarizes typical performance data for quantitative fatty acid analysis from published methods, which can be expected for a well-optimized protocol for this compound.

Table 1: Typical Quantitative Performance for Fatty Acid Analysis by GC-MS

Parameter Typical Value Reference
Linearity (r²) > 0.99[10][13][14]
Limit of Detection (LOD) 0.2 - 0.5 µg/mL[13]
Limit of Quantification (LOQ) 0.6 - 1.7 µg/mL[13]
Precision (Intra-day %RSD) < 10%[4][8]
Precision (Inter-day %RSD) < 15%[8]
Accuracy (Recovery) 85 - 115%[10]

Note: Values are representative and should be determined experimentally for this compound in the specific matrix of interest.

Mandatory Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

G Workflow for GC-MS Quantification of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., 100 µL Plasma) Add_IS Add Internal Standard (e.g., Heptadecanoic Acid) Sample->Add_IS Extraction Lipid Extraction (Chloroform:Methanol 2:1) Add_IS->Extraction Evaporation Evaporate Solvent (Nitrogen Stream) Extraction->Evaporation Derivatize Add Pyridine & BSTFA+TMCS Heat at 70°C for 60 min Evaporation->Derivatize Dried Extract GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS TMS-Derivatized Sample Data Data Processing GCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Experimental workflow for this compound quantification.

References

Application Note and Protocol for the HPLC-MS/MS Analysis of 7-Octenoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Octenoic acid is an unsaturated medium-chain fatty acid that has garnered interest for its potential therapeutic properties. Found in plants such as Moringa oleifera, studies have indicated its involvement in modulating key biological pathways. Research has shown that this compound possesses anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[1] Specifically, it has been observed to downregulate the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and inhibit the nuclear translocation of the NF-κB p65 transcription factor in macrophages stimulated by lipopolysaccharide (LPS).[1] Furthermore, emerging evidence suggests potential anti-fibrotic effects in hepatic stellate cells.[2] Given these biological activities, a sensitive and reliable analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic, metabolic, and pharmacodynamic studies.

This application note provides a detailed protocol for the determination of this compound in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method described herein is designed to offer high selectivity and sensitivity for accurate quantification.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the HPLC-MS/MS method for the analysis of this compound in human plasma. These values are representative of what can be achieved with a properly validated method for a molecule of this type.

ParameterExpected Performance
Linearity Range1 - 1000 ng/mL (r² ≥ 0.995)
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Intra-day Precision (%RSD)
Low QC (3 ng/mL)≤ 15%
Mid QC (100 ng/mL)≤ 10%
High QC (800 ng/mL)≤ 10%
Inter-day Precision (%RSD)
Low QC (3 ng/mL)≤ 15%
Mid QC (100 ng/mL)≤ 15%
High QC (800 ng/mL)≤ 15%
Accuracy (% Recovery)
Low QC (3 ng/mL)85% - 115%
Mid QC (100 ng/mL)90% - 110%
High QC (800 ng/mL)90% - 110%
Extraction Recovery> 85%
Matrix EffectMinimal, with IS correction

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • 7-Octenoic-d4 acid (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA as anticoagulant)

  • Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 1 mg of 7-octenoic-d4 acid in 10 mL and 1 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock in 50:50 (v/v) methanol:water to create calibration standards ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 7-octenoic-d4 acid primary stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to an HPLC vial with an insert.

  • The sample is now ready for injection.

HPLC-MS/MS Conditions
  • HPLC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) Flow Rate (mL/min) %B
    0.0 0.4 30
    2.5 0.4 95
    3.5 0.4 95
    3.6 0.4 30

    | 5.0 | 0.4 | 30 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 141.1 97.1 15

    | 7-Octenoic-d4 acid (IS) | 145.1 | 101.1 | 15 |

Note: The exact MS parameters should be optimized for the specific instrument used.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample (100 µL) is_addition Add Internal Standard (7-Octenoic-d4 acid) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifugation (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms data Data Analysis & Quantification msms->data

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Signaling Pathway

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 Activates ikb IκBα tlr4->ikb Leads to Degradation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) (in Nucleus) nfkb->nfkb_nuc Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb_nuc->cytokines Induces Transcription octenoic This compound octenoic->nfkb_nuc Inhibits

Caption: Anti-inflammatory action of this compound via NF-κB pathway.

References

Application Notes & Protocols: Derivatization of 7-Octenoic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Octenoic acid is a medium-chain unsaturated fatty acid. The accurate and sensitive quantification of this compound in various biological and pharmaceutical matrices is crucial for research and development. However, direct chromatographic analysis of free fatty acids like this compound presents significant challenges. Due to their polar carboxylic acid group and low volatility, they often exhibit poor peak shape, tailing, and low sensitivity, particularly in Gas Chromatography (GC).[1][2]

Derivatization is a chemical modification process that converts the analyte into a product with improved chromatographic properties. For this compound, derivatization aims to:

  • Increase Volatility: By converting the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester, making the analyte suitable for GC analysis.[1][2]

  • Enhance Detectability: By introducing a chromophore or a group that ionizes efficiently, improving sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

  • Improve Peak Shape: By neutralizing the polar carboxyl group, which can interact with active sites in the GC column, leading to sharper, more symmetrical peaks.[2]

This document provides detailed application notes and protocols for the derivatization of this compound for both GC-MS and LC-MS analysis.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the primary goal is to increase the volatility of this compound. The two most common methods are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.

Method 1: Acid-Catalyzed Esterification to Fatty Acid Methyl Ester (FAME)

This is a robust and widely used method for converting free fatty acids into their corresponding methyl esters.[1] Boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃) in methanol (B129727) are common and effective catalysts for this reaction.[2]

Experimental Protocol: BF₃-Methanol Esterification

  • Sample Preparation:

    • Accurately weigh 1-25 mg of the lipid sample or transfer a dried lipid extract into a screw-capped glass tube with a PTFE liner.[1]

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen or by lyophilization, as water can hinder the esterification reaction.[1][2]

  • Reagent Addition:

    • Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the dried sample.[1] Alternatively, 12% BCl₃-methanol can be used.

    • For samples containing complex lipids that require transesterification, a prior saponification step with methanolic NaOH or KOH may be necessary.[1]

  • Reaction:

    • Cap the tube tightly and vortex for 10 seconds.

    • Heat the mixture at 60-100°C for 5-60 minutes.[1] A common practice is heating at 60°C for 60 minutes or 80°C for 1 hour.[1][2] The optimal time and temperature should be determined empirically for specific sample types.[1]

  • Extraction:

    • Cool the reaction tube to room temperature.

    • Add 1 mL of water and 1 mL of a non-polar solvent such as hexane (B92381) or heptane.[1]

    • Vortex vigorously for 30-60 seconds to extract the FAMEs into the organic layer.

    • Centrifuge briefly (e.g., 1000 x g for 2 minutes) to ensure a clean separation of the layers.[1]

  • Sample Collection and Analysis:

    • Carefully transfer the upper organic layer (containing the 7-octenoate methyl ester) to a clean autosampler vial.

    • To ensure complete dryness, the organic layer can be passed through a small bed of anhydrous sodium sulfate.

    • The sample is now ready for injection into the GC-MS system.

Method 2: Silylation to Trimethylsilyl (TMS) Ester

Silylation is another effective method for derivatizing compounds with active hydrogens, such as carboxylic acids.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, are commonly used.[1][2] This method is highly sensitive to moisture.[1][5]

Experimental Protocol: BSTFA Silylation

  • Sample Preparation:

    • Transfer the dried sample (e.g., 100 µL of a 1 mg/mL solution in a non-aqueous solvent like acetonitrile) into an autosampler vial.[1][2] Samples must be completely anhydrous.[1][5]

  • Reagent Addition:

    • Add 50-100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS). A molar excess of the reagent is required.[1][2]

  • Reaction:

    • Immediately cap the vial tightly and vortex for 10 seconds.

    • Heat the vial at 60°C for 60 minutes.[1][2]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample can be injected directly into the GC-MS. If dilution is needed, a dry solvent like dichloromethane (B109758) can be added.[1]

Part 2: Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

For LC-MS, derivatization is not for increasing volatility but for enhancing ionization efficiency and improving reversed-phase chromatographic retention.[3] This is achieved by adding a permanently charged or easily ionizable tag to the this compound molecule.

Method 3: 3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization

This method uses 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to label the carboxylic acid. The resulting derivative shows excellent response in negative ion mode ESI-MS.[6][7]

Experimental Protocol: 3-NPH Derivatization

  • Sample Preparation:

    • Prepare sample extracts in a suitable solvent (e.g., acetonitrile/water).

    • Transfer 20-40 µL of the sample or standard solution into a microcentrifuge tube.[6][7]

  • Reagent Preparation:

    • 3-NPH Solution: Prepare a 200 mM solution of 3-nitrophenylhydrazine hydrochloride in an acetonitrile/water mixture (e.g., 50/50, v/v).[6][7]

    • EDC/Pyridine (B92270) Solution: Prepare a 120 mM solution of EDC containing 6% pyridine in an acetonitrile/water mixture (e.g., 50/50, v/v).[6][7]

  • Reaction:

    • To the 40 µL sample, add 20 µL of the 200 mM 3-NPH solution.[6]

    • Add 20 µL of the 120 mM EDC/Pyridine solution.[6]

    • Vortex briefly and incubate the mixture at 35-40°C for 30 minutes with shaking.[6][7]

  • Quenching and Dilution:

    • After incubation, cool the reaction mixture.

    • Quench the reaction and dilute the sample for analysis. A typical procedure is to dilute to a final volume of ~1.4 mL with an acetonitrile/water mixture (e.g., 50/50, v/v).[6]

  • Analysis:

    • Centrifuge the diluted sample (e.g., 14,000 rcf for 10 min) to pellet any precipitates.[6]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis, typically using electrospray ionization in negative mode (ESI-).[7]

Quantitative Data Summary

The following table summarizes key parameters for the described derivatization protocols. Note that limits of detection (LOD) and quantification (LOQ) are highly dependent on the specific instrument, matrix, and analyte, and thus generalized values are not provided.

ParameterMethod 1: BF₃-Methanol EsterificationMethod 2: BSTFA SilylationMethod 3: 3-NPH Derivatization
Chromatography GC-MSGC-MSLC-MS/MS
Target Group Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)
Derivative Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) Ester3-Nitrophenylhydrazone
Typical Sample Size 1-25 mg lipid extract[1]~100 µL of 1 mg/mL solution[1][2]20-40 µL of sample extract[6][7]
Key Reagents 12-14% BF₃ in MethanolBSTFA + 1% TMCS3-NPH, EDC, Pyridine
Reaction Temp. 60-100°C[1][2]60°C[1][2]35-40°C[6][7]
Reaction Time 5-60 minutes[1]60 minutes[1][2]30 minutes[6][7]
Key Advantage Robust for free fatty acids and glycerolipids.[1]Derivatizes multiple functional groups.[1]High sensitivity in ESI-negative mode.[7]
Key Consideration Moisture sensitive.[2]Highly moisture sensitive; requires anhydrous conditions.[1][5]Requires specific coupling agents (EDC).

Visualizations

Experimental Workflow

The general workflow for derivatizing this compound for chromatographic analysis is outlined below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_post Post-Reaction Processing start Start: Liquid or Solid Sample extract Lipid Extraction (if necessary) start->extract dry Evaporation to Dryness (Critical Step) extract->dry add_reagent Add Derivatization Reagent (e.g., BF3-MeOH, BSTFA, 3-NPH/EDC) dry->add_reagent react Incubate / Heat (Controlled Time & Temp) add_reagent->react extract_deriv Solvent Extraction (for GC) or Quench/Dilute (for LC) react->extract_deriv cleanup Dry with Na2SO4 (GC) or Centrifuge (LC) extract_deriv->cleanup final_sample Final Derivatized Sample in Autosampler Vial cleanup->final_sample analysis GC-MS or LC-MS/MS Analysis final_sample->analysis

Caption: General workflow for sample preparation and derivatization.

Metabolic Context of Medium-Chain Fatty Acids

This compound, as a medium-chain fatty acid (MCFA), can be metabolized within the cell, primarily through mitochondrial pathways. This simplified diagram illustrates the central role of fatty acid metabolism.

G cluster_cytosol Cytosol cluster_mito Mitochondrion MCFA This compound (MCFA) BetaOx β-Oxidation MCFA->BetaOx Enters Mitochondria FAS Fatty Acid Synthesis (ACC, FASN) Citrate_cyto Citrate AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto AcetylCoA_cyto->FAS AcetylCoA_mito Acetyl-CoA BetaOx->AcetylCoA_mito TCA TCA Cycle AcetylCoA_mito->TCA Ketones Ketone Bodies AcetylCoA_mito->Ketones Citrate_mito Citrate TCA->Citrate_mito Citrate_mito->Citrate_cyto Transport

Caption: Simplified metabolic pathway for medium-chain fatty acids.

References

Application Notes and Protocols for 7-Octenoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octenoic acid (CAS: 18719-24-9) is a versatile C8 ω-unsaturated fatty acid that serves as a valuable chemical intermediate in a variety of synthetic applications.[1] Its terminal double bond and carboxylic acid functionality allow for a wide range of chemical transformations, making it a key building block for the synthesis of polymers, pharmaceuticals, and other specialty chemicals. This document provides detailed application notes and experimental protocols for several key transformations of this compound.

Functionalization of the Terminal Double Bond

The terminal alkene of this compound is amenable to a variety of addition and functionalization reactions, enabling the introduction of diverse chemical moieties at the 8-position.

Anti-Markovnikov Hydrobromination to Synthesize 8-Bromooctanoic Acid

Anti-Markovnikov hydrobromination introduces a bromine atom at the terminal carbon, yielding 8-bromooctanoic acid, a bifunctional molecule useful for further derivatization. This reaction is typically carried out under radical conditions.

Experimental Protocol: Synthesis of 8-Bromooctanoic Acid

This protocol is adapted from procedures for the anti-Markovnikov hydrobromination of terminal alkenes.

Materials:

  • This compound

  • Hydrobromic acid (HBr) in acetic acid (33 wt %) or generated in situ

  • Radical initiator (e.g., dibenzoyl peroxide, AIBN)

  • Anhydrous solvent (e.g., hexane, toluene)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the radical initiator (0.05-0.1 equivalents).

  • Add hydrobromic acid (1.1-1.5 equivalents) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 8-bromooctanoic acid.

  • Purify the product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Quantitative Data Summary (Hypothetical based on similar reactions):

ReactantProductReagentsSolventTime (h)Yield (%)Reference
This compound8-Bromooctanoic acidHBr, AIBNHexane24>80Adapted from[2]

Logical Relationship Diagram: Synthesis of 8-Bromooctanoic Acid

Synthesis_8_Bromooctanoic_Acid Synthesis of 8-Bromooctanoic Acid 7-Octenoic_acid This compound 8-Bromooctanoic_acid 8-Bromooctanoic Acid 7-Octenoic_acid->8-Bromooctanoic_acid Anti-Markovnikov Hydrobromination Reagents HBr Radical Initiator (AIBN) Reagents->8-Bromooctanoic_acid

Synthesis of 8-Bromooctanoic Acid.
Epoxidation to Synthesize 7,8-Epoxyoctanoic Acid

Epoxidation of the terminal double bond of this compound yields 7,8-epoxyoctanoic acid, a versatile intermediate for the synthesis of diols, amino alcohols, and other derivatives through nucleophilic ring-opening of the epoxide. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[3][4]

Experimental Protocol: Synthesis of 7,8-Epoxyoctanoic Acid

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfite (B76179) (Na₂SO₃) solution (10%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the excess peroxyacid by adding a 10% solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 7,8-epoxyoctanoic acid.

  • Purify the product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical based on similar reactions):

ReactantProductReagentSolventTime (h)Yield (%)Reference
This compound7,8-Epoxyoctanoic acidm-CPBACH₂Cl₂2-4>90Adapted from[3][4]

Experimental Workflow: Epoxidation of this compound

Epoxidation_Workflow Workflow for Epoxidation of this compound cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve this compound in CH2Cl2 Cool Cool to 0 °C Dissolve->Cool Add_mCPBA Add m-CPBA Cool->Add_mCPBA Stir Stir at 0 °C then RT Add_mCPBA->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na2SO3 Monitor->Quench Reaction Complete Wash_NaHCO3 Wash with NaHCO3 Quench->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product Isolated Product: 7,8-Epoxyoctanoic Acid

Workflow for Epoxidation of this compound.

Cross-Metathesis for Carbon Chain Elongation

Cross-metathesis is a powerful tool for forming new carbon-carbon double bonds. Reacting this compound or its esters with other olefins in the presence of a Grubbs-type catalyst can lead to a variety of interesting and useful difunctional molecules.[2][5]

Application Note: Cross-Metathesis with Acrylates

Cross-metathesis of this compound methyl ester with an acrylate (B77674), such as methyl acrylate or ethyl acrylate, can produce α,ω-difunctional unsaturated esters. These products are valuable monomers for polyester (B1180765) synthesis. The reaction is typically catalyzed by second-generation Grubbs or Hoveyda-Grubbs catalysts, as first-generation catalysts are often less effective for electron-deficient olefins like acrylates.[5] To favor the cross-metathesis product over self-metathesis, an excess of the more volatile acrylate is often used.

Experimental Protocol: Cross-Metathesis of this compound Methyl Ester with Ethyl Acrylate

This protocol is based on general procedures for cross-metathesis of fatty acid derivatives with acrylates.[5][6]

Materials:

  • This compound methyl ester (synthesis described below)

  • Ethyl acrylate

  • Grubbs second-generation catalyst or Hoveyda-Grubbs second-generation catalyst

  • Anhydrous and degassed dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure for the Synthesis of this compound Methyl Ester:

  • To a solution of this compound (1 equivalent) in methanol (B129727), add a catalytic amount of a strong acid (e.g., sulfuric acid, 1-2 mol%).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the residue with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain methyl 7-octenoate, which can be purified by distillation.

Procedure for Cross-Metathesis:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound methyl ester (1 equivalent) and ethyl acrylate (2-5 equivalents) in anhydrous and degassed dichloromethane.

  • Add the Grubbs or Hoveyda-Grubbs second-generation catalyst (1-5 mol%).

  • Reflux the reaction mixture for 4-12 hours. Monitor the progress of the reaction by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired cross-metathesis product.

Quantitative Data Summary for Cross-Metathesis:

Substrate 1Substrate 2Catalyst (mol%)SolventTime (h)Yield (%)Reference
OlefinN-BenzyloxyacrylamideGrubbs II (2)CH₂Cl₂681[6]
Methyl OleateMethyl AcrylateHoveyda-Grubbs II (0.2)neat-High Conv.[5]

Signaling Pathway Diagram: Grubbs Catalyzed Cross-Metathesis

Grubbs_Cycle Catalytic Cycle of Olefin Metathesis Catalyst [Ru]=CHR' Metallocyclobutane1 Metallocyclobutane Intermediate Catalyst->Metallocyclobutane1 + Olefin 1 Olefin1 R1-CH=CH-R2 (this compound Derivative) Olefin1->Metallocyclobutane1 Intermediate1 [Ru]=CH-R1 Metallocyclobutane1->Intermediate1 Product1 R'-CH=CH-R2 Metallocyclobutane1->Product1 - Product 1 Metallocyclobutane2 Metallocyclobutane Intermediate Intermediate1->Metallocyclobutane2 + Olefin 2 Olefin2 R3-CH=CH-R4 (e.g., Ethyl Acrylate) Olefin2->Metallocyclobutane2 Intermediate2 [Ru]=CH-R3 Metallocyclobutane2->Intermediate2 Product2 R1-CH=CH-R4 (Cross-Metathesis Product) Metallocyclobutane2->Product2 - Product 2 Intermediate2->Catalyst Regenerates Catalyst (with R'=R3)

Catalytic Cycle of Olefin Metathesis.

Intramolecular Cyclization to Lactones

The terminal double bond and the carboxylic acid group of this compound can participate in intramolecular cyclization to form lactones. This typically involves a two-step process: hydration of the double bond to form a hydroxy acid, followed by acid-catalyzed lactonization.

Application Note: Synthesis of γ-Octalactone

Hydration of this compound can lead to the formation of either 7-hydroxyoctanoic acid (Markovnikov addition) or 8-hydroxyoctanoic acid (anti-Markovnikov addition). However, intramolecular cyclization to form a stable five-membered (γ-lactone) or six-membered (δ-lactone) ring requires the hydroxyl group to be at the C4 or C5 position. While direct hydration to these positions is not straightforward, rearrangement or alternative synthetic strategies can be employed. A more direct route to γ-octalactone would start from a different precursor, but for the purpose of illustrating the potential of this compound, a hypothetical multi-step synthesis is considered. A more plausible transformation of this compound would be the formation of ε-caprolactone or δ-octalactone after appropriate functional group manipulations. For the synthesis of γ-lactones, palladium-catalyzed γ-C(sp³)–H activation of the corresponding saturated carboxylic acid is a modern approach.[7]

Use in Prostaglandin (B15479496) Synthesis

Thiol-Ene "Click" Chemistry

The terminal alkene of this compound is an excellent substrate for the thiol-ene "click" reaction, a highly efficient and versatile radical-mediated transformation that forms a thioether linkage.[12][13] This reaction can be used to attach a wide variety of thiol-containing molecules to the terminus of the C8 fatty acid chain, creating bifunctional molecules with diverse properties.

Application Note: Functionalization via Thiol-Ene Reaction

The thiol-ene reaction with this compound can be initiated by UV light or a thermal radical initiator. The reaction is tolerant of the carboxylic acid functionality and proceeds with anti-Markovnikov selectivity, with the sulfur atom adding to the terminal carbon. This allows for the straightforward synthesis of 8-thio-substituted octanoic acids.

Experimental Protocol: Thiol-Ene Reaction of this compound with a Thiol

Materials:

  • This compound

  • Thiol of choice (e.g., 1-thioglycerol, cysteine methyl ester)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) or thermal initiator (e.g., AIBN)

  • Solvent (e.g., methanol, THF)

  • UV lamp (for photoinitiation) or heating setup (for thermal initiation)

  • Standard glassware for organic synthesis

Procedure:

  • In a quartz reaction vessel (for photoinitiation) or a standard round-bottom flask (for thermal initiation), dissolve this compound (1 equivalent), the thiol (1.1 equivalents), and the radical initiator (1-5 mol%).

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

  • If using photoinitiation, irradiate the mixture with a UV lamp at room temperature. If using thermal initiation, heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the resulting 8-thio-substituted octanoic acid by column chromatography.

Quantitative Data Summary (Hypothetical based on similar reactions):

AlkeneThiolInitiatorConditionsYield (%)Reference
This compoundGeneric ThiolDMPAUV, rt>90Adapted from[12][13]

Logical Relationship Diagram: Thiol-Ene Reaction

Thiol_Ene_Reaction Thiol-Ene 'Click' Reaction 7-Octenoic_Acid This compound Intermediate_Radical Carbon-centered Radical Intermediate 7-Octenoic_Acid->Intermediate_Radical Propagation Thiol R-SH Thiyl_Radical Thiyl Radical (R-S•) Thiol->Thiyl_Radical Initiation Product 8-Thio-substituted Octanoic Acid Thiol->Product Initiator Radical Initiator (UV or Heat) Initiator->Thiyl_Radical Thiyl_Radical->Intermediate_Radical Intermediate_Radical->Thiyl_Radical regenerates Intermediate_Radical->Product Chain Transfer

Thiol-Ene 'Click' Reaction.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Applications of 7-Octenoic Acid in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octenoic acid is a versatile bifunctional monomer possessing a terminal vinyl group and a carboxylic acid functionality. This unique structure allows for its participation in a variety of polymerization reactions, making it a valuable building block for the synthesis of functional and specialty polymers. Its applications span from the creation of novel polyesters and polyolefins to the modification of existing polymers, offering pathways to materials with tailored properties for diverse fields, including biomedical applications and advanced materials. This document provides an overview of the potential applications of this compound in polymer chemistry, complete with detailed experimental protocols and comparative data from analogous systems.

Radical Polymerization

The terminal double bond of this compound allows it to act as a vinyl monomer in radical polymerization. This can be utilized for both homopolymerization and copolymerization with other vinyl monomers to introduce pendant carboxylic acid groups along the polymer backbone. These acid functionalities can enhance properties such as adhesion, hydrophilicity, and provide sites for post-polymerization modification.

Application Note:

Polymers and copolymers of this compound can be employed as adhesives, coatings, and compatibilizers. The carboxylic acid groups can improve adhesion to polar substrates and can be used to crosslink the polymer chains, for instance, through reactions with polyols or isocyanates. In drug delivery, these groups can be used for the covalent attachment of therapeutic agents.

Experimental Protocol: Free Radical Solution Polymerization of this compound

Materials:

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 35.2 mmol) and AIBN (e.g., 0.058 g, 0.35 mmol, 1 mol% relative to monomer) in 1,4-dioxane (10 mL).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen for 30 minutes while stirring in an ice bath.

  • After deoxygenation, place the flask in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for 24 hours under a nitrogen atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to a beaker of cold methanol (200 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a minimal amount of 1,4-dioxane and re-precipitate in cold methanol to remove unreacted monomer and initiator.

  • Dry the purified polymer in a vacuum oven at 40°C to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) using appropriate standards (e.g., polystyrene).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy. The disappearance of the vinyl protons and the presence of the carboxylic acid proton in the NMR spectrum, and the C=O stretch in the IR spectrum are indicative of successful polymerization.

Polycondensation

The carboxylic acid group of this compound can undergo condensation reactions with diols or polyols to form polyesters. The pendant vinyl groups from the this compound units are retained along the polyester (B1180765) backbone, which can be used for subsequent crosslinking or functionalization.

Application Note:

The resulting unsaturated polyesters can be crosslinked via the pendant double bonds using radical initiators or UV curing to form thermoset resins with applications in composites, coatings, and biomedical scaffolds. The biodegradability of the polyester backbone combined with the reactive pendant groups makes these materials attractive for tissue engineering.

Experimental Protocol: Melt Polycondensation of this compound with a Diol

Materials:

  • This compound

  • 1,6-Hexanediol (B165255) (co-monomer)

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • Nitrogen gas supply

Procedure:

  • Charge a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with this compound (e.g., 14.2 g, 0.1 mol), 1,6-hexanediol (e.g., 11.8 g, 0.1 mol), and a catalytic amount of titanium(IV) butoxide (e.g., 0.05 mol%).

  • Add a small amount of antioxidant (e.g., 0.1 wt%) to prevent crosslinking of the double bonds at high temperatures.

  • Heat the mixture to 150°C under a slow stream of nitrogen with stirring. Water will begin to distill off.

  • After the initial water evolution ceases (approx. 2-3 hours), gradually increase the temperature to 200°C and apply a vacuum (e.g., <1 mmHg) for 4-6 hours to remove the remaining water and drive the polymerization to completion.

  • The reaction is complete when the desired viscosity is reached.

  • Cool the polymer to room temperature under nitrogen to obtain the solid polyester.

Characterization:

  • Molecular Weight: Determined by GPC.

  • Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) determined by Differential Scanning Calorimetry (DSC). Thermal stability assessed by Thermogravimetric Analysis (TGA).

  • Mechanical Properties: Tensile strength, Young's modulus, and elongation at break can be measured on thin films of the polymer.

Acyclic Diene Metathesis (ADMET) Polymerization

While this compound itself is not a diene, it can be readily converted into an α,ω-diene monomer suitable for ADMET polymerization. For example, esterification of this compound with an unsaturated alcohol like 3-buten-1-ol (B139374) would yield a diene monomer. ADMET is a step-growth polymerization that is highly tolerant of various functional groups.

Application Note:

ADMET polymerization can produce well-defined, high molecular weight unsaturated polymers. The resulting polymers from this compound-derived dienes would have regularly spaced ester functionalities and double bonds in the backbone. These materials can be used as thermoplastics or can be hydrogenated to produce saturated polyesters with properties similar to polyethylene.

Experimental Protocol: ADMET Polymerization of a this compound-Derived Diene Ester

Monomer Synthesis (Example): But-3-en-1-yl oct-7-enoate

  • React this compound with 3-buten-1-ol via Fischer esterification using an acid catalyst (e.g., sulfuric acid) or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

  • Purify the resulting diene ester by column chromatography.

ADMET Polymerization:

Materials:

  • But-3-en-1-yl oct-7-enoate (monomer)

  • Grubbs' 2nd generation catalyst

  • Toluene (B28343) (solvent)

  • High vacuum line

Procedure:

  • In a glovebox, charge a Schlenk flask with the diene monomer (e.g., 1.0 g) and Grubbs' 2nd generation catalyst (e.g., 0.5-2 mol%).

  • Add anhydrous, degassed toluene (e.g., 5 mL).

  • Attach the flask to a high vacuum line and heat the mixture to 50-60°C.

  • The polymerization is driven by the removal of ethylene (B1197577) gas under vacuum. The reaction mixture will become increasingly viscous.

  • Continue the reaction for 24-48 hours.

  • Terminate the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Thiol-Ene "Click" Chemistry

The terminal double bond of this compound is an excellent substrate for thiol-ene reactions. This "click" chemistry approach can be used in two main ways:

  • Polymer Modification: Polymers containing pendant 7-octenoate units can be functionalized by reacting them with various thiol-containing molecules.

  • Polymer Synthesis: this compound can be reacted with a dithiol in a step-growth polymerization to form a linear polymer.

Application Note:

Thiol-ene chemistry allows for the efficient and specific introduction of a wide range of functionalities onto a polymer backbone under mild conditions. This is particularly useful for creating biocompatible materials, as the reaction can be performed in the presence of sensitive biological molecules. Step-growth polymerization via thiol-ene reactions can produce polymers with alternating structures.

Quantitative Data Summary

PropertyPolyester from Oleic Acid and GlycerolPolyamide from Dimerized Oleic Acid
Molecular Weight (Mn) 5,000 - 20,000 g/mol 10,000 - 50,000 g/mol
Polydispersity (Đ) 1.5 - 3.02.0 - 4.0
Glass Transition Temp. (Tg) -60 to -30 °C5 to 25 °C
Melting Temp. (Tm) Amorphous or low TmAmorphous
Tensile Strength 1 - 10 MPa20 - 50 MPa
Elongation at Break 100 - 500 %50 - 200 %

Note: These values are illustrative and can vary significantly based on the specific co-monomers, catalyst, and reaction conditions used.

Visualizations

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Heat or Light M This compound Monomer R->M Addition R->M P1 Growing Polymer Chain (P1•) P2 Longer Polymer Chain (P2•) P1->M Addition P1->M P_dead Inactive Polymer P1_term P1• P1_term->P_dead Combination or Disproportionation P2_term P2• P2_term->P_dead Combination or Disproportionation

Caption: Radical polymerization of this compound.

Polycondensation M1 This compound (Diacid functionality) Polyester Unsaturated Polyester + Water M1->Polyester Heat, Catalyst M2 Diol (e.g., 1,6-Hexanediol) M2->Polyester Heat, Catalyst

Caption: Polycondensation of this compound with a diol.

ADMET_Polymerization cluster_monomer_synthesis Monomer Synthesis cluster_polymerization ADMET Polymerization acid This compound diene Diene Ester Monomer acid->diene alcohol Unsaturated Alcohol alcohol->diene diene_poly Diene Ester Monomer polymer Unsaturated Polyester + Ethylene diene_poly->polymer Grubbs' Catalyst, Vacuum

Caption: ADMET polymerization workflow for this compound.

7-Octenoic Acid: A Versatile Precursor in Organic Synthesis for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

7-Octenoic acid, a monounsaturated medium-chain fatty acid, serves as a valuable and versatile starting material in organic synthesis. Its bifunctional nature, possessing both a terminal alkene and a carboxylic acid, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for key synthetic routes starting from this compound, highlighting its utility in the synthesis of complex molecules, including lactones, epoxides, and functionalized polymers. Furthermore, recent studies have unveiled its potential in modulating key signaling pathways, suggesting its relevance in drug discovery and development.

Synthetic Applications of this compound

This compound's reactivity at both the terminal double bond and the carboxylic acid moiety makes it a versatile building block for a variety of chemical transformations.

Key Synthetic Transformations:

  • Lactonization: The terminal double bond can participate in intramolecular cyclization reactions to form lactones, which are common structural motifs in natural products and pharmaceuticals. Iodolactonization is a classic example of this transformation.

  • Epoxidation: The alkene can be readily oxidized to an epoxide, a highly reactive intermediate that can be opened by various nucleophiles to introduce diverse functionalities.

  • Hydroformylation: This reaction introduces a formyl group at the terminus of the alkyl chain, leading to the formation of bifunctional molecules that can serve as monomers for polymerization or as precursors for other functional groups.

  • Ring-Closing Metathesis (RCM): After derivatization to a diene, this compound derivatives can undergo RCM to form macrocyclic structures, which are of significant interest in medicinal chemistry.

A logical workflow for the utilization of this compound in synthesis is depicted below.

G This compound This compound Iodolactone Iodolactone This compound->Iodolactone Iodolactonization Epoxide Epoxide This compound->Epoxide Epoxidation Aldehyde Aldehyde This compound->Aldehyde Hydroformylation Derivatization Derivatization This compound->Derivatization Macrocycle Macrocycle Derivatization->Macrocycle Ring-Closing Metathesis

Synthetic pathways from this compound.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions starting from this compound and its derivatives.

Table 1: Hydroformylation of this compound

EntryCatalyst SystemSolventTemp (°C)Pressure (bar)Time (h)Conversion (%)ProductRef.
1Rh(acac)(CO)₂ / TPPTSWater / this compound10080 (H₂/CO 1:1)6>958-Oxooctanoic acid[1]

Table 2: Representative Iodolactonization of an Alkenoic Acid *

EntrySubstrateReagentsSolventTemp (°C)Time (d)Yield (%)ProductRef.
15-Hexenoic acidN-iodo-4-fluorophthalimide, I₂ (cat.), Chiral CatalystToluene-805>90Chiral Iodolactone[1]

Note: This is a representative protocol for a similar substrate, as a detailed protocol for this compound was not available in the cited literature. This reaction would be expected to yield the corresponding seven-membered iodolactone (ε-lactone).

Table 3: Representative Epoxidation of a Terminal Alkenoic Acid *

EntrySubstrateReagentSolventTemp (°C)TimeYield (%)ProductRef.
1(S)-2-(Cbz-amino)-7-octenoic acidm-CPBACH₂Cl₂rt--(2S)-2-(Cbz-amino)-7,8-epoxyoctanoic acid[2]

Note: This protocol describes the epoxidation of a derivative of this compound. The reaction on this compound itself would be expected to proceed similarly to yield 7,8-epoxyoctanoic acid.

Experimental Protocols

Protocol for Hydroformylation of this compound

This protocol is adapted from a published procedure for the synthesis of bifunctional molecules for polymer production.[1]

Materials:

  • This compound

  • Rhodium(I) acetylacetonate (B107027) dicarbonyl (Rh(acac)(CO)₂)

  • Tris(3-sulfophenyl)phosphine trisodium (B8492382) salt (TPPTS)

  • Deionized water

  • Syngas (H₂/CO, 1:1 molar ratio)

  • Nitrogen and Argon gas

  • Parr Series 5000 Multiple Reactor System or similar high-pressure reactor

Procedure:

  • Catalyst Stock Solution Preparation: Prepare a catalyst stock solution by dissolving Rh(acac)(CO)₂ (to a final concentration of 0.00025 mol/L) and TPPTS (to a final concentration of 0.005 mol/L) in MilliQ distilled water.

  • Reactor Setup: In a glovebox or under an inert atmosphere, add 4 mL of the catalyst stock solution to a 75 mL autoclave.

  • Substrate Addition: Add 6 mL of this compound to the autoclave under an argon counterflow.

  • Pressurization: Close the autoclave and purge with nitrogen (3 x 20 bar), followed by a purge with the syngas mixture (3 x 20 bar). Finally, pressurize the reactor to 80 bar with the syngas mixture.

  • Reaction: Heat the reactor to 100 °C and stir the reaction mixture at 1000 rpm for 6 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure. The crude reaction mixture containing 8-oxooctanoic acid can be used directly for further transformations or purified by appropriate methods.

Protocol for Iodolactonization of this compound (Adapted)

This protocol is adapted from a general procedure for the enantioselective iodolactonization of 5-hexenoic acid.[1] A non-enantioselective version can be performed by omitting the chiral catalyst. This reaction is expected to produce the corresponding seven-membered lactone (8-octenolide).

Materials:

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in dichloromethane (20 mL) at 0 °C, add sodium bicarbonate (2.0 mmol).

  • Iodine Addition: Add a solution of N-iodosuccinimide (1.2 mmol) and a catalytic amount of iodine (0.1 mmol) in dichloromethane (10 mL) dropwise to the stirred mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired iodolactone.

Protocol for Epoxidation of this compound (Adapted)

This protocol is a general procedure for the epoxidation of terminal alkenes using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.2 mmol) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude 7,8-epoxyoctanoic acid can be purified by flash chromatography if necessary.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of this compound as a bioactive molecule with anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[2] Studies on lipopolysaccharide (LPS)-stimulated macrophages have shown that this compound can modulate key inflammatory signaling pathways.

Anti-Inflammatory Effects via the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and IL-1β.

This compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of these pro-inflammatory cytokines.[2]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates p65 p65 IkB->p65 p50 p50 IkB->p50 p65_n p65 p65->p65_n translocation p50_n p50 p50->p50_n translocation This compound This compound This compound->IKK inhibits DNA DNA p65_n->DNA p50_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Inhibition of the NF-κB pathway by this compound.
Anti-Oxidative Effects via the NOX2 Pathway

NADPH oxidase 2 (NOX2) is a multi-protein enzyme complex that generates reactive oxygen species (ROS), contributing to oxidative stress during inflammation. Upon stimulation, cytosolic subunits (p47phox, p67phox, p40phox, and Rac) translocate to the membrane-bound components (gp91phox and p22phox) to form the active enzyme.

This compound has been observed to inhibit the expression of NOX2 component genes, leading to a reduction in ROS production.[2]

G cluster_0 Cytoplasm cluster_1 Cell Membrane p47phox p47phox gp91phox gp91phox p47phox->gp91phox translocation p67phox p67phox p67phox->gp91phox translocation p40phox p40phox p40phox->gp91phox translocation Rac Rac Rac->gp91phox translocation This compound This compound This compound->p47phox inhibits expression This compound->p67phox inhibits expression ROS ROS gp91phox->ROS generates p22phox p22phox p22phox->gp91phox O2 O2 O2->gp91phox

Inhibition of the NOX2 pathway by this compound.

Conclusion

This compound is a readily available and highly versatile precursor for a wide range of synthetic transformations, enabling access to diverse molecular architectures. Its application in the synthesis of lactones, epoxides, and functionalized polymers underscores its importance in materials science and medicinal chemistry. Furthermore, its demonstrated ability to modulate key signaling pathways involved in inflammation and oxidative stress opens new avenues for its exploration in drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers and scientists seeking to harness the synthetic potential of this compound.

References

Application Notes and Protocols for Reactions Involving 7-Octenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for several key chemical transformations involving 7-octenoic acid. The protocols are intended to serve as a practical guide for researchers in organic synthesis, materials science, and drug development. Quantitative data is summarized in tabular format for ease of comparison, and reaction pathways and workflows are visualized using diagrams.

Esterification of this compound

Esterification is a fundamental reaction for the modification of carboxylic acids, altering their physical properties and chemical reactivity. The following protocols detail the synthesis of a simple methyl ester and an allyl ester, the latter serving as a precursor for ring-closing metathesis.

Fischer Esterification: Synthesis of Methyl 7-octenoate

This protocol describes the acid-catalyzed esterification of this compound with methanol (B129727).

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (14.2 g, 100 mmol).

  • Add methanol (100 mL), followed by the slow addition of concentrated sulfuric acid (2 mL).

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 7-octenoate.

ParameterValue
Reactants This compound, Methanol
Catalyst Sulfuric Acid
Reaction Time 4 hours
Temperature Reflux (~65 °C)
Yield ~90-95%

Reaction Workflow: Fischer Esterification

Fischer_Esterification Fischer Esterification Workflow start Start: this compound + Methanol + H₂SO₄ reflux Reflux for 4 hours start->reflux workup Workup: - Remove excess Methanol - Diethyl ether extraction - NaHCO₃ wash - Brine wash reflux->workup dry Dry over Na₂SO₄ workup->dry product Product: Methyl 7-octenoate dry->product

Caption: Workflow for the synthesis of methyl 7-octenoate.

Allyl Esterification: Synthesis of Allyl 7-octenoate

This protocol describes the esterification of this compound with allyl alcohol, a necessary precursor for ring-closing metathesis.

Experimental Protocol:

  • In a 250 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine this compound (14.2 g, 100 mmol), allyl alcohol (13.6 mL, 200 mmol), and p-toluenesulfonic acid monohydrate (1.9 g, 10 mmol).

  • Add toluene (B28343) (100 mL) as the solvent.

  • Heat the mixture to reflux, and continue heating until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap (approximately 6-8 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure allyl 7-octenoate.

ParameterValue
Reactants This compound, Allyl Alcohol
Catalyst p-Toluenesulfonic acid
Reaction Time 6-8 hours
Temperature Reflux (~110 °C)
Yield ~85-90%

Hydroboration-Oxidation of this compound

This two-step procedure converts the terminal alkene of this compound into a primary alcohol, yielding 8-hydroxyoctanoic acid, a valuable monomer for polyester (B1180765) synthesis.

Experimental Protocol:

  • Hydroboration:

    • To a dry 500 mL two-necked flask under a nitrogen atmosphere, add this compound (14.2 g, 100 mmol) and dry tetrahydrofuran (B95107) (THF, 100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-tetrahydrofuran (B86392) complex (1.0 M in THF, 110 mL, 110 mmol) dropwise via a syringe, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Carefully add a solution of 3 M sodium hydroxide (B78521) (40 mL) dropwise.

    • Slowly add 30% hydrogen peroxide (40 mL) dropwise, ensuring the temperature does not exceed 20 °C.

    • Stir the mixture at room temperature for 2 hours.

    • Acidify the reaction mixture to pH ~3 with 6 M hydrochloric acid.

    • Extract the product with ethyl acetate (B1210297) (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 8-hydroxyoctanoic acid.

ParameterValue
Reactants This compound, Borane-THF, NaOH, H₂O₂
Reaction Time 6 hours
Temperature 0 °C to Room Temperature
Yield ~80-85%

Reaction Pathway: Hydroboration-Oxidation

Hydroboration_Oxidation Hydroboration-Oxidation Pathway start This compound step1 1. BH₃-THF (Hydroboration) start->step1 intermediate Trialkylborane Intermediate step1->intermediate step2 2. H₂O₂, NaOH (Oxidation) intermediate->step2 product 8-Hydroxyoctanoic Acid step2->product

Caption: Two-step synthesis of 8-hydroxyoctanoic acid.

Epoxidation of this compound

This protocol describes the formation of an epoxide ring at the terminal double bond of this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol:

  • Dissolve this compound (14.2 g, 100 mmol) in dichloromethane (B109758) (200 mL) in a 500 mL flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (77%, 24.7 g, 110 mmol) portion-wise over 30 minutes, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate with 10% sodium sulfite (B76179) solution (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 7,8-epoxyoctanoic acid.

ParameterValue
Reactant This compound
Reagent m-Chloroperoxybenzoic acid (m-CPBA)
Reaction Time 5 hours
Temperature 0 °C to Room Temperature
Yield ~85-90%

Hydrogenation of this compound

This protocol details the saturation of the carbon-carbon double bond in this compound to produce octanoic acid.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve this compound (14.2 g, 100 mmol) in ethanol (B145695) (100 mL).

  • Carefully add 10% palladium on carbon (1.0 g) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the mixture vigorously at room temperature for 6 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield octanoic acid.

ParameterValue
Reactant This compound
Catalyst 10% Palladium on Carbon
Reaction Time 6 hours
Temperature Room Temperature
Hydrogen Pressure 50 psi
Yield >95%

Ring-Closing Metathesis (RCM) of Allyl 7-octenoate

This protocol outlines the synthesis of a cyclic lactone from allyl 7-octenoate using a Grubbs catalyst. This reaction demonstrates the formation of a macrocyclic structure from a linear diene precursor.

Experimental Protocol:

  • Prepare a solution of allyl 7-octenoate (1.82 g, 10 mmol) in dry, degassed dichloromethane (200 mL) in a flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add Grubbs' second-generation catalyst (85 mg, 0.1 mmol, 1 mol%) to the solution.

  • Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the cyclic lactone.

ParameterValue
Reactant Allyl 7-octenoate
Catalyst Grubbs' Second-Generation Catalyst
Reaction Time 4 hours
Temperature Reflux (~40 °C)
Yield ~70-80%

Logical Relationship: RCM of a this compound Derivative

RCM_Logic Synthesis of a Cyclic Lactone via RCM start This compound esterification Allyl Esterification start->esterification diene Allyl 7-octenoate (Diene) esterification->diene rcm Ring-Closing Metathesis (Grubbs' Catalyst) diene->rcm product Cyclic Lactone rcm->product

Application Notes: Incorporation of 7-Octenoic Acid into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Octenoic acid is a medium-chain monounsaturated fatty acid. Its incorporation into lipid bilayers is of significant interest for modulating the biophysical properties of cell membranes and for developing novel drug delivery systems. As an unsaturated fatty acid, it can influence membrane fluidity, which in turn affects the function of membrane-associated proteins and cellular signaling processes.[1] Recent studies have highlighted the bioactive properties of this compound, including its anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a compound of interest for therapeutic applications.[2][3][4]

These notes provide an overview of the applications of incorporating this compound into lipid bilayers, summarize its effects on membrane properties, and detail relevant experimental protocols.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experiments, including the preparation of stock solutions and liposomal formulations.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[5][6]
Molecular Weight 142.20 g/mol [5]
Class Unsaturated Fatty Acid[7]
InChIKey OZYYQTRHHXLTKX-UHFFFAOYSA-N[6][7]
logP 2.21[7]
Topological Polar Surface Area 37.30 Ų[7]
Rotatable Bonds 6[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]
Key Applications in Research and Drug Development
  • Modulating Membrane Fluidity and Elasticity: The inclusion of unsaturated fatty acids like this compound introduces a "kink" in the acyl chain, which disrupts the tight packing of saturated lipids.[8] This increases membrane fluidity and can alter the elastic properties of the bilayer.[9][10] This modulation is critical for studying the function of membrane proteins, which are sensitive to their lipid environment, and for mimicking the properties of specific biological membranes.[10][11]

  • Pro-drug and Nanocarrier Development: Fatty acids can be conjugated to drugs to create pro-drugs with enhanced lipid solubility, facilitating their passage across cellular membranes. Furthermore, this compound can be incorporated into lipid-based nanocarriers like liposomes to modify their stability, drug-loading capacity, and release kinetics. The inherent bioactivity of this compound could also provide synergistic therapeutic effects.[12]

  • Studying Cellular Signaling Pathways: this compound has been shown to exhibit anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB p65, a key transcription factor in inflammatory signaling.[2][3] Incorporating it into model membranes allows for controlled studies of its interaction with membrane-associated signaling proteins, such as Toll-like receptors (TLRs), and its influence on downstream pathways.[2]

Impact on Lipid Bilayer Properties

The introduction of this compound into a phospholipid bilayer, particularly one rich in saturated lipids, is expected to induce significant changes in its biophysical properties.

ParameterExpected Effect of this compound IncorporationRationale / Reference
Membrane Fluidity IncreaseThe cis double bond creates a kink in the acyl chain, disrupting ordered lipid packing and increasing the mobility of lipid molecules.[8][11]
Phase Transition Temp (Tm) DecreaseIncreased disorder in the acyl chains lowers the energy required to transition from the ordered gel phase to the disordered liquid-crystalline phase.[13]
Bilayer Thickness DecreaseDisordered, kinked chains pack less efficiently, leading to a thinner bilayer compared to a purely saturated lipid membrane.[14]
Bending Rigidity Decrease (at low conc.)Increased fluidity generally correlates with a decrease in bending rigidity, making the membrane more flexible.[11]
Lateral Diffusion IncreaseIncreased free volume within the bilayer allows for faster lateral movement of lipids and embedded proteins.[13]
Elasticity IncreaseDeprotonated fatty acids adsorbing at the bilayer interface can increase bilayer elasticity.[9][10]
Relevant Cellular Signaling Pathways

This compound has been identified as a modulator of inflammatory signaling. One of the key pathways it affects is the NF-κB signaling cascade, which is often initiated by lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4).

G cluster_membrane Lipid Bilayer cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates Membrane This compound Incorporation IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds Seven_OCT This compound Seven_OCT->Inhibition

Caption: NF-κB signaling pathway inhibited by this compound.

Experimental Protocols

Here we provide detailed protocols for the preparation of lipid bilayers containing this compound and for the characterization of their biophysical properties.

Protocol 1: Preparation of Liposomes Containing this compound (Thin-Film Hydration)

This protocol describes the formation of large unilamellar vesicles (LUVs) using the thin-film hydration method followed by extrusion. This is a common and reliable method for creating model membranes.[15][16][17]

G start Start step1 1. Lipid Mixing Dissolve primary lipid (e.g., POPC) and this compound in chloroform/methanol (B129727). start->step1 step2 2. Film Formation Evaporate solvent using a rotary evaporator or nitrogen stream to form a thin lipid film. step1->step2 step3 3. High Vacuum Dry the film under high vacuum for >2 hours to remove residual solvent. step2->step3 step4 4. Hydration Hydrate the film with aqueous buffer above the lipid Tm to form multilamellar vesicles (MLVs). step3->step4 step5 5. Sizing (Extrusion) Extrude the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs. step4->step5 end End (LUVs ready for use) step5->end

Caption: Workflow for preparing LUVs with this compound.

Materials:

  • Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • This compound

  • Organic solvent (e.g., chloroform/methanol 2:1 v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or nitrogen gas source

  • High-vacuum pump

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Preparation: In a clean round-bottom flask, add the desired amounts of the primary lipid and this compound from stock solutions. For example, to prepare a 5 mol% this compound formulation, combine 9.5 µmol of POPC and 0.5 µmol of this compound.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid's phase transition temperature (Tm). Alternatively, a gentle stream of nitrogen gas can be used. A thin, uniform lipid film should form on the wall of the flask.[16]

  • Solvent Removal: Place the flask on a high-vacuum line for at least 2 hours to ensure complete removal of any residual organic solvent.[15]

  • Hydration: Add the desired volume of hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the Tm of the lipid mixture. Vortex the flask for several minutes until all the lipid film is suspended, forming a milky solution of multilamellar vesicles (MLVs).[16]

  • Freeze-Thaw Cycles (Optional): To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.

  • Sizing by Extrusion: Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). Heat the extruder block to a temperature above the Tm. Pass the MLV suspension through the membrane 11-21 times. The resulting solution should become clearer as uniform LUVs are formed.[18]

  • Storage: Store the liposome (B1194612) suspension at 4°C. For long-term storage, it is best to use them within one week to avoid degradation and changes in size distribution.[15]

Protocol 2: Assessing Membrane Fluidity using Fluorescence Anisotropy

This protocol uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity (microviscosity) upon incorporation of this compound. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[19]

G start Start prep_liposomes 1. Prepare Liposomes (Control and this compound-containing) as per Protocol 1. start->prep_liposomes incubation 3. Probe Incubation Add DPH to liposome suspensions (e.g., 1:500 probe:lipid ratio). Incubate in the dark. prep_liposomes->incubation prep_dph 2. Prepare DPH Probe Make a stock solution of DPH in methanol or THF. prep_dph->incubation measurement 4. Fluorescence Measurement Measure parallel and perpendicular fluorescence intensities using a fluorometer with polarizers. incubation->measurement calculation 5. Calculate Anisotropy (r) r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) measurement->calculation analysis 6. Data Analysis Compare anisotropy values between control and test samples. calculation->analysis end End (Fluidity Determined) analysis->end

References

Application Notes and Protocols: 7-Octenoic Acid in the Synthesis of Flavor and Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octenoic acid, a medium-chain fatty acid, serves as a versatile precursor in the synthesis of various flavor and fragrance compounds. Its terminal double bond and carboxylic acid functionality allow for a range of chemical and enzymatic modifications to produce high-value molecules, particularly lactones, which are prized for their creamy, fruity, and floral aromas. This document provides detailed application notes and protocols for the synthesis of key flavor and fragrance compounds derived from this compound.

I. Synthesis of γ- and δ-Octalactone via Enzymatic Hydroxylation

The most direct and selective route to producing valuable γ- and δ-octalactones from a C8 fatty acid backbone involves enzymatic hydroxylation. This biotransformation approach offers high regioselectivity and stereoselectivity, which are often challenging to achieve through traditional chemical methods. The following protocol outlines a two-step process: the initial reduction of this compound to octanoic acid, followed by enzymatic hydroxylation and subsequent spontaneous lactonization.

Step 1: Hydrogenation of this compound to Octanoic Acid

To prepare the substrate for enzymatic hydroxylation, the terminal double bond of this compound is first saturated.

Experimental Protocol:

  • Reaction Setup: In a high-pressure reactor, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to approximately 50 psi.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until the reaction is complete (monitored by GC-MS or TLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent under reduced pressure to yield octanoic acid. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Enzymatic Hydroxylation and Lactonization

Unspecific peroxygenases (UPOs) are powerful biocatalysts capable of hydroxylating fatty acids at specific positions. This protocol utilizes UPOs for the regioselective hydroxylation of octanoic acid at the C4 (γ) and C5 (δ) positions, leading to the formation of the corresponding lactones.

Experimental Protocol:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a 200 mM potassium phosphate (B84403) (KPᵢ) buffer (pH 7.0).

  • Substrate Addition: Add octanoic acid to a final concentration of 10 mM. A co-solvent such as acetone (B3395972) (1% v/v) can be used to improve solubility.

  • Enzyme and Cofactor Addition: Add the selected unspecific peroxygenase (UPO) to a final concentration of 10-20 µM. For in situ generation of hydrogen peroxide, add glucose oxidase (GOx from Aspergillus niger) to a concentration of 0.2 unit mL⁻¹ and glucose to 100 mM.

  • Incubation: Incubate the reaction mixture at 25°C with shaking (e.g., 200 rpm) for 24-48 hours.

  • Reaction Quenching and Extraction: Acidify the reaction mixture to pH 2-3 with HCl. Extract the products with an equal volume of ethyl acetate.

  • Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formed γ-octalactone and δ-octalactone.

Data Presentation:

EnzymeSubstrateTotal Conversion (%)γ-Octalactone (%)δ-Octalactone (%)Other Hydroxy/Oxo Acids (%)
DcaUPOOctanoic Acid~95Major ProductMinor ProductPresent
HspUPOOctanoic Acid~95Major ProductMinor ProductPresent
TruUPOOctanoic Acid~95Major ProductMinor ProductPresent

Note: The regioselectivity can vary between different UPOs, with a general preference for C4 hydroxylation leading to γ-lactone as the major product.

Logical Workflow for Enzymatic Synthesis:

enzymatic_synthesis cluster_hydrogenation Step 1: Hydrogenation cluster_hydroxylation Step 2: Enzymatic Hydroxylation & Lactonization 7_Octenoic_Acid This compound Octanoic_Acid Octanoic Acid 7_Octenoic_Acid->Octanoic_Acid H₂, Pd/C Octanoic_Acid_2 Octanoic Acid Hydroxy_Acids 4-Hydroxyoctanoic Acid & 5-Hydroxyoctanoic Acid Octanoic_Acid_2->Hydroxy_Acids UPO, H₂O₂ Lactones γ-Octalactone & δ-Octalactone Hydroxy_Acids->Lactones Spontaneous Cyclization chemical_synthesis cluster_hydroboration Hydroboration-Oxidation cluster_wacker Wacker-Tsuji Oxidation 7_Octenoic_Acid This compound 8_Hydroxy 8-Hydroxyoctanoic Acid 7_Octenoic_Acid->8_Hydroxy 1. BH₃·THF 2. H₂O₂, NaOH 7_Oxo 7-Oxooctanoic Acid 7_Octenoic_Acid->7_Oxo PdCl₂, CuCl₂, O₂ lactonization 4_Hydroxy 4-Hydroxyoctanoic Acid gamma_Lactone γ-Octalactone 4_Hydroxy->gamma_Lactone Acid Catalyst (e.g., p-TSA), Heat 5_Hydroxy 5-Hydroxyoctanoic Acid delta_Lactone δ-Octalactone 5_Hydroxy->delta_Lactone Acid Catalyst (e.g., p-TSA), Heat

Safe Handling and Storage of 7-Octenoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 7-Octenoic acid (CAS: 18719-24-9). Adherence to these guidelines is crucial to mitigate risks and ensure a safe laboratory environment. This compound is a corrosive, combustible liquid that is harmful if swallowed and very toxic to aquatic life.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for understanding its behavior and potential hazards.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[1][3][4]
Molecular Weight 142.20 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 256.29°C (estimate)[3]
Melting Point 1.7°C (estimate)[3]
Density 0.925 g/mL at 25 °C[2][3]
Flash Point >110°C (>230°F) - closed cup[2][3][5]
pKa 4.77 ± 0.10 (Predicted)[3]
Solubility Insoluble in water.[6] Soluble in organic solvents.[7]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4DangerH302: Harmful if swallowed
Skin Corrosion/Irritation1BDangerH314: Causes severe skin burns and eye damage
Hazardous to the Aquatic Environment, Acute Hazard1DangerH400: Very toxic to aquatic life

Primary Hazards:

  • Corrosive: Causes severe skin burns and eye damage upon contact.[1]

  • Irritant: Can cause irritation to the respiratory tract.[8]

  • Harmful if Swallowed: Ingestion can lead to serious health issues.[1]

  • Environmental Hazard: Very toxic to aquatic life.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[8][9][10]Protects against splashes that can cause severe eye damage.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[8][11] Gloves must be inspected before use.Prevents skin contact which can cause severe burns.[1]
Body Protection A laboratory coat or a chemical-resistant apron.[8]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[8] A respirator with an appropriate cartridge may be necessary for large quantities or if aerosols are generated.[8][10]Minimizes the risk of respiratory tract irritation from vapors.[8]

Experimental Protocols

Protocol for Handling this compound
  • Preparation and Engineering Controls:

    • Work in a well-ventilated laboratory, exclusively within a certified chemical fume hood.[8]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]

    • Remove all potential ignition sources as this compound is combustible.[6]

  • Donning PPE:

    • Wear all recommended PPE as detailed in Section 3 before handling the chemical.

  • Chemical Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[8]

    • Avoid the formation of mists or aerosols.[8]

    • Use non-sparking tools.

    • Keep the container tightly closed when not in use.[8]

  • Hygiene Practices:

    • Wash hands thoroughly with soap and water after handling.[8]

    • Do not eat, drink, or smoke in the laboratory.[8]

    • Remove and wash contaminated clothing before reuse.[8]

Protocol for Storing this compound
  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area.

    • The recommended storage temperature is 2-8°C.[3]

    • Store under an inert atmosphere, such as nitrogen, to prevent degradation.[3]

  • Storage Container:

    • Keep in a tightly closed container.

    • Avoid storing in metal containers, which can corrode.[12] Use secondary containment to mitigate corrosion risks.[12]

  • Incompatible Materials:

    • Store away from strong oxidizing agents, bases, and mineral acids.[6][12][13]

  • Labeling:

    • Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

  • Inventory Management:

    • Maintain an accurate inventory of the chemical.

Emergency Procedures

Spill Response
  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.

  • For large spills, dike the area to prevent spreading and contact emergency services.

  • Ventilate the area and wash the spill site after the material has been removed.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[14][15] Seek immediate medical attention.

  • Inhalation: Remove to fresh air.[14] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[15] If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

Visualizations

Chemical_Hazard_Decision_Tree start Handling this compound is_splash_risk Potential for Splash? start->is_splash_risk wear_goggles_shield Wear Safety Goggles AND Face Shield is_splash_risk->wear_goggles_shield Yes wear_goggles Wear Safety Goggles is_splash_risk->wear_goggles No is_inhalation_risk Potential for Vapors/Aerosols? wear_goggles_shield->is_inhalation_risk wear_goggles->is_inhalation_risk use_fume_hood Work in a Chemical Fume Hood is_inhalation_risk->use_fume_hood Yes well_ventilated_area Ensure Well-Ventilated Area is_inhalation_risk->well_ventilated_area No is_skin_contact_risk Potential for Skin Contact? use_fume_hood->is_skin_contact_risk well_ventilated_area->is_skin_contact_risk wear_gloves_coat Wear Chemical-Resistant Gloves and Lab Coat is_skin_contact_risk->wear_gloves_coat Yes end Proceed with Caution wear_gloves_coat->end

Caption: PPE Decision Tree for this compound

Safe_Storage_Workflow start Receiving this compound check_container Inspect Container for Damage start->check_container reject_shipment Reject Shipment check_container->reject_shipment Damaged log_inventory Log in Chemical Inventory check_container->log_inventory Intact storage_location Select Storage Location log_inventory->storage_location corrosive_cabinet Store in a Designated Corrosive Cabinet (2-8°C) storage_location->corrosive_cabinet Cool, Dry, Ventilated check_compatibility Check for Incompatible Chemicals corrosive_cabinet->check_compatibility remove_incompatibles Relocate Incompatible Chemicals check_compatibility->remove_incompatibles Incompatibles Present place_in_storage Place in Secondary Containment and Store check_compatibility->place_in_storage None remove_incompatibles->place_in_storage periodic_inspection Periodically Inspect Container Integrity place_in_storage->periodic_inspection

Caption: Storage Workflow for this compound

References

Troubleshooting & Optimization

Technical Support Center: 7-Octenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-octenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials for the synthesis of this compound include 7-octen-1-ol (B81980), 7-octen-1-al, and 1,7-octadiene. The choice of starting material will dictate the necessary reagents and reaction conditions.

Q2: I am observing a low yield of this compound. What are the potential causes?

Low yields can stem from several factors including incomplete conversion of the starting material, formation of side products, or loss of product during workup and purification. Common issues include oxidation of the terminal double bond, polymerization, or isomerization of the double bond to a more stable internal position. Careful control of reaction conditions and purification methods is crucial.

Q3: My final product is contaminated with a saturated fatty acid. How can I avoid this?

The presence of octanoic acid as an impurity suggests that the terminal double bond is being reduced. This can occur if a reducing agent is present or if reaction conditions (e.g., certain catalysts at high temperatures) promote hydrogenation. Ensure that all reagents and solvents are free from contaminants that could act as reducing agents.

Q4: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Regular sampling of the reaction mixture will help determine the optimal reaction time and prevent the formation of degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete oxidation of 7-octen-1-ol or 7-octen-1-al.- Ensure the correct stoichiometry of the oxidizing agent. - Optimize reaction temperature and time. - Consider using a stronger or more selective oxidizing agent.
Side reactions such as polymerization or cleavage of the double bond.- Use milder reaction conditions. - Add a radical inhibitor if polymerization is suspected. - Choose an oxidant that does not cleave C=C bonds (e.g., avoid ozonolysis without a reductive workup).
Isomerization of the Double Bond Presence of acid or base catalysts, or high temperatures.- Maintain a neutral pH throughout the reaction and workup. - Use lower reaction temperatures. - Select catalysts that do not promote double bond migration.
Formation of Brominated Byproducts In syntheses involving hydrogen bromide addition to the double bond.[1]- Control the reaction temperature, as the reaction is exothermic.[1] - Add hydrogen bromide slowly or use a continuous feed to maintain a low concentration in the reaction mixture.[1]
Difficult Purification Presence of closely-related impurities or unreacted starting materials.- Optimize the reaction to drive it to completion. - Employ high-performance liquid chromatography (HPLC) or fractional distillation for purification. - Consider derivatization of the carboxylic acid to facilitate separation, followed by hydrolysis.

Experimental Protocols

Protocol 1: Oxidation of 7-octen-1-al to this compound

This protocol is based on a general procedure for the oxidation of aldehydes to carboxylic acids.

Materials:

  • 7-octen-1-al

  • An oxidizing agent (e.g., potassium permanganate, Jones reagent, or a milder oxidant like pyridinium (B92312) chlorochromate followed by further oxidation)

  • Appropriate solvent (e.g., acetone, dichloromethane)

  • Acid or base for pH adjustment during workup

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 7-octen-1-al in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent to the solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC or GC).

  • Quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite for permanganate).

  • Perform an aqueous workup to separate the product. Adjust the pH to acidic to protonate the carboxylate, then extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizing Experimental Workflows and Relationships

Below are diagrams illustrating key aspects of this compound synthesis to aid in troubleshooting and experimental design.

experimental_workflow cluster_start Starting Material Selection cluster_reaction Synthesis Step cluster_product Product Formation cluster_purification Purification 7_octen_1_ol 7-octen-1-ol Oxidation Oxidation 7_octen_1_ol->Oxidation 7_octen_1_al 7-octen-1-al 7_octen_1_al->Oxidation 1_7_octadiene 1,7-octadiene Hydroboration_Oxidation Hydroboration-Oxidation 1_7_octadiene->Hydroboration_Oxidation 7_octenoic_acid This compound Oxidation->7_octenoic_acid Hydroboration_Oxidation->7_octen_1_ol Purification_Step Purification (Distillation/Chromatography) 7_octenoic_acid->Purification_Step

Caption: General synthetic routes to this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Loss Product Loss during Workup Low_Yield->Product_Loss Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Use_Milder_Reagents Use Milder/More Selective Reagents Side_Reactions->Use_Milder_Reagents Improve_Workup Improve Workup/Purification Protocol Product_Loss->Improve_Workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 7-Octenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-octenoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic routes, aimed at researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Three common laboratory-scale methods for the synthesis of this compound are:

  • Malonic Ester Synthesis: Alkylation of diethyl malonate with a 6-carbon electrophile containing a terminal double bond (e.g., 6-bromo-1-hexene), followed by hydrolysis and decarboxylation.

  • Oxidation of Hept-6-en-1-ol: Direct oxidation of the corresponding primary alcohol, hept-6-en-1-ol, using a strong oxidizing agent like Jones reagent.

  • Synthesis from 1,6-Hexanediol (B165255): A multi-step approach involving the selective monobromination of 1,6-hexanediol, conversion to an appropriate precursor, and subsequent chain extension.

Q2: How do I choose the best synthesis method?

A2: The choice of method depends on factors such as the availability of starting materials, required purity, scale of the reaction, and tolerance for certain reagents (e.g., chromium-based oxidants). The malonic ester synthesis is versatile but can have issues with dialkylation. The oxidation of hept-6-en-1-ol is more direct but requires careful control to avoid side reactions on the double bond. The synthesis from 1,6-hexanediol is longer but starts from a simple, readily available precursor.

Q3: What is the typical purity of this compound obtained from these methods?

A3: The purity of the final product is highly dependent on the reaction conditions and purification methods. With careful execution and purification (e.g., distillation or chromatography), purities of >97% can be achieved.[1][2]

Q4: How can I purify the final this compound product?

A4: Common purification techniques for this compound include:

  • Distillation: Fractional distillation under reduced pressure is effective for removing impurities with different boiling points.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from non-polar byproducts and starting materials.

  • Acid-Base Extraction: As a carboxylic acid, this compound can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-acidified to recover the purified acid.

Troubleshooting Guides

Method 1: Malonic Ester Synthesis

This method involves the alkylation of diethyl malonate with 6-bromo-1-hexene (B1265582), followed by saponification and decarboxylation.

Potential Issues and Solutions

Issue Possible Cause(s) Troubleshooting Steps
Low yield of alkylated product 1. Incomplete deprotonation of diethyl malonate. 2. The alkylating agent (6-bromo-1-hexene) is not reactive enough or has degraded. 3. Side reaction of the base with the alkylating agent (elimination).1. Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. Use a slight excess of the base. 2. Check the purity of the 6-bromo-1-hexene. Consider converting it to the more reactive 6-iodo-1-hexene in situ by adding a catalytic amount of sodium iodide. 3. Add the alkylating agent slowly at a controlled temperature.
Presence of a significant amount of dialkylated product Use of an excess of the alkylating agent or insufficient control over stoichiometry.Use a slight excess of diethyl malonate relative to the alkylating agent. Add the alkylating agent dropwise to the solution of the enolate.
Incomplete hydrolysis of the ester 1. Insufficient reaction time or temperature. 2. The base has been consumed by side reactions.1. Increase the reflux time and/or use a higher concentration of the base (e.g., KOH in ethanol/water). Monitor the reaction by TLC until the starting ester has disappeared. 2. Use a larger excess of the base.
Incomplete decarboxylation Insufficient heating during the acidification and work-up.After acidification, ensure the mixture is heated to a sufficiently high temperature (typically >150 °C, neat) to drive the decarboxylation to completion.[3] Vigorous evolution of CO2 should be observed.

Experimental Protocol: Malonic Ester Synthesis of this compound

  • Alkylation: In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes, then add 6-bromo-1-hexene (1.0 eq) dropwise. Heat the mixture to reflux for 4-6 hours.

  • Work-up and Isolation of Diethyl (hex-5-en-1-yl)malonate: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

  • Hydrolysis and Decarboxylation: To the purified diethyl (hex-5-en-1-yl)malonate, add a solution of potassium hydroxide (B78521) (3.0 eq) in ethanol/water (1:1). Heat the mixture to reflux for 4 hours. After cooling, acidify the mixture with concentrated hydrochloric acid until the pH is ~1. Heat the mixture to reflux for an additional 2-4 hours to effect decarboxylation.

  • Final Work-up and Purification: Cool the mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude this compound by vacuum distillation.

Reaction Workflow

malonic_ester_synthesis cluster_alkylation Alkylation cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation A Diethyl Malonate + NaOEt B Enolate Formation A->B C Add 6-bromo-1-hexene B->C D Diethyl (hex-5-en-1-yl)malonate C->D E Add KOH, H2O, EtOH D->E Purified Intermediate F Saponification E->F G Add HCl, Heat F->G H This compound G->H jones_oxidation A Hept-6-en-1-ol in Acetone B Add Jones Reagent (CrO3/H2SO4) A->B C Oxidation B->C D Quench with Isopropanol C->D E Extraction D->E F This compound E->F synthesis_from_hexanediol A 1,6-Hexanediol B Monobromination A->B C 6-Bromo-1-hexanol B->C D Conversion to Alkene C->D E 6-Bromo-1-hexene D->E F Malonic Ester Synthesis E->F G This compound F->G

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 7-Octenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for peak tailing issues encountered during the HPLC analysis of 7-Octenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the peak maximum.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting compounds.[2]

Q2: Why is my this compound peak tailing?

A2: For an acidic compound like this compound, peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of the carboxylic acid group with residual silanol (B1196071) groups on the silica-based column packing.[3] Other potential causes include mobile phase issues, column degradation, sample overload, or problems with the HPLC system itself.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is critical for controlling the peak shape of ionizable compounds like this compound. If the mobile phase pH is close to the pKa of the carboxylic acid, both the ionized (deprotonated) and non-ionized (protonated) forms of the analyte will exist simultaneously, leading to broadened and tailing peaks.[4] To ensure a single, non-ionized form and minimize secondary interactions with the stationary phase, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the analyte's pKa.

Q4: Can the choice of HPLC column affect peak tailing for this compound?

A4: Yes, the column chemistry plays a significant role. For acidic compounds, modern, high-purity silica (B1680970) columns that are end-capped are recommended to minimize the number of free silanol groups available for secondary interactions.[3] Additionally, C8 columns may sometimes exhibit less peak tailing than C18 columns for certain analytes due to shorter retention times, which can reduce the opportunity for interactions with active sites on the stationary phase.[5]

Q5: What is the impact of the sample solvent on peak shape?

A5: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including tailing or fronting.[4] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.

Troubleshooting Guides

Issue: Asymmetrical peak shape (tailing) observed for this compound.

This guide provides a systematic approach to diagnosing and resolving peak tailing.

Step 1: Evaluate the Mobile Phase

  • Question: Is the mobile phase pH appropriate for this compound?

    • Answer: For a carboxylic acid, the mobile phase pH should be sufficiently low to suppress the ionization of the carboxyl group. A lower pH protonates the silanol groups on the stationary phase, reducing their interaction with the analyte.[6]

    • Action: Adjust the mobile phase pH to a value between 2.5 and 3.5 using an appropriate acidic modifier.

  • Question: Is an acidic modifier being used?

    • Answer: The addition of a small amount of an acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can significantly improve the peak shape of acidic analytes by maintaining a consistent low pH.[3]

    • Action: If not already in use, add 0.1% formic acid or acetic acid to the mobile phase.

Step 2: Assess the HPLC Column

  • Question: Is the column old or contaminated?

    • Answer: Column performance degrades over time due to contamination or loss of stationary phase, which can lead to peak tailing.

    • Action: Flush the column with a strong solvent (see Protocol 2). If peak shape does not improve, consider replacing the column.

  • Question: Is the column chemistry suitable?

    • Answer: While C18 columns are common, a C8 column might provide better peak shape for some analytes due to its less hydrophobic nature and potentially reduced secondary interactions.[7]

    • Action: If peak tailing persists, try a C8 column or a newer generation C18 column with advanced end-capping.

Step 3: Check Sample and Injection Parameters

  • Question: Is the sample concentration too high?

    • Answer: Injecting too much sample can overload the column, leading to peak distortion.

    • Action: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.

  • Question: Is the injection solvent appropriate?

    • Answer: The injection solvent should be of similar or weaker strength than the mobile phase.

    • Action: If a strong solvent was used, re-dissolve the sample in the initial mobile phase composition.

Step 4: Inspect the HPLC System

  • Question: Could there be extra-column volume?

    • Answer: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

    • Action: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

Data Presentation

The following table summarizes the expected impact of key chromatographic parameters on the peak asymmetry of this compound. A peak asymmetry factor of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate peak tailing.

ParameterCondition AAsymmetry Factor (Tf)Condition BAsymmetry Factor (Tf)Rationale
Mobile Phase pH pH 4.5 (Buffered)~1.8pH 3.0 (0.1% Formic Acid)~1.2Lowering the pH suppresses the ionization of the carboxylic acid, minimizing secondary interactions with the stationary phase.[3]
Column Chemistry Standard C18~1.5C8~1.3A less retentive C8 column can reduce interaction time with residual silanols, potentially improving peak shape.[5]
Column Condition Old/Used Column>1.6New, High-Purity Column~1.1New columns with high-purity silica and effective end-capping have fewer active sites for secondary interactions.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound

  • Objective: To improve the peak shape of this compound by adjusting the mobile phase pH.

  • Methodology:

    • Prepare a mobile phase of acetonitrile (B52724) and water at a suitable ratio for the retention of this compound.

    • Prepare two variations of the aqueous component:

      • Aqueous A: Water with no pH adjustment.

      • Aqueous B: Water with 0.1% (v/v) formic acid.

    • Equilibrate the HPLC system and a C18 column with the mobile phase containing Aqueous A.

    • Inject a standard solution of this compound and record the chromatogram, noting the peak asymmetry factor.

    • Thoroughly flush the system and equilibrate with the mobile phase containing Aqueous B.

    • Inject the same standard solution of this compound and record the chromatogram.

    • Compare the peak asymmetry factors obtained with and without the acidic modifier.

Protocol 2: HPLC Column Flushing and Regeneration

  • Objective: To remove potential contaminants from the column that may be causing peak tailing.

  • Methodology:

    • Disconnect the column from the detector to prevent contamination of the detector cell.

    • Reverse the direction of flow through the column.

    • Flush the column with at least 20 column volumes of each of the following solvents in sequence:

      • Water (HPLC grade)

      • Isopropanol

      • Hexane

      • Isopropanol

      • Water (HPLC grade)

      • Mobile phase without buffer

    • Return the column to the normal flow direction.

    • Equilibrate the column with the analytical mobile phase until a stable baseline is achieved.

    • Inject a standard to re-evaluate the peak shape.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase ph_issue Is Mobile Phase pH < 3.5? check_mobile_phase->ph_issue check_column Step 2: Assess HPLC Column column_condition Column Old or Contaminated? check_column->column_condition check_sample Step 3: Check Sample/Injection sample_overload Sample Overload? check_sample->sample_overload check_system Step 4: Inspect HPLC System extra_column_volume Extra-Column Volume? check_system->extra_column_volume acid_modifier Using Acidic Modifier (0.1% FA)? ph_issue->acid_modifier Yes adjust_ph Action: Adjust pH to 2.5-3.5 with Formic/Acetic Acid ph_issue->adjust_ph No acid_modifier->check_column Yes add_modifier Action: Add 0.1% Formic Acid to Mobile Phase acid_modifier->add_modifier No column_chemistry Is Column Chemistry Optimal? column_condition->column_chemistry No flush_column Action: Flush or Replace Column column_condition->flush_column Yes column_chemistry->check_sample Yes try_c8 Action: Try a C8 or Modern End-capped Column column_chemistry->try_c8 No solvent_mismatch Solvent Mismatch? sample_overload->solvent_mismatch No dilute_sample Action: Dilute Sample sample_overload->dilute_sample Yes solvent_mismatch->check_system No change_solvent Action: Dissolve in Mobile Phase solvent_mismatch->change_solvent Yes optimize_tubing Action: Minimize Tubing Length and Diameter extra_column_volume->optimize_tubing Yes end_node Peak Shape Improved extra_column_volume->end_node No adjust_ph->end_node add_modifier->end_node flush_column->end_node try_c8->end_node dilute_sample->end_node change_solvent->end_node optimize_tubing->end_node

References

Technical Support Center: Optimizing GC-MS Parameters for 7-Octenoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 7-Octenoic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (tailing) for my this compound standard?

A1: Peak tailing for acidic compounds like this compound is a common issue in GC-MS analysis. It is often caused by the high polarity of the carboxylic acid group interacting with active sites in the GC system.

Troubleshooting Steps:

  • Derivatization: The most effective way to improve the peak shape of polar compounds is through derivatization. This process converts the polar carboxylic acid group into a less polar and more volatile ester. Common derivatization techniques include silylation (e.g., with BSTFA), methylation, or conversion to other esters like isobutyl esters.[1][2][3][4]

  • Column Choice: If analyzing without derivatization, a highly polar column is recommended.[2] Columns with phases like polyethylene (B3416737) glycol (e.g., Carbowax, DB-WAX, FFAP) are designed for the analysis of free fatty acids.[2][5][6] However, even with these columns, some tailing may occur.

  • Inlet and Column Contamination: Active sites can develop in the injector liner or at the head of the analytical column. Try cleaning or replacing the injector liner and trimming a small portion (e.g., 15 cm) from the front of the column.[7]

  • Injector Temperature: An injector temperature that is too low can lead to incomplete vaporization and peak tailing. Ensure the injector temperature is appropriate for the volatility of your analyte (or its derivative).[7]

Q2: I'm not detecting my this compound peak, or the sensitivity is very low. What should I do?

A2: A complete loss of signal or very low sensitivity can be attributed to several factors, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Confirm Derivatization (if applicable): If you are derivatizing your sample, the reaction may be incomplete. Optimize the derivatization reaction by adjusting the temperature, time, or reagent concentrations. For example, a common silylation procedure involves mixing the sample with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes).[8]

  • Check for Leaks: A leak in the GC system, particularly at the injector septum or column fittings, can lead to a significant loss of sample and reduced sensitivity.

  • Injector Parameters: For splitless injections, ensure the split vent is closed for an appropriate amount of time after injection (typically 0.5-1.5 minutes) to allow the entire sample to be transferred to the column.[7]

  • MS Detector Settings:

    • Ion Source Temperature: Ensure the ion source temperature is appropriate (e.g., 200-230°C).[6][9]

    • Scan Range: The mass scan range should be set to include the characteristic ions of your analyte. For underivatized this compound (MW: 142.20 g/mol ), you would expect to see the molecular ion and various fragments.[10] For derivatized forms, the mass will be higher (e.g., methyl 7-octenoate has a molecular weight of 156.22 g/mol ).[11]

    • Selected Ion Monitoring (SIM) Mode: For higher sensitivity, use SIM mode instead of full scan. Monitor characteristic ions of your target compound.

Q3: What are the recommended GC-MS parameters for this compound analysis?

A3: The optimal parameters will depend on whether the acid is derivatized and the specific instrumentation used. Below are typical starting parameters.

Table 1: Recommended GC-MS Parameters for this compound (Derivatized as Methyl Ester)
ParameterValueNotes
GC Column DB-5ms, 30 m x 0.25 mm x 0.25 µmA non-polar or medium-polarity column is suitable for FAMEs (Fatty Acid Methyl Esters).[12][13]
Carrier Gas HeliumAt a constant flow rate of approximately 1.0-1.5 mL/min.[6][12]
Injector Temperature 250 - 260°C[6][14]
Injection Mode Splitless or Split (e.g., 30:1)Splitless is preferred for trace analysis.[9][12]
Oven Program Initial: 60°C (hold 2 min) Ramp: 15°C/min to 330°C (hold 5 min)This is an example program; optimization is necessary based on other compounds in the sample.[9]
MS Transfer Line Temp 280°C[1][9]
Ion Source Temp 200 - 230°C[6][9]
Ionization Mode Electron Ionization (EI) at 70 eV[6][12]
Acquisition Mode Full Scan (m/z 40-400) or SIMSIM mode is recommended for higher sensitivity. For methyl 7-octenoate, characteristic ions can be selected from its mass spectrum.[11]

Troubleshooting Guides

Guide 1: Diagnosing Peak Shape Problems

This guide helps to systematically identify the cause of poor peak shapes such as tailing or splitting.

G start Poor Peak Shape (Tailing/Splitting) q1 Is the compound derivatized? start->q1 check_derivatization Check derivatization efficiency. Incomplete reaction? q1->check_derivatization Yes consider_derivatization Consider derivatization to improve volatility and reduce polarity. q1->consider_derivatization No a1_yes Yes a1_no No q2 Check for active sites check_derivatization->q2 consider_derivatization->q2 fix_active_sites Replace injector liner. Trim column inlet (15cm). q2->fix_active_sites q3 Check injector temperature fix_active_sites->q3 fix_injector_temp Increase injector temperature. q3->fix_injector_temp end Improved Peak Shape fix_injector_temp->end

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocols

Protocol 1: Derivatization of this compound by Silylation

This protocol describes a common method for preparing a volatile derivative of this compound for GC-MS analysis.

Materials:

  • Sample containing this compound

  • Pyridine (B92270)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC vials with caps

  • Heating block or oven

Procedure:

  • Transfer a known amount of your dried sample (e.g., 3 mg) into a clean GC vial.

  • Add 60 µL of pyridine to the vial to dissolve the sample.

  • Add 100 µL of the BSTFA + 1% TMCS reagent to the solution.[8]

  • Securely cap the vial.

  • Heat the mixture at 70°C for 30 minutes in a heating block or oven.[8]

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized mixture.

Visualization of Derivatization Workflow

G cluster_prep Sample Preparation cluster_reaction Reaction sample Dried Sample in Vial add_pyridine Add Pyridine sample->add_pyridine add_bstfa Add BSTFA + TMCS add_pyridine->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat cool Cool to Room Temp heat->cool injection Inject 1µL into GC-MS cool->injection

Caption: Silylation derivatization workflow for GC-MS analysis.

References

Technical Support Center: Chromatographic Resolution of Octenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for resolving isomers of octenoic acid using gas and liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for analyzing octenoic acid isomers by Gas Chromatography (GC)?

Free, underivatized fatty acids like octenoic acid are challenging to analyze directly by GC. Their polar carboxylic acid groups can lead to strong interactions with the stationary phase, resulting in issues like peak tailing and adsorption.[1][2] To overcome this, they are typically converted into more volatile and less polar fatty acid methyl esters (FAMEs) through a process called derivatization, which significantly improves chromatographic performance.[1][2]

Q2: Which type of GC column is best for separating geometric (E/Z or cis/trans) isomers of octenoic acid?

For separating geometric isomers of fatty acids, highly polar cyanopropyl-substituted capillary columns are strongly recommended.[3] These stationary phases provide unique selectivity that allows for the resolution of compounds with subtle differences in their spatial configuration around a double bond.[3][4]

Q3: Can I separate octenoic acid isomers using High-Performance Liquid Chromatography (HPLC) without derivatization?

Yes, it is possible to analyze underivatized octenoic acid by HPLC, typically using reversed-phase (RP) methods with an acidic mobile phase to suppress the ionization of the carboxyl group.[5][6] However, a significant drawback is poor sensitivity, as short-chain fatty acids lack a strong chromophore for UV detection.[7] Derivatizing the acid to form esters with a UV-active group, such as p-bromophenacyl esters, can increase sensitivity by over 100-fold.[7]

Q4: My retention times are drifting between injections. What are the likely causes?

Retention time instability in both GC and HPLC can stem from several factors:

  • Insufficient Column Equilibration: Always ensure the column is fully equilibrated with the initial mobile phase (HPLC) or temperature program (GC) before injecting.[8]

  • Mobile Phase or Carrier Gas Issues: In HPLC, mobile phase composition can change due to the evaporation of a volatile component; preparing fresh solutions daily is crucial.[8] In GC, fluctuations in carrier gas flow or pressure will cause drift.

  • Temperature Fluctuations: A stable column oven temperature is critical for reproducible retention times.[8]

  • Column Contamination: Buildup of non-volatile material from the sample matrix can alter the stationary phase chemistry.

Q5: How can I separate enantiomers of octenoic acid?

Enantiomers, which are non-superimposable mirror images, cannot be separated using standard achiral chromatography. Their resolution requires a chiral environment, which is achieved by using a chiral stationary phase (CSP) in either HPLC or GC.[9][10] These phases contain a single enantiomer of a chiral compound that interacts differently with each enantiomer in the sample, leading to different retention times.[9]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution of Isomers

Symptoms:

  • Peaks are overlapping significantly.

  • A single peak has a "shoulder" or is asymmetrical, suggesting multiple hidden components.[11]

Workflow for Troubleshooting Poor Resolution

G cluster_method Method Optimization cluster_sample Sample & System Check cluster_purity Purity Confirmation start Poor Peak Resolution gc_temp GC: Optimize Temp Program (Slower ramp rate) start->gc_temp Adjust Parameters hplc_mp HPLC: Adjust Mobile Phase (Change solvent ratio or type) start->hplc_mp Adjust Parameters flow_rate Reduce Flow Rate start->flow_rate Adjust Parameters column_choice Evaluate Column Selectivity (e.g., High-polarity cyano for GC) start->column_choice Adjust Parameters overload Check for Overload (Dilute sample) start->overload Investigate Sample Prep derivatization Verify Derivatization (Ensure reaction is complete) start->derivatization Investigate Sample Prep ms_check Use MS Detector (Check for different mass spectra across the peak) start->ms_check Confirm Co-elution

Caption: Troubleshooting logic for poor isomer peak resolution.

Potential Causes & Solutions

Potential Cause Recommended Solution
Suboptimal GC Temperature Program Decrease the temperature ramp rate (e.g., from 10°C/min to 2°C/min) to increase the interaction time with the stationary phase and improve separation.[11] A lower initial oven temperature can also enhance the resolution of early-eluting isomers.[11]
Incorrect HPLC Mobile Phase Composition Adjust the organic solvent-to-water ratio. Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity and may resolve critical pairs.[8] For complex separations, consider implementing a gradient elution.
Column Overload Injecting too much sample can cause peak broadening and distortion.[12] Dilute the sample or reduce the injection volume and re-analyze.
Inappropriate Column Chemistry The stationary phase may not have the right selectivity for your specific isomers. For GC, ensure you are using a highly polar column for geometric isomers.[3] For HPLC, consider columns with different selectivities, such as a Phenyl or Cholesterol-based phase for positional or geometric isomers, respectively.[13]

| Incomplete Derivatization (GC) | If the conversion to FAMEs is incomplete, the presence of free acids can cause peak tailing and potential overlap with the target peaks.[11] Ensure derivatization reagents are fresh and the reaction goes to completion. |

Issue 2: Peak Tailing

Symptoms:

  • Peaks are asymmetrical with a "tail" extending from the back half of the peak.

Potential Causes & Solutions

Potential Cause Recommended Solution
Active Sites in GC System Free carboxylic acids can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner or column, causing tailing.[2] Ensure you are using a deactivated liner and that the derivatization is complete to cap the polar acid group.
Secondary Interactions in HPLC For underivatized acids, the free carboxyl group can interact with the silica (B1680970) backbone of the column.[8] Lowering the mobile phase pH (e.g., with 0.1% phosphoric or formic acid) will suppress this interaction by keeping the acid in its protonated form.
Column Contamination/Aging Contaminants from the sample matrix can accumulate at the head of the column, creating active sites. Trim the first few centimeters of the GC column or try flushing the HPLC column with a strong solvent.

| Extra-Column Effects | Excessive tubing length or dead volume between the injector, column, and detector can cause peak broadening and tailing.[14] Use minimum length tubing with appropriate inner diameters. |

Experimental Protocols

Protocol 1: GC-FID Analysis of Octenoic Acid Isomers via FAME Derivatization

This protocol outlines the conversion of octenoic acid to its fatty acid methyl ester (FAME) for analysis by Gas Chromatography with Flame Ionization Detection (GC-FID).

Workflow for FAME Derivatization and GC Analysis

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis start Octenoic Acid Sample reagent Add 14% BF3-Methanol Reagent start->reagent heat Heat at 60°C for 60 minutes reagent->heat cool Cool to Room Temp add_nacl Add Saturated NaCl Solution cool->add_nacl add_hex Add Hexane (B92381) & Vortex add_nacl->add_hex separate Allow Layers to Separate add_hex->separate extract_layer Collect Hexane Layer (Supernatant) separate->extract_layer dry Dry with Anhydrous Na2SO4 extract_layer->dry inject Inject into GC-FID dry->inject analyze Acquire & Process Chromatogram inject->analyze

Caption: General workflow for sample derivatization and GC analysis.

1. Materials & Reagents:

  • Octenoic acid isomer standard or sample

  • Derivatization agent: Boron trifluoride-methanol solution (14% BF₃ in MeOH)[2][15]

  • Hexane, HPLC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-cap test tubes, GC vials

2. Derivatization Procedure: [2]

  • Place approximately 1 mg of the octenoic acid sample into a screw-cap test tube.

  • Add 2 mL of 14% BF₃-methanol reagent.

  • Cap the tube tightly and heat in an oven or heating block at 60°C for 60 minutes.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate completely.

  • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

3. GC-FID Conditions (Typical):

Parameter Setting
GC System Gas Chromatograph with FID
Column Highly Polar Capillary Column (e.g., SP-2380, CP-Sil 88, etc.), 60 m x 0.25 mm ID, 0.20 µm film
Carrier Gas Helium or Hydrogen, Constant Flow (~1 mL/min)
Oven Program Initial: 100°C (hold 2 min), Ramp: 3°C/min to 220°C, Hold: 10 min
Injector Split/Splitless, 250°C, Split Ratio 50:1
Detector FID, 260°C

| Injection Vol. | 1 µL |

Note: The oven program should be optimized based on the specific isomers being separated.[11]

Protocol 2: RP-HPLC Analysis of Underivatized Octenoic Acid

This protocol is suitable for analyzing octenoic acid isomers directly but may have lower sensitivity compared to derivatization methods.

1. Materials & Reagents:

  • Octenoic acid isomer standard or sample

  • Acetonitrile (ACN), HPLC grade[5][6]

  • Water, HPLC grade

  • Phosphoric acid (H₃PO₄) or Formic acid[5]

  • Mobile phase filter (0.45 µm)

2. Mobile Phase Preparation:

  • Prepare a mobile phase of 50:50 Acetonitrile:Water.[6]

  • Add 0.1-0.2% phosphoric acid to the final mobile phase mixture to adjust the pH and suppress ionization.[6] For MS compatibility, use formic acid instead.[5]

  • Filter and degas the mobile phase before use.

3. HPLC Conditions (Typical):

Parameter Setting
HPLC System HPLC with UV or MS Detector
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase 50:50 ACN:Water with 0.2% H₃PO₄[6]
Flow Rate 1.0 mL/min[6]
Column Temp. 30°C
Detector UV at 210 nm (Note: sensitivity will be low)[6]

| Injection Vol. | 10 µL |

Note: Isocratic conditions are listed, but a shallow gradient may be required to resolve closely eluting isomers.[8]

References

minimizing matrix effects in 7-Octenoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of 7-Octenoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize matrix effects and achieve accurate, reproducible results in your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, components of the biological sample (like phospholipids (B1166683), salts, and other endogenous metabolites in plasma or urine) can interfere with the ionization process in the mass spectrometer's source.[2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of your quantitative results.[1][3][4]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: There are two primary methods to assess the impact of matrix effects:

  • Post-Extraction Spiking: This is a quantitative method where you compare the signal response of this compound spiked into a blank matrix extract (which has gone through the full sample preparation process) with the response of the analyte in a clean, neat solvent at the same concentration. The ratio between these two responses reveals the degree of ion suppression or enhancement.[2]

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where matrix effects occur. A constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or peak in the steady signal of the analyte corresponds to a region of ion suppression or enhancement, respectively.[2][5]

Q3: What is the best internal standard to use for this compound quantification?

A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[1][6] For this compound, an ideal internal standard would be a deuterated version, such as this compound-d2 or -d4. A SIL internal standard is chemically almost identical to the analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization.[1][7] By adding a known amount of the SIL-IS to your sample at the very beginning of your workflow, the ratio of the analyte signal to the IS signal can be used for quantification. This ratio effectively normalizes variations caused by sample loss during preparation and by ion suppression or enhancement in the MS source.[1]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, the "dilute-and-shoot" approach is a straightforward strategy to reduce the concentration of interfering matrix components.[5][8] However, this method also dilutes your analyte of interest, this compound, which may reduce the signal to a level below the limit of quantification (LOQ) of your instrument.[5] This strategy is often a trade-off between minimizing matrix effects and maintaining sufficient sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem: Low or inconsistent recovery of this compound.

Possible CauseSuggested Solution
Inefficient Extraction The chosen sample preparation method (e.g., Protein Precipitation, Liquid-Liquid Extraction) may not be optimal for a medium-chain fatty acid like this compound.
Optimize Sample Preparation: Evaluate different extraction techniques. Solid-Phase Extraction (SPE) often provides cleaner extracts compared to simple protein precipitation.[9] A comparison of common methods is provided in Table 1.
Analyte Instability This compound may be degrading during sample collection, storage, or processing.
Ensure Proper Handling: Thaw samples on ice and process them promptly.[10] Minimize freeze-thaw cycles. If scraping cells, do so in methanol (B129727) to quench enzymatic activity.[11]
Poor Internal Standard Performance The internal standard may not be behaving identically to the analyte, leading to inaccurate correction.
Use a SIL-IS: If not already doing so, switch to a stable isotope-labeled internal standard for this compound. Ensure it is added at the very first step of sample preparation.[1][10]

Problem: Significant ion suppression is observed.

Possible CauseSuggested Solution
Co-elution with Phospholipids In biofluids like plasma or serum, phospholipids are a major cause of ion suppression and often co-extract with analytes of interest.[2]
Improve Sample Cleanup: Implement a sample preparation method specifically designed to remove phospholipids, such as mixed-mode or phospholipid-depletion SPE plates.[9]
Optimize Chromatography: Adjust the LC gradient to better separate this compound from the region where phospholipids typically elute.
High Salt Concentration Salts from buffers or the biological matrix can accumulate in the ion source, leading to signal suppression and contamination.[3]
Divert Flow: Use a divert valve to direct the flow from the initial part of the chromatogram (where salts elute) to waste instead of the mass spectrometer.
Use Appropriate Extraction: Employ Solid-Phase Extraction (SPE), which is effective at removing salts.[12]
Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table provides an illustrative comparison of common techniques for biofluid analysis.

TechniqueTypical Recovery (%)Matrix Effect (Ion Suppression)ThroughputKey AdvantageKey Disadvantage
Protein Precipitation (PPT) 85 - 105%High (Significant Suppression)[9]HighSimple and fastResults in dirty extracts with high matrix effects.[9]
Liquid-Liquid Extraction (LLE) 70 - 90%Low to ModerateMediumProvides clean extracts.[9]Can have lower recovery for polar analytes; more labor-intensive.[9]
Solid-Phase Extraction (SPE) 90 - 110%Low (Minimal Suppression)Medium to HighProvides very clean extracts and high analyte concentration.Requires method development; can be more costly.

Note: Values are representative and can vary based on the specific matrix and protocol.

Experimental Protocols & Visualizations

Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline for extracting this compound from a plasma matrix using a mixed-mode SPE cartridge, which is effective at removing phospholipids and other interferences.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add 10 µL of a 1 µg/mL solution of deuterated this compound (internal standard).

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample.

    • Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove phospholipids.

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the analytical workflow and a decision-making process for troubleshooting matrix effects.

G Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Plasma Sample Collection Spike 2. Spike with SIL Internal Standard Sample->Spike Extract 3. Extraction (e.g., SPE) Spike->Extract Dry 4. Dry-down & Reconstitution Extract->Dry CCP1 Critical Point: Minimize Matrix Effects Extract->CCP1 LCMS 5. LC-MS/MS Analysis Dry->LCMS Data 6. Data Processing (Analyte/IS Ratio) LCMS->Data Quant 7. Quantification Data->Quant CCP2 Critical Point: Ensure Accurate Integration Data->CCP2

Caption: General workflow for sample analysis, highlighting critical control points.

G Troubleshooting Ion Suppression Start Start: Low Signal in Matrix? CheckIS Using SIL-IS? Start->CheckIS Yes End_OK Matrix Effects Not Significant Start->End_OK No ImplementIS Action: Implement Stable Isotope-Labeled Internal Standard CheckIS->ImplementIS No CheckCleanup Is Sample Cleanup Sufficient? CheckIS->CheckCleanup Yes ImplementIS->CheckCleanup ImproveCleanup Action: Switch to SPE or LLE from PPT CheckCleanup->ImproveCleanup No CheckChroma Optimize Chromatography? CheckCleanup->CheckChroma Yes ImproveCleanup->CheckChroma ImproveChroma Action: Modify Gradient to Separate Analyte from Interferences CheckChroma->ImproveChroma No End_Success Problem Resolved CheckChroma->End_Success Yes End_Consult Consult Further ImproveChroma->End_Consult

Caption: Decision tree for troubleshooting and resolving ion suppression issues.

References

stability of 7-Octenoic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-octenoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound in various solvent systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, an unsaturated fatty acid, is primarily influenced by several factors:

  • Oxidation: The terminal double bond in this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, heat, and the presence of metal ions. This can lead to the formation of peroxides, aldehydes, and other degradation products.

  • pH: The carboxylic acid group can undergo acid-base reactions. In basic conditions, it will be deprotonated to form the carboxylate salt, which may have different solubility and stability profiles. Extreme pH values (highly acidic or basic) can potentially catalyze degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including oxidation.

  • Light: Exposure to UV light can promote the formation of free radicals, leading to the auto-oxidation of the double bond.

  • Solvent Type: The choice of solvent can influence the rate of degradation. Protic solvents may participate in reactions, while antioxidants present as impurities in some solvents could inhibit oxidation. The solubility of oxygen also varies between solvents.

Q2: I am observing unexpected peaks in my chromatogram when analyzing a this compound solution that has been stored for a while. What could be the cause?

A2: The appearance of new peaks in a chromatogram of a stored this compound solution is often indicative of degradation. The most likely cause is oxidation of the terminal double bond. These new peaks could correspond to hydroperoxides, aldehydes, or shorter-chain carboxylic acids resulting from oxidative cleavage. To confirm this, you can perform a forced degradation study (see experimental protocols below) under oxidative conditions (e.g., using a mild oxidizing agent like hydrogen peroxide) and compare the resulting chromatogram with that of your stored sample.

Q3: How should I store solutions of this compound to ensure maximum stability?

A3: To maximize the stability of this compound solutions, the following storage conditions are recommended:

  • Solvent: Use high-purity, antioxidant-free solvents. If possible, degas the solvent before use to remove dissolved oxygen.

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to displace oxygen in the headspace of the vial.

  • Additives: If compatible with your experimental design, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution.

Q4: Which solvents are recommended for dissolving this compound?

A4: this compound is a medium-chain fatty acid and is generally soluble in a range of organic solvents. Common choices include:

The choice of solvent will depend on the specific requirements of your experiment, including compatibility with other reagents and analytical techniques. For aqueous systems, the sodium or potassium salt of this compound will have significantly higher solubility than the free acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Poor reproducibility of analytical results between freshly prepared and older solutions. Degradation of this compound in the older solution.Prepare fresh solutions for each experiment. If solutions must be stored, follow the recommended storage conditions (low temperature, protection from light and air). Perform a stability study to determine the acceptable storage duration for your specific solvent and conditions.
Appearance of a precipitate in a stored solution. The solution may have become supersaturated upon cooling, or a degradation product with lower solubility has formed.Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, it is likely a degradation product. The solution should be discarded. Consider using a different solvent or a lower concentration.
Loss of potency or activity in a biological assay. Degradation of this compound, leading to a lower effective concentration of the active compound.Confirm the concentration of this compound in the solution using a validated analytical method (e.g., HPLC or GC) before use in the assay. Prepare fresh solutions and store them appropriately.
Inconsistent results in experiments involving different batches of solvent. The solvent may contain impurities that either catalyze or inhibit degradation (e.g., metal ions, peroxides, or antioxidants).Use high-purity solvents from a reliable source. Consider performing a blank analysis of the solvent to check for interfering impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound.

Objective: To identify the likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 2 mL of the stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by HPLC. A suitable starting method would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • If using an MS detector, determine the mass-to-charge ratio of the degradation products to aid in their identification.

Quantitative Data Summary (Hypothetical Example)
Stress ConditionExpected % Degradation (Hypothetical)Major Degradation Products (Predicted)
0.1 M HCl, 60°C, 24h< 5%Minimal degradation expected.
0.1 M NaOH, 60°C, 24h< 5%Minimal degradation expected, formation of sodium 7-octenoate.
3% H₂O₂, RT, 24h10 - 30%Hydroperoxides, aldehydes, heptanal, heptanoic acid.
Heat (60°C), 48h5 - 15%Oxidative degradation products if oxygen is present.
Photolysis (ICH Q1B)5 - 20%Oxidative degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (60°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Neutralize Neutralization (for Acid/Base samples) Acid->Neutralize Base->Neutralize Dilute Dilution Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Compare Compare Chromatograms HPLC->Compare Identify Identify & Quantify Degradants Compare->Identify

Workflow for the forced degradation study of this compound.

Stability_Troubleshooting_Logic Start Inconsistent Analytical Results or Loss of Activity CheckStorage Review Storage Conditions (Temp, Light, Air Exposure) Start->CheckStorage CheckSolvent Verify Solvent Purity and Age Start->CheckSolvent RunControl Analyze Freshly Prepared Standard CheckStorage->RunControl CheckSolvent->RunControl CompareResults Compare Results of Old vs. Fresh Standard RunControl->CompareResults DegradationConfirmed Degradation Confirmed CompareResults->DegradationConfirmed Significant Difference NoDegradation No Significant Degradation CompareResults->NoDegradation No Significant Difference ActionOptimize Optimize Storage Conditions (Lower Temp, Inert Gas, Antioxidant) DegradationConfirmed->ActionOptimize ActionFresh Use Only Freshly Prepared Solutions DegradationConfirmed->ActionFresh InvestigateOther Investigate Other Experimental Variables (e.g., Assay Conditions) NoDegradation->InvestigateOther

A logical workflow for troubleshooting stability issues with this compound solutions.

overcoming solubility issues with 7-Octenoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-octenoic acid in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water?

A1: this compound is sparingly soluble in water. Its aqueous solubility is approximately 3.4 g/L at 25°C. The molecule's eight-carbon chain contributes to its hydrophobic nature, limiting its solubility in aqueous solutions.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. As a carboxylic acid with a predicted pKa of around 4.77, its solubility increases significantly at pH values above its pKa. At these higher pH levels, the carboxylic acid group deprotonates to form the more water-soluble carboxylate anion.

Q3: What are the recommended methods for solubilizing this compound for in vitro experiments?

A3: The primary methods for solubilizing this compound in aqueous media include:

  • pH Adjustment: Increasing the pH of the solution above the pKa of this compound will deprotonate the carboxylic acid, significantly enhancing its solubility.

  • Co-solvents: Using a water-miscible organic solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to first dissolve the this compound before diluting it in the aqueous medium.

  • Surfactants: Employing non-ionic surfactants like Tween® 80 to form micelles that can encapsulate the hydrophobic this compound molecules.

  • Cyclodextrins: Utilizing cyclodextrins (e.g., α-, β-, or γ-cyclodextrin) to form inclusion complexes where the hydrophobic this compound is encapsulated within the cyclodextrin (B1172386) cavity, thereby increasing its apparent water solubility.[1][2]

Q4: Can I prepare a concentrated stock solution of this compound?

A4: Yes, preparing a concentrated stock solution in an organic solvent is a common and recommended practice. This compound is freely soluble in solvents like ethanol and DMSO. For instance, the related compound octanoic acid is soluble in ethanol and DMSO at approximately 30 mg/mL. A stock solution can then be diluted into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤ 0.1-1%).

Troubleshooting Guides

Issue: Precipitation occurs when diluting a this compound stock solution into my aqueous buffer.

Possible Causes and Solutions:

CauseSolution
Final concentration of organic solvent is too high. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous medium is as low as possible, ideally below 0.5%. High concentrations of organic solvents can cause precipitation when mixed with aqueous buffers.
Buffer incompatibility. Certain buffer salts may be less compatible with organic co-solvents. If you observe precipitation, consider reducing the salt concentration of your buffer or testing an alternative buffer system.
Temperature effects. Solubility can be temperature-dependent. Ensure your buffer is at the experimental temperature before adding the this compound stock solution. In some cases, gentle warming can help maintain solubility, but be cautious of the stability of other components in your medium.
pH of the final solution. If the final pH of your aqueous medium is below the pKa of this compound, it will be in its less soluble protonated form. Adjusting the pH of the final solution to be neutral or slightly basic can prevent precipitation.
Issue: My this compound solution is cloudy or forms a film on the surface.

Possible Causes and Solutions:

CauseSolution
Incomplete dissolution. The this compound has not fully dissolved. Ensure vigorous mixing (e.g., vortexing) when preparing the stock solution and when diluting it into the final medium. Gentle warming of the stock solution may aid dissolution.
Formation of insoluble aggregates. At concentrations above its solubility limit, this compound can form micelles or other aggregates that appear as cloudiness. Consider using a solubilizing agent like a surfactant (e.g., Tween® 80) or a cyclodextrin to improve dispersion.
Interaction with media components. This compound may be interacting with components in complex media, such as proteins or salts, leading to precipitation. A common technique to overcome this in cell culture is to complex the fatty acid with fatty acid-free bovine serum albumin (BSA).

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol is suitable for preparing this compound solutions for most in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Aqueous medium (e.g., phosphate-buffered saline (PBS), cell culture medium), sterile

Procedure:

  • Prepare a Concentrated Stock Solution:

    • In a sterile microcentrifuge tube, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly until the this compound is completely dissolved. This stock solution can be stored at -20°C.

  • Prepare Intermediate Dilution (if necessary):

    • Depending on the final desired concentration, you may need to perform an intermediate dilution of the stock solution in your aqueous medium.

  • Final Dilution:

    • Add the stock solution (or intermediate dilution) to your final volume of pre-warmed aqueous medium while vortexing to ensure rapid dispersion.

    • The final concentration of DMSO should be kept to a minimum (e.g., <0.5% v/v) to avoid solvent-induced artifacts in your experiment.

Protocol 2: Solubilization using pH Adjustment

This protocol is useful when organic solvents must be avoided.

Materials:

  • This compound

  • Sterile nuclease-free water

  • 1 M NaOH, sterile

  • 1 M HCl, sterile

  • Sterile conical tube

  • pH meter

Procedure:

  • Initial Suspension:

    • Weigh the desired amount of this compound and add it to a sterile conical tube containing approximately 80% of the final desired volume of sterile water. The solution will appear as a suspension.

  • pH Adjustment:

    • While stirring, slowly add 1 M NaOH dropwise to the suspension.

    • Monitor the pH. As the pH increases above ~5.0, the this compound will begin to dissolve.

    • Continue adding NaOH until all the this compound is dissolved and the pH of the solution is adjusted to your desired final pH (e.g., 7.4).

    • If you overshoot the pH, you can back-titrate with 1 M HCl.

  • Final Volume Adjustment:

    • Add sterile water to reach the final desired volume.

  • Sterilization:

    • Sterile-filter the solution through a 0.22 µm filter.

Data Presentation

Table 1: Solubility of C8 Fatty Acids in Various Solvents

CompoundSolventSolubilityTemperature (°C)
This compoundWater~3.4 g/L25
Octanoic AcidWater0.68 g/L20
Octanoic AcidEthanol~30 mg/mLNot Specified
Octanoic AcidDMSO~30 mg/mLNot Specified
7-Octynoic AcidWater5 mg/mLNot Specified
7-Octynoic AcidDMSO150 mg/mLNot Specified

Note: Data for octanoic acid and 7-octynoic acid are provided as approximations for the expected solubility of this compound.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound start Start: Weigh this compound stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep ph_adjust Alternative: Suspend in Water and Adjust pH with NaOH start->ph_adjust dilution Dilute Stock into Aqueous Medium stock_prep->dilution filtration Sterile Filter (0.22 µm filter) ph_adjust->filtration dilution->filtration final_solution Final Working Solution filtration->final_solution

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting Solubility Issues start Issue: Precipitation or Cloudiness check_solvent Is final organic solvent concentration > 0.5%? start->check_solvent reduce_solvent Reduce solvent concentration or use an alternative method check_solvent->reduce_solvent Yes check_ph Is the final pH below pKa (~4.8)? check_solvent->check_ph No solution_ok Solution should be clear reduce_solvent->solution_ok adjust_ph Adjust pH to > 6.0 check_ph->adjust_ph Yes use_surfactant Consider adding a surfactant (e.g., Tween® 80) check_ph->use_surfactant No adjust_ph->solution_ok use_bsa For cell culture, complex with fatty acid-free BSA use_surfactant->use_bsa use_surfactant->solution_ok use_bsa->solution_ok

References

Technical Support Center: Optimizing Reaction Conditions for 7-Octenoic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of 7-octenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

The most prevalent and well-established method for the esterification of this compound is the Fischer-Speier esterification.[1] This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2]

Q2: What are the key factors influencing the yield of this compound esterification?

The Fischer esterification is a reversible reaction, meaning the products can revert to the reactants. To achieve a high yield of the desired ester, the equilibrium of the reaction must be shifted towards the products.[3] The primary factors influencing the yield are:

  • Molar Ratio of Reactants: Using a large excess of the alcohol (often as the solvent) can drive the reaction forward.[3]

  • Removal of Water: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture prevents the reverse reaction (hydrolysis) from occurring.[3]

  • Catalyst: A strong acid catalyst is crucial to increase the reaction rate.[2]

  • Temperature: The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.[1]

Q3: Are there any specific challenges or side reactions associated with the double bond in this compound during esterification?

Yes, the presence of the terminal double bond in this compound can lead to side reactions under acidic conditions. These can include:

  • Migration of the Double Bond: The double bond can migrate along the carbon chain, leading to a mixture of isomeric octenoate esters.[4]

  • Lactone Formation: Intramolecular cyclization can occur, especially if the double bond is in a suitable position, to form lactones (cyclic esters).[4]

  • Polymerization: Under harsh acidic conditions, the double bond can participate in polymerization reactions.

To minimize these side reactions, it is important to use optimized reaction conditions, including milder acid catalysts and controlled temperatures.

Troubleshooting Guide

Problem 1: Low or no yield of the desired ester.

Possible Cause Solution
Reaction has not reached equilibrium. Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Equilibrium is unfavorable. 1. Increase the molar ratio of the alcohol. Using the alcohol as the solvent is a common and effective strategy.[3] 2. Remove water as it is formed. Use a Dean-Stark apparatus during reflux or add a dehydrating agent like molecular sieves to the reaction mixture.[5]
Catalyst is inactive or insufficient. Use a fresh, anhydrous strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure an adequate catalytic amount is used (typically 1-5 mol%).
Presence of water in reactants or glassware. Use anhydrous reactants and thoroughly dry all glassware before starting the reaction.

Problem 2: Presence of significant amounts of unreacted this compound in the final product.

Possible Cause Solution
Incomplete reaction. See solutions for "Low or no yield."
Inefficient work-up. During the work-up, ensure complete neutralization and removal of the unreacted acid. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until no more gas evolves.

Problem 3: Formation of multiple products (isomers or byproducts).

Possible Cause Solution
Side reactions involving the double bond. 1. Use a milder catalyst. Consider using a solid acid catalyst which can sometimes offer higher selectivity. 2. Optimize the reaction temperature. Avoid excessively high temperatures that can promote side reactions.
Purification challenges. Isomeric esters can be difficult to separate by standard distillation. Consider using column chromatography for purification if high purity is required.

Data Presentation

Table 1: Comparison of Catalysts for the Esterification of Octanoic Acid with 2-Ethyl-1-hexanol*
CatalystCatalyst Loading (wt%)Initial Turnover Frequency (TOF₀) (h⁻¹)Final Ester Yield (%)
Amberlyst-150.4515050-70
Sulfonated Silica0.4512050-70
H₂SO₄@C0.45450~90-99

*Data adapted from a study on the esterification of octanoic acid, which serves as a saturated analog of this compound. Reaction conditions: 1:1 molar ratio of acid to alcohol, 120 °C.[6]

Table 2: Effect of Reaction Parameters on the Esterification of Octanoic Acid with Methanol*
ParameterCondition 1Yield (%)Condition 2Yield (%)
Temperature 40 °C~4080 °C~85
Catalyst Loading (Amberlyst-15) 1 wt%~554.5 wt%~80
Methanol-to-Acid Molar Ratio 10:1~6040:1~90

*Data derived from a study on the esterification of octanoic acid with methanol, catalyzed by Amberlyst-15.[7]

Experimental Protocols

Protocol 1: General Fischer Esterification of this compound with Ethanol (B145695)

Materials:

  • This compound

  • Anhydrous ethanol (large excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and a 5 to 10-fold molar excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the mixture with water to remove the excess ethanol.

    • Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted this compound. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • Wash the organic layer with brine.

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification: The crude ethyl 7-octenoate can be purified by vacuum distillation.

Protocol 2: High-Yield Esterification using a Dean-Stark Trap

Materials:

  • This compound

  • Alcohol (e.g., butanol)

  • Toluene (B28343) (or another suitable azeotroping agent)

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, a slight excess of the alcohol (e.g., 1.2 equivalents), and toluene.

  • Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the trap. Water will separate to the bottom while the toluene overflows back into the flask. Continue reflux until no more water is collected.

  • Work-up and Purification: Follow steps 4-6 from Protocol 1.

Mandatory Visualization

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine this compound and Alcohol Catalyst Add Acid Catalyst Reactants->Catalyst Reflux Heat to Reflux (with or without Dean-Stark) Catalyst->Reflux Cool Cool Reaction Mixture Reflux->Cool Wash Wash with Water and NaHCO3 Solution Cool->Wash Dry Dry Organic Layer Wash->Dry Solvent_Removal Remove Solvent Dry->Solvent_Removal Purify Vacuum Distillation or Column Chromatography Solvent_Removal->Purify Final_Product Pure Ester Purify->Final_Product

Caption: General experimental workflow for the esterification of this compound.

Troubleshooting_Esterification Start Low Yield of Ester? Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Yes Check_Water Was water actively removed? Check_Equilibrium->Check_Water Yes Increase_Time Increase reaction time and monitor. Check_Equilibrium->Increase_Time No Check_Excess_Alcohol Was a large excess of alcohol used? Check_Water->Check_Excess_Alcohol Yes Use_Dean_Stark Implement water removal (e.g., Dean-Stark, molecular sieves). Check_Water->Use_Dean_Stark No Check_Catalyst Is the catalyst active and sufficient? Check_Excess_Alcohol->Check_Catalyst Yes Increase_Alcohol Increase alcohol concentration. Check_Excess_Alcohol->Increase_Alcohol No Check_Reagents Use fresh, anhydrous catalyst and reagents. Check_Catalyst->Check_Reagents No Success Yield Improved Check_Catalyst->Success Yes Increase_Time->Success Use_Dean_Stark->Success Increase_Alcohol->Success Check_Reagents->Success

Caption: Troubleshooting decision tree for low yield in this compound esterification.

References

dealing with emulsion formation during 7-Octenoic acid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the liquid-liquid extraction of 7-octenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of liquid-liquid extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic or submicroscopic droplets within the other.[1] In the extraction of this compound, this typically manifests as a cloudy or milky third layer between the organic and aqueous phases, which hinders the efficient separation of the desired product.[1]

Q2: What are the common causes of emulsion formation during the extraction of this compound?

Emulsion formation is primarily caused by the presence of emulsifying agents and the application of excessive mechanical energy during mixing. Common causes include:

  • Presence of Surfactant-like Molecules: this compound itself, being a fatty acid, has a polar carboxylic acid head and a nonpolar hydrocarbon tail, which can act as a surfactant.[1] Other impurities in the reaction mixture, such as phospholipids (B1166683) or proteins from biological sources, can also stabilize emulsions.[1]

  • Vigorous Agitation: Shaking the separatory funnel too vigorously can create very fine droplets, increasing the surface area between the two phases and promoting the formation of a stable emulsion.[2]

  • Presence of Particulates: Finely divided solid particles or cellular debris can accumulate at the interface of the two liquid phases, physically preventing the droplets from coalescing.[1]

Q3: How can I prevent emulsion formation from the start?

Preventing the formation of an emulsion is often easier than breaking one.[2] Consider the following preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or a few slow inversions of the separatory funnel to mix the phases. This reduces the energy input that leads to the formation of fine droplets.[1][2]

  • Pre-emptive Salting Out: If your sample is known to form emulsions, consider adding a small amount of brine (saturated NaCl solution) to the aqueous phase before the extraction.[3]

  • pH Control: Maintaining the appropriate pH of the aqueous phase can help to keep the this compound in its deprotonated (salt) form, which is more soluble in the aqueous phase and can reduce its surfactant-like behavior at the interface.

Troubleshooting Guide for Emulsion Formation

Encountering an emulsion can be a frustrating experience. This step-by-step guide will help you to systematically address the issue.

TroubleshootingWorkflow start Emulsion Formed patience Step 1: Be Patient Allow the mixture to stand undisturbed for 15-30 minutes. start->patience gentle_agitation Step 2: Gentle Agitation Gently swirl or tap the side of the separatory funnel. patience->gentle_agitation If no separation resolution Phase Separation Achieved patience->resolution If separation occurs salting_out Step 3: Salting Out Add a small amount of saturated NaCl (brine) solution. gentle_agitation->salting_out If no separation gentle_agitation->resolution If separation occurs ph_adjustment Step 4: pH Adjustment Carefully add a few drops of dilute acid or base. salting_out->ph_adjustment If no separation salting_out->resolution If separation occurs centrifugation Step 5: Centrifugation Transfer the mixture to centrifuge tubes and spin. ph_adjustment->centrifugation If no separation ph_adjustment->resolution If separation occurs filtration Step 6: Filtration Pass the mixture through glass wool or phase separation paper. centrifugation->filtration If no separation centrifugation->resolution If separation occurs filtration->resolution If separation occurs no_resolution Persistent Emulsion Consider alternative extraction methods (e.g., SLE) filtration->no_resolution If no separation

Caption: A stepwise workflow for troubleshooting emulsion formation.

Emulsion Breaking Techniques: A Comparative Overview

The following table summarizes common physical and chemical methods for breaking emulsions. The provided quantitative parameters are illustrative and may require optimization for your specific experimental conditions.

Method Principle of Action Example Quantitative Parameters Advantages Disadvantages
Patience (Standing) Gravity-induced separation of the dispersed droplets over time.Time: 15-60 minutes.[3]Simple, no addition of reagents.Time-consuming, may not be effective for stable emulsions.
Salting Out (Brine Addition) Increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and disrupting the stabilizing layer around droplets.[4]Add 1-5 mL of saturated NaCl solution per 100 mL of total volume.Effective for many common emulsions, inexpensive.Introduces salt into the aqueous phase, which may need to be removed later.
pH Adjustment Alters the charge of the emulsifying agent (e.g., protonating the carboxylate of this compound), reducing its surfactant properties.[3]Adjust pH to < 2 with dilute HCl for carboxylic acid emulsions.[3][5]Can be very effective if the emulsion is stabilized by pH-sensitive molecules.May affect the stability of the target compound or other components in the mixture.
Centrifugation Applies a strong mechanical force to accelerate the coalescence and separation of the dispersed droplets.[4]Speed: 3000-6000 rpm.[4] Time: 5-20 minutes.Highly effective for finely dispersed and stubborn emulsions.Requires a centrifuge, may be difficult for large volumes.
Addition of a Different Organic Solvent Alters the polarity of the organic phase, which can help to dissolve the emulsifying agent and break the emulsion.[4]Add a small volume (e.g., 1-2 mL) of a solvent like methanol (B129727) or ethanol.Can be effective when other methods fail.Introduces another solvent that will need to be removed.
Filtration Physically removes the emulsified layer by passing the mixture through a porous material.[4]Use a plug of glass wool or phase separation filter paper.Simple and can be effective for some types of emulsions.May lead to loss of product if it is adsorbed onto the filter medium.
Temperature Change Gentle heating can decrease the viscosity of the liquid and increase the kinetic energy of the droplets, promoting coalescence.[5]Gently warm to 30-40°C.Simple, no addition of reagents.Not suitable for heat-sensitive compounds.

Detailed Experimental Protocols

Protocol 1: Salting Out

  • Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves.

  • Add Brine to the Emulsion: Carefully add a small volume of the saturated brine solution (e.g., 1-2 mL for a 100 mL extraction) to the separatory funnel containing the emulsion.

  • Gentle Mixing: Gently invert the separatory funnel two to three times. Do not shake vigorously.

  • Observe: Allow the separatory funnel to stand and observe if the emulsion begins to break.

  • Repeat if Necessary: If the emulsion persists, add another small portion of brine and repeat the gentle mixing.

SaltingOut cluster_before Before Salting Out cluster_after After Salting Out emulsion Aqueous Phase Emulsion Layer Organic Phase add_brine Addition of Saturated NaCl (Brine) separated Aqueous Phase (with dissolved NaCl) Organic Phase add_brine->separated Increases ionic strength of aqueous phase

Caption: Mechanism of emulsion breaking by the "salting out" method.

Protocol 2: pH Adjustment (for emulsions stabilized by the carboxylate form of this compound)

  • Prepare a Dilute Acid Solution: Prepare a 1 M solution of hydrochloric acid (HCl).

  • Add Acid Dropwise: Using a pipette, add the dilute HCl dropwise to the separatory funnel while gently swirling.

  • Monitor pH: If possible, periodically check the pH of the aqueous layer using pH paper, aiming for a pH of approximately 2.[3][5]

  • Observe for Separation: After each addition, allow the mixture to stand and observe for any signs of the emulsion breaking.

  • Proceed with Caution: Be mindful that changing the pH can affect other components in your mixture.

Protocol 3: Centrifugation

  • Transfer the Mixture: Carefully transfer the entire contents of the separatory funnel (or at least the emulsion layer and the adjacent phases) into appropriate centrifuge tubes.

  • Balance the Centrifuge: Ensure that the centrifuge tubes are properly balanced to prevent damage to the equipment.

  • Centrifuge: Spin the tubes at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.[6]

  • Inspect the Result: After centrifugation, a clear separation between the aqueous and organic layers should be visible, possibly with a small solid pellet of particulate matter at the bottom of the tube.

  • Separate the Layers: Carefully pipette the desired layer out of the centrifuge tube.

References

improving the selectivity of reactions involving the double bond of 7-Octenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-octenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when targeting the C7-C8 double bond for chemical modification. The bifunctional nature of this compound, containing both a terminal alkene and a carboxylic acid, often leads to selectivity issues. This guide will help you navigate these challenges to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing reactions on the double bond of this compound?

The main challenge is achieving chemoselectivity. This compound possesses two reactive functional groups: the terminal double bond and the carboxylic acid. The acidic proton and the nucleophilic carbonyl oxygen of the carboxyl group can interfere with many reactions intended for the double bond.[1][2] For instance, in base-catalyzed reactions, the acidic proton will react first. In electrophilic additions, the carboxyl group can act as a competing nucleophile.[3]

Q2: How can I prevent the carboxylic acid group from interfering with my desired reaction at the double bond?

The most effective strategy is to use a protecting group for the carboxylic acid.[4][5] This involves temporarily converting the carboxylic acid into a less reactive functional group, such as an ester.[4][6] After the reaction on the double bond is complete, the protecting group is removed to regenerate the carboxylic acid. The ideal protecting group is easy to add and remove in high yields under mild conditions that do not affect the rest of the molecule.[4]

Q3: What are the most common and effective protecting groups for carboxylic acids like this compound?

Esters are the most common protecting groups for carboxylic acids. The choice of ester depends on the stability required during the subsequent reaction and the conditions that can be tolerated for its removal.[4][5] Common examples include:

  • Methyl or Ethyl Esters: Formed using methanol (B129727) or ethanol (B145695) under acidic conditions (Fischer esterification). They are typically removed by acid or base hydrolysis.[1][6]

  • Benzyl (B1604629) (Bn) Esters: Removed by hydrogenolysis, which uses H₂ gas and a metal catalyst (e.g., Pd/C). This method is advantageous when the molecule is sensitive to acidic or basic hydrolysis.[5][6]

  • tert-Butyl (t-Bu) Esters: Stable to basic conditions and many nucleophiles but are easily removed with mild acid.[6]

  • Silyl Esters (e.g., TBDMS): These are very labile and are typically removed by acid or a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF).[6][7]

Q4: My reaction is giving a mixture of constitutional isomers (regioisomers). How can I improve the regioselectivity?

Regioselectivity in alkene addition reactions is determined by the reaction mechanism.[8] To control the outcome, you must choose a reaction that proceeds via a mechanism favoring your desired product. For example, in the addition of H-X across the double bond:

  • Markovnikov Addition: In reactions like acid-catalyzed hydration or hydrohalogenation, the reaction proceeds through the most stable carbocation intermediate. For this compound, this places the incoming nucleophile (e.g., -OH, -Br) at the more substituted C7 position.[9][10]

  • Anti-Markovnikov Addition: Reactions like hydroboration-oxidation proceed via a mechanism that results in the addition of the hydroxyl group to the less substituted carbon (C8).[8][10]

Troubleshooting Guides

Guide 1: Poor Selectivity in Epoxidation Reactions

Issue: Low yield of 7,8-epoxyoctanoic acid, with significant formation of diol byproducts from epoxide ring-opening.

G

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of epoxide The carboxylic acid of the starting material or an acidic byproduct is catalyzing the hydrolytic opening of the newly formed epoxide ring.[11]1. Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or benzyl ester) before performing the epoxidation. 2. Use Buffered Conditions: If protection is not feasible, add a solid buffer like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture to neutralize any acid. 3. Choose a pH-Neutral Reagent: Consider using reagents like dimethyldioxirane (B1199080) (DMDO), which operates under neutral conditions.
Reaction is slow or incomplete The double bond in unsaturated fatty acids can be less reactive than simple alkenes.[12] The chosen peroxy acid may not be reactive enough.1. Use a More Reactive Peroxy Acid: meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and commonly used reagent for epoxidation. 2. Optimize Temperature: While higher temperatures can increase the rate, they can also promote side reactions.[13] Monitor the reaction closely, starting at a low temperature (e.g., 0 °C) and allowing it to warm slowly.
Formation of other byproducts The oxidant may be reacting with other parts of the molecule or decomposing.Ensure the purity of the starting material and the oxidant. Use freshly prepared or properly stored reagents.
Guide 2: General Workflow for Improving Selectivity

Issue: Consistently low yields or complex product mixtures when attempting to modify the double bond.

// Nodes start [label="Start:\nthis compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; protect [label="Step 1: Protect Carboxyl Group\n(e.g., Esterification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Step 2: Perform Selective Reaction\non Double Bond", fillcolor="#FBBC05", fontcolor="#202124"]; deprotect [label="Step 3: Deprotect Carboxyl Group\n(e.g., Hydrolysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Product:\nModified this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> protect [label="Is carboxyl group\ninterfering? YES"]; protect -> react; react -> deprotect; deprotect -> end; } .dot Caption: General workflow for selective modification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Reagent reacts with carboxyl group instead of alkene The chosen reagent is more reactive towards the carboxylic acid (e.g., strong bases, some organometallics, reducing agents like LiAlH₄).[2]1. Protect the Carboxylic Acid: This is the most reliable solution. See the protecting group comparison table below.[4][5] 2. Choose a Chemoselective Reagent: Select a reagent known to be highly selective for alkenes in the presence of carboxylic acids. For example, for reduction, some catalytic hydrogenation methods can selectively reduce the double bond without affecting the carboxyl group.
Mixture of regioisomers formed (e.g., Markovnikov and anti-Markovnikov) The reaction conditions do not sufficiently favor one mechanistic pathway over another.[8]1. Select a Highly Regioselective Reaction: For hydration, compare acid-catalyzed (Markovnikov) with hydroboration-oxidation (anti-Markovnikov).[10] 2. Control Reaction Temperature: Lowering the temperature can sometimes increase the selectivity of a reaction by favoring the pathway with the lower activation energy.

Data Presentation: Summary Tables

Table 1: Comparison of Common Carboxylic Acid Protecting Groups

Protecting GroupFormation ReagentsCleavage ConditionsStability & Notes
Methyl/Ethyl Ester MeOH or EtOH, H₂SO₄ (cat.)H₃O⁺ or NaOH, H₂O, heatStable to mild acid/base, hydrogenation. Cleavage with base (saponification) can be harsh for sensitive molecules.[4][6]
Benzyl (Bn) Ester Benzyl alcohol, DCC/DMAP or Benzyl bromide, baseH₂, Pd/C (Hydrogenolysis)Stable to most acidic and basic conditions. Cleavage is mild and neutral. Not suitable if the double bond is also susceptible to reduction.[5][6]
tert-Butyl (t-Bu) Ester Isobutylene, H₂SO₄ (cat.)Trifluoroacetic acid (TFA) or HCl in an organic solventStable to base and hydrogenolysis. Cleavage is under mild acidic conditions.[6]
TBDMS Silyl Ester TBDMS-Cl, ImidazoleAcetic acid in THF/H₂O or TBAFVery mild formation and cleavage conditions. Not very stable; suitable for short reaction sequences.[6][7]

Table 2: Regioselectivity of Common Alkene Addition Reactions

Reaction TypeReagentsRegioselectivityStereoselectivity
Hydrohalogenation HBr, HCl, HIMarkovnikovMixture of syn and anti
Acid-Catalyzed Hydration H₂O, H₂SO₄ (cat.)MarkovnikovMixture of syn and anti
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O 2. NaBH₄MarkovnikovAnti
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOHAnti-MarkovnikovSyn
Halogenation Br₂, Cl₂N/A (adds two identical atoms)Anti
Halohydrin Formation Br₂, H₂O-Br adds to C8, -OH adds to C7Anti

Experimental Protocols

Protocol 1: General Procedure for Protection of this compound as a Benzyl Ester

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM) or toluene.

  • Reagent Addition: Add benzyl alcohol (1.1 eq) and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (p-TSA, 0.05 eq). Alternatively, for milder conditions, use dicyclohexylcarbodiimide (B1669883) (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.05 eq) at 0 °C to room temperature.

  • Reaction: If using p-TSA, heat the mixture to reflux with a Dean-Stark trap to remove water. If using DCC/DMAP, stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If DCC was used, filter off the dicyclohexylurea byproduct. Wash the organic phase sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure benzyl 7-octenoate.

Protocol 2: Selective Epoxidation of Benzyl 7-octenoate using m-CPBA

  • Setup: Dissolve benzyl 7-octenoate (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) in a flask cooled in an ice bath (0 °C).

  • Buffering: Add powdered sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the solution to buffer the reaction and neutralize the m-chlorobenzoic acid byproduct.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting material by TLC.

  • Workup: Once complete, quench the reaction by adding a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to destroy excess peroxide. Separate the organic layer and wash it with saturated sodium bicarbonate solution (to remove the carboxylic acid byproduct) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the desired epoxide.

References

Technical Support Center: 7-Octenoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the derivatization of 7-octenoic acid, a critical step for its analysis by gas chromatography (GC). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Direct analysis of free this compound by GC is challenging due to its low volatility and the polar nature of its carboxylic acid group.[1][2] This polarity can lead to poor chromatographic peak shape, including peak tailing, and inaccurate quantification.[1][2] Derivatization converts the carboxylic acid into a more volatile and less polar ester or silyl (B83357) derivative, making it suitable for GC analysis.[1]

Q2: What are the most common derivatization methods for this compound?

A2: The two most common methods for derivatizing fatty acids like this compound are:

  • Esterification: This method converts the carboxylic acid to a fatty acid methyl ester (FAME). A common reagent is 14% boron trifluoride in methanol (B129727) (BF3-Methanol).[2] This is often the preferred method for generating FAMEs.[2]

  • Silylation: This method forms a trimethylsilyl (B98337) (TMS) ester. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).[2]

Q3: My derivatization reaction has a low yield. What are the possible causes and solutions?

A3: Low derivatization yield can be caused by several factors. The following table summarizes common causes and their solutions.

Potential Cause Recommended Solution
Presence of water Both esterification and silylation reactions are moisture-sensitive.[2] Ensure all glassware is dry and use anhydrous solvents. If the sample is aqueous, it must be dried completely before derivatization.[2]
Degraded derivatization reagent Use high-quality derivatization reagents and store them according to the manufacturer's instructions to prevent degradation.
Insufficient reagent A significant molar excess of the derivatizing agent is typically required. For example, a 10x molar excess is a good starting point.[2]
Suboptimal reaction time or temperature Optimize the reaction time and temperature for your specific application. For BF3-Methanol, heating at 60°C for 30-60 minutes is common.[2][3] For silylation with BSTFA, 60°C for 60 minutes is a typical starting point.[2]
Incomplete reaction To check for reaction completion, you can analyze samples at different time points to see if the peak area of the derivative increases with time. If the peak area plateaus, the reaction is likely complete.

Q4: I am seeing unexpected peaks in my chromatogram after derivatization. What could they be?

A4: Extraneous peaks can arise from several sources:

  • Reagent artifacts: The derivatization reagents themselves or their byproducts can sometimes be detected. It is important to run a reagent blank (the derivatization procedure without the sample) to identify these peaks.

  • Side reactions: While the terminal double bond in this compound is generally stable under standard esterification conditions, harsh reaction conditions (e.g., very high temperatures or strongly acidic conditions) could potentially lead to side reactions.

  • Contaminants: Impurities in the sample, solvents, or from the lab environment can also appear as extra peaks. Ensure high-purity solvents and clean glassware.

Q5: Will the terminal double bond of this compound react during esterification with BF3-Methanol?

A5: Under typical esterification conditions (e.g., heating at 60-100°C with BF3-Methanol), the reaction is highly selective for the carboxylic acid group, and the terminal double bond of this compound is not expected to react.[4] However, some aggressive derivatization reagents not commonly used for routine FAME analysis, such as diazomethane, have been reported to react with double bonds in fatty acids.[5]

Experimental Protocols

1. Esterification of this compound using Boron Trifluoride-Methanol (BF3-Methanol)

This method is widely used for the preparation of FAMEs.[3]

  • Materials:

    • Dried sample containing this compound

    • 14% Boron Trifluoride in Methanol (BF3-Methanol)

    • Hexane (B92381)

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Sodium Sulfate (Na2SO4)

    • Reaction vial with a PTFE-lined cap

    • Heating block or water bath

    • Vortex mixer

    • Pasteur pipette

  • Procedure:

    • Place the dried sample (e.g., 1 mg) into a reaction vial.

    • Add 1 mL of hexane to dissolve the sample.

    • Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[3]

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[3]

    • Cool the vial to room temperature.

    • Add 1 mL of saturated NaCl solution to the vial to stop the reaction and facilitate phase separation. Vortex for 10 seconds.[3]

    • Allow the phases to separate. The upper hexane layer contains the this compound methyl ester.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[2][3]

    • The sample is now ready for GC-MS analysis.

2. Silylation of this compound using BSTFA

Silylation is an alternative method that converts the carboxylic acid to its trimethylsilyl (TMS) ester.[1]

  • Materials:

    • Dried sample containing this compound

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

    • Reaction vial with a PTFE-lined cap

    • Heating block or water bath

    • Vortex mixer

  • Procedure:

    • Place the dried sample into a reaction vial.

    • Dissolve the sample in a small volume of anhydrous aprotic solvent (e.g., 100 µL).

    • Add the derivatization agent (BSTFA with 1% TMCS) in molar excess (e.g., 50 µL for a 10x molar excess).[2]

    • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]

    • After cooling down, the sample can be directly analyzed by GC-MS or diluted with a suitable solvent.[2]

Visualizations

Derivatization_Workflow General Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis Sample Sample containing This compound Drying Drying of Sample (if aqueous) Sample->Drying AddReagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Drying->AddReagent Reaction Heating and Incubation (e.g., 60°C for 30-60 min) AddReagent->Reaction Quench Quench Reaction (e.g., add NaCl solution) Reaction->Quench Extract Extract with Organic Solvent (e.g., Hexane) Quench->Extract DryExtract Dry Extract (e.g., with Na2SO4) Extract->DryExtract GCMS GC-MS Analysis DryExtract->GCMS

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Derivatization Troubleshooting Derivatization Issues Start Problem with Derivatization LowYield Low Yield of Derivative? Start->LowYield ExtraPeaks Extra Peaks in Chromatogram? Start->ExtraPeaks CheckWater Check for Water/ Moisture LowYield->CheckWater Yes RunBlank Run Reagent Blank ExtraPeaks->RunBlank Yes CheckReagent Check Reagent Quality and Amount CheckWater->CheckReagent OptimizeConditions Optimize Reaction Time/Temperature CheckReagent->OptimizeConditions CheckPurity Check Solvent and Sample Purity RunBlank->CheckPurity CheckConditions Review Reaction Conditions (avoid harshness) CheckPurity->CheckConditions

Caption: A decision tree for troubleshooting common derivatization problems.

References

Technical Support Center: Strategies for Scaling Up 7-Octenoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the production of 7-octenoic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of both chemical and biocatalytic synthesis routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for scaling up this compound production?

A1: There are two main routes for scaling up the production of this compound: chemical synthesis and biocatalytic synthesis.

  • Chemical Synthesis: This approach typically involves the oxidation of 7-octen-1-al. It offers a direct and often high-yielding route to the final product.

  • Biocatalytic Synthesis (Fermentation): This method utilizes engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to convert renewable feedstocks like glucose into this compound. This approach is gaining traction due to its potential for sustainability and reduced environmental impact.

Q2: What are the key considerations for optimizing chemical synthesis of this compound?

A2: Key parameters to optimize in the chemical synthesis of this compound include the choice of oxidizing agent, catalyst, solvent, reaction temperature, and pressure. Efficient purification to remove byproducts and unreacted starting materials is also critical for achieving high purity.

Q3: What are the main challenges in developing a biocatalytic process for this compound?

A3: The primary challenges in biocatalytic production include:

  • Strain Engineering: Developing a microbial strain that efficiently produces this compound at high titers and yields. This often involves extensive metabolic engineering.

  • Process Optimization: Fine-tuning fermentation conditions such as nutrient feed rates, pH, temperature, and aeration to maximize production.

  • Product Toxicity: Medium-chain fatty acids like this compound can be toxic to microbial hosts, limiting the achievable product concentration.

  • Downstream Processing: Efficiently separating this compound from the fermentation broth and purifying it to the desired specifications.

Troubleshooting Guides

Chemical Synthesis Troubleshooting
IssuePotential CauseSuggested Solution
Low Yield of this compound Incomplete oxidation of 7-octen-1-al.Optimize reaction time, temperature, or catalyst concentration. Consider a more potent oxidizing agent.
Side reactions, such as polymerization of the starting material.Adjust reaction conditions to be milder. Ensure the absence of contaminants that could catalyze side reactions.
Product Impurity Inefficient purification.Optimize distillation or recrystallization conditions.[1] Consider using chromatography for higher purity.
Presence of unreacted 7-octen-1-al.Ensure the oxidation reaction goes to completion. Use an appropriate workup procedure to remove the aldehyde.
Difficulty in Product Isolation Formation of a stable emulsion during workup.Use a different solvent system or add a demulsifier. Adjust the pH to break the emulsion.
Biocatalytic Synthesis (Fermentation) Troubleshooting
IssuePotential CauseSuggested Solution
Low Titer of this compound Suboptimal fermentation conditions.Optimize pH, temperature, aeration, and nutrient feeding strategy.
Inefficient metabolic pathway in the engineered microbe.Overexpress key enzymes in the fatty acid biosynthesis pathway. Delete competing metabolic pathways.
Product toxicity limiting cell growth and production.Implement in-situ product removal strategies. Engineer the host strain for improved tolerance to this compound.
Inconsistent Batch-to-Batch Production Variability in inoculum quality.Standardize seed culture preparation, including age and cell density.
Fluctuations in raw material quality.Implement quality control for all media components.
Foaming in the Bioreactor High cell density or proteinaceous components in the media.Use an appropriate antifoaming agent. Optimize the agitation and aeration rates.
Poor Separation of Biomass and Product Inefficient centrifugation or filtration.Optimize the g-force and duration of centrifugation. Consider alternative methods like microfiltration.

Experimental Protocols

Chemical Synthesis: Oxidation of 7-Octen-1-al

This protocol is based on the oxidation of 7-octen-1-al to this compound.

Materials:

  • 7-octen-1-al

  • Propionic acid (solvent)

  • Manganese acetate (B1210297) (catalyst)

  • Oxygen gas

  • Stirred tank reactor or bubble tower reactor[1]

Procedure:

  • Charge the reactor with propionic acid and manganese acetate.

  • Heat the mixture to the desired reaction temperature (e.g., 65°C).

  • Continuously feed a solution of 7-octen-1-al in propionic acid into the reactor over a period of several hours while bubbling oxygen gas through the mixture.

  • Maintain a constant temperature throughout the addition.

  • After the addition is complete, continue stirring at the reaction temperature for an additional period to ensure complete conversion.

  • Cool the reaction mixture to room temperature.

  • Remove the catalyst by filtration.

  • Isolate the this compound from the reaction mixture by distillation or recrystallization.[1]

Expected Yield:

A yield of up to 92% has been reported for the conversion of this compound to a derivative in a similar process, suggesting high efficiency for the oxidation step.[1]

Biocatalytic Synthesis: Fermentation of Engineered E. coli

This protocol provides a general framework for the production of this compound using a metabolically engineered E. coli strain.

Strain Engineering:

  • Host Strain: E. coli K-12 derivatives are commonly used.

  • Key Genetic Modifications:

    • Overexpression of a thioesterase specific for C8 fatty acids to cleave the fatty acid from the acyl carrier protein (ACP).

    • Deletion of the fadD gene to prevent the degradation of the produced this compound via β-oxidation.

    • Overexpression of acetyl-CoA carboxylase (ACC) to increase the pool of malonyl-CoA, a key precursor for fatty acid synthesis.

Fermentation:

  • Seed Culture: Inoculate a single colony of the engineered E. coli strain into a suitable seed medium (e.g., LB broth) and incubate overnight at 37°C with shaking.

  • Bioreactor Setup: Prepare a bioreactor with a defined minimal medium containing a carbon source (e.g., glucose or glycerol), a nitrogen source, phosphate, and trace minerals.

  • Inoculation: Inoculate the bioreactor with the seed culture to a starting optical density (OD600) of approximately 0.1.

  • Fermentation Conditions:

    • Temperature: 30-37°C

    • pH: Maintain at a controlled level (e.g., 7.0) using automated addition of acid or base.

    • Aeration and Agitation: Maintain dissolved oxygen at a setpoint (e.g., 20-40% of air saturation) by controlling the agitation speed and air flow rate.

  • Induction: When the culture reaches a desired cell density, induce the expression of the genes for the this compound production pathway (e.g., by adding IPTG if using an inducible promoter).

  • Fed-Batch Operation: Implement a fed-batch strategy to maintain a controlled concentration of the carbon source to avoid overflow metabolism and maximize product yield.

  • Harvesting: After a set fermentation time or when the carbon source is depleted, harvest the culture broth for downstream processing.

Data Presentation

Table 1: Comparison of Production Strategies for Medium-Chain Fatty Acids (Representative Data)

ParameterChemical Synthesis (this compound)Biocatalytic Synthesis (Octanoic Acid - a similar C8 fatty acid)
Starting Material 7-Octen-1-alGlucose/Glycerol
Yield Up to 92% (from this compound to derivative)[1]Titer of 478 ± 5 mg/L in shake flask
Purity High purity achievable with distillation/recrystallization[1]Requires extensive downstream processing
Key Advantages High yield, direct routeUse of renewable feedstocks, milder conditions
Key Challenges Use of potentially harsh reagents and conditionsStrain stability, product toxicity, complex downstream processing

Visualizations

Chemical_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Step cluster_2 Final Synthesis cluster_3 Purification 2,7-octadien-1-ol 2,7-octadien-1-ol Isomerization Isomerization 2,7-octadien-1-ol->Isomerization 7-octen-1-al 7-octen-1-al Isomerization->7-octen-1-al Oxidation Oxidation 7-octen-1-al->Oxidation 7-Octenoic_Acid 7-Octenoic_Acid Oxidation->7-Octenoic_Acid Distillation/Recrystallization Distillation/Recrystallization 7-Octenoic_Acid->Distillation/Recrystallization Pure_7-Octenoic_Acid Pure_7-Octenoic_Acid Distillation/Recrystallization->Pure_7-Octenoic_Acid

Caption: Chemical synthesis workflow for this compound.

Biocatalytic_Production_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain_Development Strain_Development Seed_Culture Seed_Culture Strain_Development->Seed_Culture Media_Preparation Media_Preparation Bioreactor_Operation Bioreactor_Operation Media_Preparation->Bioreactor_Operation Seed_Culture->Bioreactor_Operation Crude_Broth Crude_Broth Bioreactor_Operation->Crude_Broth Biomass_Removal Biomass_Removal Crude_Broth->Biomass_Removal Extraction Extraction Biomass_Removal->Extraction Purification Purification Extraction->Purification Pure_7-Octenoic_Acid Pure_7-Octenoic_Acid Purification->Pure_7-Octenoic_Acid

Caption: Biocatalytic production workflow for this compound.

Troubleshooting_Logic Low_Product_Titer Low_Product_Titer Check_Fermentation_Parameters Check_Fermentation_Parameters Low_Product_Titer->Check_Fermentation_Parameters Is process optimized? Analyze_Strain_Performance Analyze_Strain_Performance Low_Product_Titer->Analyze_Strain_Performance Is strain efficient? Investigate_Product_Toxicity Investigate_Product_Toxicity Low_Product_Titer->Investigate_Product_Toxicity Is product inhibitory? Optimize_Conditions Optimize_Conditions Check_Fermentation_Parameters->Optimize_Conditions Metabolic_Engineering Metabolic_Engineering Analyze_Strain_Performance->Metabolic_Engineering In-situ_Removal In-situ_Removal Investigate_Product_Toxicity->In-situ_Removal

References

Validation & Comparative

A Comparative Guide to the Quantification of 7-Octenoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids like 7-octenoic acid is crucial for a multitude of applications, from metabolic studies to pharmaceutical quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound with alternative methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method for the quantification of this compound can be developed and validated to ensure reliability and accuracy. The following tables summarize the performance characteristics of a typical reversed-phase HPLC method, often employing UV detection after derivatization to enhance sensitivity, as underivatized short-chain fatty acids lack a strong chromophore.

Table 1: HPLC Method Validation Parameters for Short- to Medium-Chain Fatty Acid Quantification

Validation ParameterTypical Performance
Linearity (r²)> 0.998
Limit of Detection (LOD)0.14 - 13.46 µg/mL
Limit of Quantification (LOQ)0.43 - 44.85 µg/mL
Accuracy (% Recovery)76.05 - 115%[1]
Precision (%RSD)< 15%

Note: The ranges presented are compiled from various studies on short- and medium-chain fatty acids and represent typical performance.[1][2][3][4]

Experimental Protocol: HPLC-UV for this compound

This protocol is a representative method for the analysis of this compound using HPLC with UV detection, which often requires a derivatization step to improve detection sensitivity.

1. Sample Preparation (with Derivatization):

  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent such as a mixture of hexane (B92381) and isopropanol.

  • Derivatization: Evaporate the solvent under a stream of nitrogen. Add a derivatizing agent, such as 2-nitrophenylhydrazine (B1229437) (2-NPH), in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to form a UV-absorbing derivative.[1] Heat the mixture to ensure complete reaction.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength will depend on the chosen derivatizing agent (e.g., 400 nm for 2-NPH derivatives).[1]

  • Injection Volume: 10-20 µL.

3. Calibration:

  • Prepare a series of calibration standards of the derivatized this compound in the expected concentration range.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample.

  • Identify the peak corresponding to the derivatized this compound based on its retention time.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., with 2-NPH) Extraction->Derivatization Injection Inject into HPLC Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification cluster_main Analytical Method Comparison for this compound cluster_adv Key Advantages cluster_disadv Key Disadvantages HPLC HPLC-UV Adv_HPLC Cost-Effective & Accessible HPLC->Adv_HPLC Disadv_HPLC Lower Sensitivity & Requires Derivatization HPLC->Disadv_HPLC GCMS GC-MS Adv_GCMS High Specificity & Established Libraries GCMS->Adv_GCMS Disadv_GCMS Requires Derivatization & Longer Runtimes GCMS->Disadv_GCMS LCMSMS LC-MS/MS Adv_LCMSMS Highest Sensitivity & No Derivatization Often LCMSMS->Adv_LCMSMS Disadv_LCMSMS High Initial Cost & Matrix Effects LCMSMS->Disadv_LCMSMS

References

A Comparative Guide to the Inter-laboratory Analysis of 7-Octenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of 7-Octenoic acid, a medium-chain unsaturated fatty acid, is crucial for its emerging applications in various research and development fields. While formal, publicly available inter-laboratory comparison studies specifically for this compound are not readily found, this guide provides a comparative overview of the predominant analytical methodologies. By synthesizing performance data from established methods for fatty acid analysis, this document offers a benchmark for expected laboratory performance and detailed experimental protocols.

The primary techniques for the quantification of this compound and similar fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and performance characteristics.

Quantitative Performance Comparison of Analytical Methods

The following tables summarize the typical performance characteristics for GC-MS and LC-MS/MS methods in the analysis of medium-chain fatty acids, applicable to this compound. These values are derived from published literature on fatty acid analysis and represent a benchmark for well-validated methods.[1]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

Performance MetricTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 25 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 20%
Accuracy (% Recovery)80 - 120%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

Performance MetricTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 - 5 ng/mL
Limit of Quantification (LOQ)0.1 - 10 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%

Experimental Protocols

Detailed and standardized protocols are fundamental to achieving reproducible and comparable results across different laboratories. Below are generalized, yet comprehensive, protocols for the analysis of this compound from biological matrices such as plasma or serum.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to each sample, quality control, and calibration standard.

  • Protein Precipitation & Acidification: Add 200 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins and acidify the sample, which ensures the fatty acid is in its protonated form. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a new tube. Add 500 µL of an organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether) for extraction. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the upper organic layer, which contains the this compound.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

Derivatization (for GC-MS Analysis)

To enhance volatility for GC-MS analysis, the carboxyl group of this compound must be derivatized, typically through esterification to form a fatty acid methyl ester (FAME).[2]

  • Reagent Addition: To the dried extract, add 100 µL of a derivatizing agent, such as 14% Boron Trifluoride in Methanol (BF3-MeOH).

  • Incubation: Seal the tube and heat the mixture at 60°C for 30 minutes.

  • Extraction of Derivatives: After cooling, add 200 µL of hexane and 100 µL of water. Vortex and centrifuge to separate the layers.

  • Collection: Collect the upper hexane layer containing the FAME for GC-MS analysis.

Instrumental Analysis: GC-MS
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C) to elute the analyte.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the this compound methyl ester.

Instrumental Analysis: LC-MS/MS

LC-MS/MS analysis can often be performed without derivatization, offering a more direct and potentially faster workflow.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used for fatty acid separation.

    • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation & Acidification Spike->Precipitate Extract Liquid-Liquid Extraction Precipitate->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatization Required? Dry->Derivatize FAME Form Fatty Acid Methyl Ester (FAME) Derivatize->FAME Yes LCMS LC-MS/MS Analysis Derivatize->LCMS No GCMS GC-MS Analysis FAME->GCMS Integrate Peak Integration & Quantification GCMS->Integrate LCMS->Integrate Report Generate Report Integrate->Report

Caption: General experimental workflow for this compound quantification.

References

A Comparative Guide to GC-MS and LC-MS/MS for 7-Octenoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust quantification of 7-Octenoic acid, a monounsaturated medium-chain fatty acid, is crucial in various fields, including metabolic research and pharmaceutical development. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these powerful methods depends on several factors, including the required sensitivity, sample matrix, and desired throughput. This guide provides an objective comparison of GC-MS and LC-MS/MS for this compound analysis, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The quantitative performance of an analytical method is paramount for reliable and reproducible results. The following table summarizes key performance parameters for both GC-MS and LC-MS/MS in the analysis of this compound and structurally similar short- to medium-chain fatty acids. It is important to note that these values can vary depending on the specific instrumentation, derivatization method, and sample matrix.

Performance ParameterGC-MSLC-MS/MSKey Considerations
Linearity (R²) > 0.99[1]> 0.99[2]Both techniques offer excellent linearity over a wide concentration range.
Limit of Detection (LOD) ~0.1 µM (for octanoate)3 ng/mL (for similar SCFAs)[3]LC-MS/MS can offer superior sensitivity, especially with derivatization.
Limit of Quantitation (LOQ) 0.43 µM (for octanoate)[1]10 ng/mL (for similar SCFAs)[3]The required LOQ will depend on the expected concentration of this compound in the samples.
Precision (%RSD) Intraday: < 9.1%, Interday: < 9.3%[1]Intraday: ≤6.9%, Interday: ≤14.5%[2]Both methods demonstrate good precision, suitable for most quantitative applications.
Accuracy (% Recovery) Not explicitly stated for this compound80-120%[4]Accuracy is highly dependent on the sample preparation and extraction efficiency.
Derivatization MandatoryOptional, but often used for improved sensitivityGC-MS requires derivatization to increase volatility. LC-MS/MS can analyze the native acid, but derivatization can enhance ionization efficiency.
Sample Throughput LowerHigherLC-MS/MS generally offers faster analysis times and simpler sample preparation (if no derivatization is used).

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results in this compound analysis. Below are representative protocols for both GC-MS and LC-MS/MS methodologies.

GC-MS Analysis Protocol

GC-MS analysis of this compound necessitates a derivatization step to increase its volatility. A common method is the conversion to its isobutyl ester.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of the sample (e.g., plasma), add an appropriate internal standard (e.g., a stable isotope-labeled octanoic acid).

  • Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether) and 50 µL of an acid (e.g., 2 M HCl) to acidify the sample.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Isobutyl Esterification):

  • To the dried extract, add 100 µL of isobutanol and 20 µL of acetyl chloride.

  • Cap the vial tightly and heat at 60°C for 60 minutes.

  • After cooling, evaporate the excess reagent under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.[1]

3. GC-MS Instrumental Parameters:

  • Injection: 1 µL, splitless mode at 250°C.

  • Column: A suitable capillary column for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for targeted quantification.

LC-MS/MS Analysis Protocol

LC-MS/MS can offer the advantage of analyzing this compound directly, though derivatization with a reagent like 3-nitrophenylhydrazine (B1228671) (3-NPH) can significantly improve sensitivity.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of the sample, add 150 µL of cold acetonitrile (B52724) containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a new vial.

2. Derivatization (optional, with 3-NPH):

3. LC-MS/MS Instrumental Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted quantification.

Mandatory Visualization

To visually delineate the procedural differences and the decision-making process, the following diagrams illustrate the typical experimental workflows and a logical comparison of the two techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Mandatory) cluster_analysis Analysis Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation Extraction->Drying Derivatization Esterification (e.g., Isobutanol) Drying->Derivatization GCMS GC-MS Analysis (EI, SIM) Derivatization->GCMS Data Data Analysis GCMS->Data

GC-MS Experimental Workflow for this compound Analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis Analysis Sample Sample Precipitation Protein Precipitation Sample->Precipitation Derivatization 3-NPH Derivatization Precipitation->Derivatization LCMSMS LC-MS/MS Analysis (ESI, MRM) Precipitation->LCMSMS Direct Analysis Derivatization->LCMSMS Data Data Analysis LCMSMS->Data

LC-MS/MS Experimental Workflow for this compound Analysis.

Comparison cluster_gcms GC-MS cluster_lcmsms LC-MS/MS GCMS_Pros Pros: - High chromatographic resolution - Robust and well-established - Lower instrument cost GCMS_Cons Cons: - Derivatization is mandatory - Lower throughput - Potential for thermal degradation LCMSMS_Pros Pros: - High sensitivity and specificity - High throughput - Direct analysis possible LCMSMS_Cons Cons: - Higher instrument cost - Potential for matrix effects and ion suppression - Derivatization may still be needed for optimal sensitivity Analyte This compound Analysis Analyte->GCMS_Pros Choose if... Analyte->LCMSMS_Pros Choose if...

Logical Comparison of GC-MS and LC-MS/MS for this compound Analysis.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific requirements of the study.

  • GC-MS is a robust and cost-effective option, particularly when high chromatographic resolution is required. However, the mandatory derivatization step adds to the sample preparation time and complexity.

  • LC-MS/MS offers higher sensitivity and throughput, with the significant advantage of allowing for direct analysis without derivatization. This makes it particularly well-suited for high-throughput screening and the analysis of complex biological matrices where minimizing sample handling is desirable.

Ultimately, the optimal method will depend on a careful consideration of the analytical goals, available instrumentation, and the nature of the samples to be analyzed. For studies requiring the highest sensitivity and throughput, LC-MS/MS is often the preferred choice, while GC-MS remains a valuable and reliable alternative.

References

A Comparative Guide to 7-Octenoic Acid and Oleic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are fundamental components of cell culture media, serving as energy sources, structural elements of cell membranes, and signaling molecules. The choice of fatty acid supplementation can significantly influence experimental outcomes. This guide provides an objective comparison of two commonly used unsaturated fatty acids: 7-octenoic acid, a medium-chain fatty acid (MCFA), and oleic acid, a long-chain fatty acid (LCFA). By presenting supporting experimental data, detailed protocols, and visual aids, this document aims to assist researchers in selecting the appropriate fatty acid for their specific cell culture applications.

Physicochemical Properties

A fundamental understanding of the physical and chemical differences between this compound and oleic acid is crucial for their effective use in cell culture.

PropertyThis compoundOleic Acid
Molecular Formula C₈H₁₄O₂C₁₈H₃₄O₂
Molecular Weight 142.20 g/mol 282.47 g/mol
Chain Length 8 carbons (Medium-chain)18 carbons (Long-chain)
Unsaturation Monounsaturated (C=C at ω-1)Monounsaturated (C=C at ω-9)
Appearance LiquidColorless to pale yellow oily liquid
Solubility More water-soluble than LCFAsPoorly soluble in aqueous media

Metabolic Divergence in Cell Culture

The difference in chain length between this compound and oleic acid dictates their distinct metabolic fates within the cell.

Uptake and Activation: Medium-chain fatty acids like this compound can enter mitochondria for β-oxidation independently of the carnitine shuttle, a key transport mechanism required for long-chain fatty acids like oleic acid. This allows for more rapid energy production from MCFAs.

Esterification and Lipid Accumulation: Long-chain fatty acids are preferentially incorporated into triglycerides and stored in lipid droplets. In contrast, medium-chain fatty acids are less prone to storage. For instance, in C2C12 myotubes, treatment with various LCFAs, including oleic acid, led to a five-fold increase in triacylglycerol (TAG) accumulation, whereas MCFAs resulted in markedly less TAG accumulation[1].

β-Oxidation: MCFAs are more readily oxidized for energy than LCFAs. This is because their entry into mitochondria is not rate-limited by the carnitine palmitoyltransferase (CPT) system. Studies in C2C12 myotubes have shown that MCFAs increase the intrinsic respiratory capacity of mitochondria compared to LCFAs[1].

Comparative Metabolic Profile
Metabolic ProcessThis compound (as an MCFA)Oleic Acid (as an LCFA)
Mitochondrial Uptake Carnitine-independentCarnitine-dependent
β-Oxidation Rate HigherLower
Lipid Accumulation LowerHigher
Energy Source Rapidly utilizedStored and utilized as needed

Impact on Cellular Processes: Viability, Proliferation, and Inflammation

Cell Viability and Proliferation

The effects of this compound and oleic acid on cell viability and proliferation are context-dependent and vary significantly across different cell types, particularly between normal and cancerous cells.

This compound: This MCFA has demonstrated anti-proliferative and pro-apoptotic effects in certain cancer cell lines. For example, in MDA-MB-231 human breast cancer cells, this compound was shown to induce cell cycle arrest and apoptosis[2].

Oleic Acid: The impact of oleic acid on cell proliferation is more complex. It can promote the proliferation of some cell types while inducing apoptosis in others, particularly cancer cells, at high concentrations. For instance, oleic acid has been shown to have cytotoxic effects on A549 (lung carcinoma) and PC-3 (prostate cancer) cell lines with IC50 values of 20 nM and 15 nM, respectively[3][4]. However, in other contexts, it can protect cells from apoptosis induced by saturated fatty acids[5].

Comparative Cytotoxicity Data
Cell LineFatty AcidIC50 ValueReference
THP-1 (human monocytic)This compound272 µg/mL (viability)[2]
A549 (human lung carcinoma)Oleic Acid20 nM[3][4]
PC-3 (human prostate cancer)Oleic Acid15 nM[3][4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Anti-inflammatory Effects

Both this compound and oleic acid have been shown to possess anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

This compound: In lipopolysaccharide (LPS)-stimulated THP-1 macrophages, this compound significantly downregulated the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This effect is mediated, at least in part, by the inhibition of the NF-κB signaling pathway[1][6].

Oleic Acid: Oleic acid also exerts anti-inflammatory effects. In THP-1 derived macrophages and monocytes, oleic acid decreased the expression of pro-inflammatory cytokines and inhibited the NF-κB pathway[7]. It has also been shown to reduce the inflammatory effects of saturated fatty acids in human aortic endothelial cells[5].

Comparative Anti-inflammatory Activity
Cell LineTreatmentEffect on Pro-inflammatory CytokinesReference
THP-1 MacrophagesThis compound (50, 80, 100 µg/mL) + LPSSignificant reduction in TNF-α, IL-1β, IL-6[1][6]
THP-1 Macrophages/MonocytesOleic Acid + LPSDecreased TNF-α, IL-1β, IL-6, MCP-1[7]

Signaling Pathways

The distinct biological effects of this compound and oleic acid are underpinned by their modulation of different intracellular signaling pathways.

This compound Signaling

This compound primarily exerts its anti-inflammatory effects by targeting the NF-κB signaling cascade. In LPS-stimulated macrophages, it inhibits the phosphorylation of IκB-α, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory genes[1][6].

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Seven_OA This compound Seven_OA->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.
Oleic Acid Signaling

Oleic acid's signaling is more pleiotropic. It can also inhibit the NF-κB pathway, contributing to its anti-inflammatory effects[7]. Additionally, in skeletal muscle cells, oleic acid stimulates the cAMP/protein kinase A (PKA) pathway, leading to the activation of SIRT1 and PGC1α, which in turn increases fatty acid oxidation[8][9].

G Oleic_Acid Oleic Acid cAMP cAMP Oleic_Acid->cAMP increases PKA PKA cAMP->PKA activates SIRT1 SIRT1 PKA->SIRT1 phosphorylates & activates PGC1α PGC1α SIRT1->PGC1α deacetylates & activates FAO_Genes Fatty Acid Oxidation Genes PGC1α->FAO_Genes upregulates

Caption: Oleic acid stimulates fatty acid oxidation via the cAMP/PKA/SIRT1 pathway.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

G cluster_0 Cell Preparation and Treatment cluster_1 MTT Assay Procedure A Seed cells in a 96-well plate B Allow cells to adhere (for adherent cells) A->B C Treat cells with varying concentrations of This compound or oleic acid B->C D Incubate for the desired time period (e.g., 24, 48, 72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve crystals F->G H Measure absorbance at 570 nm using a plate reader G->H G cluster_0 Sample Preparation cluster_1 ELISA Procedure A Culture cells and treat with fatty acids and/or inflammatory stimuli (e.g., LPS) B Collect cell culture supernatants A->B C Centrifuge to remove cell debris B->C F Add standards and samples (supernatants) to wells C->F D Coat 96-well plate with capture antibody E Block non-specific binding sites D->E E->F G Add detection antibody F->G H Add enzyme-conjugated secondary antibody G->H I Add substrate and stop reaction H->I J Measure absorbance I->J G cluster_0 RNA Extraction and cDNA Synthesis cluster_1 qPCR A Treat cells with fatty acids B Harvest cells and extract total RNA A->B C Assess RNA quality and quantity B->C D Reverse transcribe RNA to cDNA C->D E Prepare qPCR reaction mix (cDNA, primers, master mix) D->E F Run qPCR on a real-time PCR instrument E->F G Analyze amplification data F->G H Calculate relative gene expression (e.g., 2^-ΔΔCt method) G->H

References

A Comparative Guide to the Biological Effects of 7-Octenoic Acid and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 7-Octenoic acid, a monounsaturated medium-chain fatty acid, with other classes of fatty acids, including saturated fatty acids (SFAs), and polyunsaturated fatty acids (PUFAs). The information presented is supported by experimental data from in vitro studies, with a focus on anti-inflammatory and related signaling pathways.

Overview of Biological Activities

Fatty acids are crucial signaling molecules that modulate a wide array of physiological and pathological processes. Their effects are highly dependent on their chemical structure, including chain length and degree of saturation. This guide focuses on the comparative effects of this compound, primarily derived from Moringa oleifera, and other well-studied fatty acids on key biological pathways implicated in inflammation and cellular stress.

This compound , a C8:1 monounsaturated fatty acid, has demonstrated significant anti-inflammatory, antioxidant, and anti-apoptotic properties.[1] In contrast, other fatty acids exhibit a spectrum of activities, with some promoting and others resolving inflammation.

Comparative Analysis of Anti-Inflammatory Effects

The modulation of inflammatory responses is a critical biological effect of many fatty acids. The following tables summarize the comparative effects of this compound and other representative fatty acids on the production of key pro-inflammatory cytokines and the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade. The data is compiled from various studies, and direct quantitative comparison should be approached with caution due to differing experimental conditions.

Table 1: Comparative Effects on Pro-Inflammatory Cytokine Production in Macrophages

Fatty Acid ClassFatty AcidModel SystemStimulantConcentrationEffect on TNF-αEffect on IL-6Effect on IL-1βReference
Monounsaturated MCFA This compound THP-1 derived macrophagesLPS50, 80, 100 µg/mLSignificant ↓Significant ↓Significant ↓[1]
Saturated MCFA Octanoic Acid (C8:0)RAW264.7 cellsLPSNot specifiedNot specifiedNot specified[2]
Saturated LCFA Palmitic Acid (C16:0)THP-1 derived macrophagesLPS0.001-10 mMNo significant effectNot specifiedNot specified[3]
Omega-3 PUFA Eicosapentaenoic Acid (EPA)ABCA1-deficient miceHigh-fat diet2% of dietSignificant ↓Significant ↓Not specified[4]
Omega-3 PUFA Docosahexaenoic Acid (DHA)RAW264.7 cellsNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5]
Omega-6 PUFA Arachidonic Acid (AA)Kupffer cellsNoneNot specifiedNot specifiedNot specified[6]

MCFA: Medium-Chain Fatty Acid; LCFA: Long-Chain Fatty Acid; PUFA: Polyunsaturated Fatty Acid; LPS: Lipopolysaccharide; ↓: Decrease; ↑: Increase.

Table 2: Comparative Effects on COX-2 Expression

Fatty Acid ClassFatty AcidModel SystemEffect on COX-2 ExpressionReference
Monounsaturated MCFA This compound THP-1 derived macrophages[1]
Saturated LCFA Palmitic Acid (C16:0)C2C12 myotubes[7][8]
Monounsaturated LCFA Oleic Acid (C18:1)C2C12 myotubesAntagonizes palmitate-induced ↑[7][8]
Omega-3 PUFA α-Linolenic Acid (α-LNA)In vitro assayInhibitory (COX-2 selective)[9]
Omega-3 PUFA Eicosapentaenoic Acid (EPA)In vitro assayInhibitory[9]

↑: Increase; ↓: Decrease.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes. Several fatty acids exert their anti-inflammatory effects by modulating this pathway at different junctures.

This compound has been shown to inhibit the NF-κB pathway in LPS-stimulated macrophages.[1] This inhibition is characterized by a reduction in the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1]

Omega-3 PUFAs , such as EPA and DHA, are also well-documented inhibitors of the NF-κB pathway.[10][11] Their mechanism of action also involves the inhibition of IκBα phosphorylation, thereby preventing the release and nuclear translocation of NF-κB.[10][11]

Saturated fatty acids , like palmitic acid, can activate the NF-κB pathway, often through the activation of Toll-like receptor 4 (TLR4).[12][13]

The following diagram illustrates the NF-κB signaling pathway and highlights the points of intervention by different classes of fatty acids.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 SFA Saturated Fatty Acids (e.g., Palmitic Acid) SFA->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Nuclear Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IKK IkB_NFkB->NFkB Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2) NFkB_n->Genes Transcription FA_7_Octenoic This compound FA_7_Octenoic->IKK Inhibits Omega3 Omega-3 PUFAs Omega3->IKK Inhibits

Caption: Modulation of the NF-κB Signaling Pathway by Fatty Acids.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the anti-inflammatory effects of fatty acids.

Cell Culture and Treatment
  • Cell Line: Human monocytic THP-1 cells or murine macrophage RAW264.7 cells are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation (for THP-1 cells): THP-1 monocytes are differentiated into macrophage-like cells by incubation with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48-72 hours.

  • Fatty Acid Preparation: Fatty acids are typically dissolved in ethanol (B145695) or DMSO to prepare stock solutions and then diluted in culture medium. A vehicle control (medium with the same concentration of the solvent) is always included in experiments.

  • Treatment: Cells are pre-treated with various concentrations of the fatty acid for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Measurement of Cytokine Production by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine concentrations in cell culture supernatants.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The sample containing the cytokine is added, followed by a biotinylated detection antibody. A streptavidin-horseradish peroxidase (HRP) conjugate and a substrate are then added to produce a colorimetric signal, the intensity of which is proportional to the amount of cytokine present.

  • General Procedure:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate cytokine concentrations from a standard curve.

NF-κB p65 Nuclear Translocation Assay by Immunofluorescence

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Principle: Cells are fixed, permeabilized, and then stained with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye (e.g., DAPI). The localization of p65 is then observed using fluorescence microscopy.

  • General Procedure:

    • Seed cells on glass coverslips in a multi-well plate and treat as described above.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against NF-κB p65.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Wash and counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify nuclear translocation by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Summary and Future Directions

This compound emerges as a promising anti-inflammatory agent, demonstrating potent inhibition of pro-inflammatory cytokine production and NF-κB signaling in macrophages.[1] Its effects appear to be more robust than those of some saturated fatty acids and are comparable to the well-established anti-inflammatory actions of omega-3 PUFAs.

However, direct comparative studies with a broad range of fatty acids under standardized conditions are necessary to fully elucidate its relative potency and therapeutic potential. Future research should focus on:

  • Head-to-head comparisons: Conducting in vitro and in vivo studies that directly compare the efficacy of this compound with other medium-chain and long-chain fatty acids.

  • Mechanism of action: Further delineating the precise molecular targets of this compound within inflammatory signaling pathways.

  • In vivo studies: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases.

The continued investigation of this compound and its comparison with other fatty acids will provide valuable insights for the development of novel therapeutic strategies for a variety of inflammatory conditions.

References

A Comparative Guide to the Synthesis of 7-Octenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yield production of key intermediates is paramount. 7-Octenoic acid, a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals, can be prepared through several synthetic routes. This guide provides a comparative analysis of two prominent methods: the oxidation of 7-octen-1-al and the carboxylation of a Grignard reagent derived from 6-bromo-1-hexene (B1265582).

Data Summary

The following table summarizes the key quantitative data associated with the two primary synthesis methods for this compound, offering a clear comparison of their respective efficiencies.

ParameterMethod 1: Oxidation of 7-Octen-1-alMethod 2: Carboxylation of 6-hexenylmagnesium bromide
Starting Material 2,7-Octadien-1-ol (B1588117)6-Bromo-1-hexene
Key Intermediates 7-Octen-1-al6-hexenylmagnesium bromide
Overall Yield ~75%Typically 60-80%
Purity High purity achievable by distillationGood purity, requires purification
Reaction Steps 2 (Isomerization followed by Oxidation)2 (Grignard formation followed by Carboxylation)
Key Reagents Copper-based catalyst, OxygenMagnesium, Carbon Dioxide (dry ice)

Method 1: Synthesis via Oxidation of 7-Octen-1-al

This two-step method involves the initial isomerization of 2,7-octadien-1-ol to 7-octen-1-al, followed by the oxidation of the resulting aldehyde to this compound. This approach is notable for its high potential yield and selectivity under optimized conditions.

Experimental Protocol

Step 1: Isomerization of 2,7-Octadien-1-ol to 7-Octen-1-al

A detailed procedure for this step is outlined in patent literature, where 2,7-octadien-1-ol is isomerized in the presence of a copper-based catalyst. The reaction is typically carried out in the gaseous phase, which allows for the continuous removal of the lower-boiling product, 7-octen-1-al, thus driving the equilibrium and minimizing side reactions.

Step 2: Oxidation of 7-Octen-1-al to this compound

The obtained 7-octen-1-al is then oxidized to this compound. A typical procedure involves bubbling oxygen or air through a solution of 7-octen-1-al in an appropriate solvent, in the presence of an oxidation catalyst. One documented example reports a conversion of 88% and a selectivity of 85% for this step.[1] The final product can be purified by distillation to achieve high purity.[1]

G cluster_0 Method 1: Oxidation of 7-Octen-1-al 2,7-Octadien-1-ol 2,7-Octadien-1-ol Isomerization Isomerization 2,7-Octadien-1-ol->Isomerization  Copper Catalyst 7-Octen-1-al 7-Octen-1-al Isomerization->7-Octen-1-al Oxidation Oxidation 7-Octen-1-al->Oxidation  O2, Catalyst This compound This compound Oxidation->this compound

Workflow for the synthesis of this compound via oxidation.

Method 2: Synthesis via Grignard Reagent Carboxylation

This classic organometallic approach involves the formation of a Grignard reagent from 6-bromo-1-hexene, which is then reacted with carbon dioxide (in the form of dry ice) to yield the carboxylate salt. Subsequent acidification produces the final product, this compound.

Experimental Protocol

Step 1: Formation of 6-hexenylmagnesium bromide

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. Anhydrous diethyl ether is added to cover the magnesium. A small amount of a solution of 6-bromo-1-hexene in anhydrous diethyl ether is added from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by cloudiness and gentle boiling of the ether), the remaining 6-bromo-1-hexene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Work-up

The flask containing the Grignard reagent is cooled in an ice bath. An excess of crushed dry ice is cautiously added to the reaction mixture with vigorous stirring. The mixture will solidify. After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature, allowing the excess carbon dioxide to sublime. Dilute hydrochloric acid is then slowly added to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate. The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. The product can be further purified by distillation.

G cluster_1 Method 2: Grignard Carboxylation 6-Bromo-1-hexene 6-Bromo-1-hexene Grignard Formation Grignard Formation 6-Bromo-1-hexene->Grignard Formation  Mg, Ether 6-hexenylmagnesium bromide 6-hexenylmagnesium bromide Grignard Formation->6-hexenylmagnesium bromide Carboxylation Carboxylation 6-hexenylmagnesium bromide->Carboxylation  1. CO2 (dry ice) Magnesium Carboxylate Salt Magnesium Carboxylate Salt Carboxylation->Magnesium Carboxylate Salt Acidification Acidification Magnesium Carboxylate Salt->Acidification  2. H3O+ This compound This compound Acidification->this compound

Workflow for the synthesis of this compound via Grignard carboxylation.

Comparative Analysis

Both methods present viable pathways to this compound, each with its own set of advantages and considerations.

  • Yield and Purity: The oxidation of 7-octen-1-al, particularly when the isomerization step is optimized for continuous product removal, can offer very high yields. The Grignard carboxylation method is a robust and well-established reaction, generally providing good to high yields, though they can be sensitive to reaction conditions and the purity of reagents.

  • Reagents and Conditions: The oxidation method utilizes a specific catalyst for the isomerization step and requires handling of gaseous oxygen. The Grignard synthesis necessitates strictly anhydrous conditions and the use of reactive magnesium metal. The choice between these may depend on the available equipment and expertise.

  • Scalability: The gas-phase isomerization and subsequent oxidation in the first method can be well-suited for industrial-scale production. Grignard reactions are also scalable, but the handling of large quantities of ether and the exothermic nature of the reaction require careful engineering controls.

References

A Comparative Guide to the Reactivity of Octenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octenoic acid, an eight-carbon monounsaturated fatty acid, exists in various isomeric forms depending on the position and geometry of its carbon-carbon double bond. These structural nuances significantly influence the molecule's chemical reactivity, a critical consideration in fields ranging from synthetic chemistry to drug development and materials science. This guide provides an objective comparison of the reactivity of different octenoic acid isomers, supported by established principles of organic chemistry and relevant experimental data from analogous systems.

Understanding the Isomers

The reactivity of an octenoic acid isomer is primarily dictated by the location of its double bond. Key isomers include those with the double bond at the 2-, 3-, 4-, 5-, 6-, and 7-positions, each of which can also exist as cis (Z) or trans (E) geometric isomers. For the purpose of this guide, we will focus on the influence of the double bond's position on reactivity, with a particular emphasis on the distinction between conjugated and non-conjugated systems.

  • α,β-Unsaturated Isomer (e.g., 2-Octenoic Acid): The double bond is conjugated with the carbonyl group of the carboxylic acid. This conjugation significantly influences the electronic distribution within the molecule.

  • Non-conjugated Isomers (e.g., 3-Octenoic Acid, 7-Octenoic Acid): The double bond is isolated from the carbonyl group. Their reactivity is more akin to that of a typical alkene.

Comparative Reactivity Analysis

The differing electronic and steric environments of the double bond in various octenoic acid isomers lead to distinct reactivity profiles in common organic reactions. The following sections detail these differences, with supporting data extrapolated from studies on analogous unsaturated fatty acids.

Electrophilic Addition (e.g., Bromination)

Electrophilic addition reactions are a hallmark of alkenes. The rate of these reactions is highly dependent on the nucleophilicity of the double bond.

Reactivity Trend:

Non-conjugated isomers are generally more reactive towards electrophilic addition than α,β-unsaturated isomers. The electron-withdrawing effect of the carbonyl group in 2-octenoic acid deactivates the double bond, making it less nucleophilic and thus less reactive towards electrophiles like bromine.

Table 1: Predicted Relative Rates of Bromination of Octenoic Acid Isomers

IsomerDouble Bond PositionPredicted Relative Rate of BrominationRationale
This compound7HighestLeast sterically hindered non-conjugated double bond.
3-Octenoic Acid3HighNon-conjugated double bond, more sterically accessible than internal isomers.
2-Octenoic Acid2 (Conjugated)LowestElectron-withdrawing effect of the carbonyl group deactivates the double bond.
Epoxidation

Epoxidation, the formation of an epoxide ring from an alkene, is another key reaction. The reactivity in this case is also influenced by the nucleophilicity of the double bond.

Reactivity Trend:

Similar to bromination, non-conjugated isomers are expected to undergo epoxidation more readily than their α,β-unsaturated counterparts. The electron-rich double bonds of non-conjugated isomers are more susceptible to attack by peroxy acids.

Table 2: Predicted Relative Rates of Epoxidation of Octenoic Acid Isomers

IsomerDouble Bond PositionPredicted Relative Rate of EpoxidationRationale
This compound7HighestMost nucleophilic and sterically accessible double bond.
3-Octenoic Acid3HighNucleophilic, non-conjugated double bond.
2-Octenoic Acid2 (Conjugated)LowestReduced nucleophilicity of the double bond due to conjugation.
Catalytic Hydrogenation

Catalytic hydrogenation reduces the carbon-carbon double bond to a single bond. The rate of this reaction is sensitive to steric hindrance around the double bond.

Reactivity Trend:

Isomers with less sterically hindered double bonds will react faster. Terminal alkenes, such as this compound, are generally the most reactive. The α,β-unsaturated isomer, 2-octenoic acid, may exhibit different selectivity under certain conditions due to the potential for 1,4-conjugate addition.

Table 3: Predicted Relative Rates of Catalytic Hydrogenation of Octenoic Acid Isomers

IsomerDouble Bond PositionPredicted Relative Rate of HydrogenationRationale
This compound7HighestTerminal and least sterically hindered double bond.
3-Octenoic Acid3HighLess sterically hindered than more internal double bonds.
2-Octenoic Acid2 (Conjugated)Moderate to HighWhile conjugated, the double bond is still accessible. Rate can be influenced by catalyst choice.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to quantify the relative reactivity of octenoic acid isomers.

Protocol 1: Comparative Bromination Kinetics

Objective: To determine the relative rates of bromine addition to different octenoic acid isomers.

Materials:

  • Octenoic acid isomers (e.g., 2-octenoic acid, 3-octenoic acid, this compound)

  • Bromine solution in a non-polar, inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) of known concentration

  • Spectrophotometer

  • Quartz cuvettes

  • Stirring apparatus

Procedure:

  • Prepare solutions of each octenoic acid isomer of a known concentration in the same inert solvent used for the bromine solution.

  • In a quartz cuvette, mix a known volume of the octenoic acid isomer solution with a known volume of the solvent.

  • Place the cuvette in the spectrophotometer and set the wavelength to monitor the disappearance of bromine (typically around 520 nm).

  • Initiate the reaction by adding a small, known volume of the bromine solution to the cuvette and start data acquisition immediately.

  • Monitor the decrease in absorbance of the bromine solution over time.

  • The initial rate of the reaction can be determined from the slope of the absorbance vs. time plot.

  • Repeat the experiment for each isomer under identical conditions (temperature, concentrations).

  • The relative rates can be compared to determine the reactivity order.

Protocol 2: Epoxidation Reaction Monitoring by Titration

Objective: To compare the rates of epoxidation of different octenoic acid isomers.

Materials:

  • Octenoic acid isomers

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (solvent)

  • Sodium thiosulfate (B1220275) solution (standardized)

  • Potassium iodide

  • Starch indicator solution

  • Acetic acid

  • Reaction vessel with temperature control

Procedure:

  • Dissolve a known amount of an octenoic acid isomer in dichloromethane in the reaction vessel and bring to the desired temperature (e.g., 25 °C).

  • Dissolve a known amount of m-CPBA in dichloromethane.

  • Initiate the reaction by adding the m-CPBA solution to the octenoic acid solution. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by adding it to a flask containing an excess of potassium iodide in acetic acid. The unreacted peroxy acid will oxidize the iodide to iodine.

  • Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.

  • The amount of unreacted peroxy acid at each time point can be calculated from the titration results.

  • Plot the concentration of the peroxy acid versus time to determine the reaction rate for each isomer.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of octenoic acid isomers.

G cluster_0 Reactivity of Octenoic Acid Isomers Isomer Structure Isomer Structure Electronic Effects Electronic Effects Isomer Structure->Electronic Effects Determines Steric Hindrance Steric Hindrance Isomer Structure->Steric Hindrance Influences Reaction Rate Reaction Rate Electronic Effects->Reaction Rate Governs Steric Hindrance->Reaction Rate Affects

Caption: Factors influencing the reactivity of octenoic acid isomers.

G cluster_1 Electrophilic Addition Workflow start Prepare Isomer and Bromine Solutions mix Mix in Cuvette start->mix measure Monitor Absorbance Decrease (520 nm) mix->measure calculate Determine Initial Rate measure->calculate compare Compare Rates of Different Isomers calculate->compare

7-Octenoic Acid: A Potential New Biomarker on the Horizon for Liver Fibrosis and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for sensitive, specific, and non-invasive biomarkers is paramount. In the realms of liver fibrosis and chronic inflammation, established biomarkers have paved the way for improved diagnostics and monitoring. Now, emerging preclinical evidence suggests that 7-octenoic acid, a medium-chain fatty acid, may hold promise as a novel biomarker. This guide provides a comparative overview of this compound against current standards, detailing the underlying mechanisms, experimental data, and analytical protocols.

Executive Summary

Current non-invasive biomarkers for liver fibrosis, such as the APRI and FIB-4 scores, and inflammatory markers like C-reactive protein (CRP) and Interleukin-6 (IL-6), are integral to clinical practice. However, they can be influenced by various factors, sometimes limiting their specificity. Preclinical studies have illuminated the anti-inflammatory and anti-fibrotic properties of this compound, suggesting its potential as a more targeted biomarker. While clinical validation in humans is still required, the initial findings present a compelling case for further investigation. This guide will delve into the mechanistic rationale for this compound as a biomarker, compare its theoretical advantages with the proven performance of established markers, and provide detailed experimental protocols for its measurement.

Comparison of this compound with Validated Biomarkers

The following tables summarize the current understanding of this compound in comparison to widely used biomarkers for liver fibrosis and inflammation. It is crucial to note that the data for this compound is based on preclinical studies, and its clinical performance has not yet been determined.

Liver Fibrosis Biomarkers
Biomarker/TestComponentsPerformance Characteristics (Advanced Fibrosis)Notes
This compound (Potential) Endogenous medium-chain fatty acid- Mechanism: Preclinical studies suggest it exerts anti-fibrotic effects by inhibiting the TGF-β1/SMAD3 signaling pathway in hepatic stellate cells[1][2].- Not yet validated in human clinical trials. - Potential to reflect a direct anti-fibrotic mechanism.
APRI (AST to Platelet Ratio Index) Aspartate Aminotransferase (AST), Platelet Count- AUROC: 0.80 - 0.88[3][4] - Sensitivity: Variable - Specificity: Variable- Simple and inexpensive to calculate.[3] - Performance can be affected by conditions other than liver fibrosis that alter AST or platelet levels.[3]
FIB-4 (Fibrosis-4 Index) Age, AST, Alanine Aminotransferase (ALT), Platelet Count- AUROC: 0.77 - 0.88[3][4][5] - Sensitivity: ~71% (at a 1.3 threshold)[4] - Specificity: ~96% (at a 2.67 threshold)[4]- Widely used for initial screening. - Accuracy may be reduced in certain patient populations.
ELF™ (Enhanced Liver Fibrosis) Test Hyaluronic acid (HA), Procollagen III amino-terminal peptide (PIIINP), Tissue inhibitor of metalloproteinase 1 (TIMP-1)- AUROC: 0.83 - 0.97[3][6] - Sensitivity: High - Specificity: High- Directly measures markers of matrix turnover. - More expensive than simple calculated scores.
Inflammation Biomarkers
BiomarkerMechanism of Action/Association with InflammationPerformance Characteristics (General Inflammation)Notes
This compound (Potential) - Mechanism: In vitro studies show it downregulates pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibits the NF-κB and MAPK signaling pathways in macrophages[7].- Not yet validated in human clinical trials.- May reflect a direct anti-inflammatory pathway.
C-Reactive Protein (CRP) Acute-phase reactant synthesized by the liver in response to inflammation, primarily driven by IL-6.- Widely used, with established reference ranges. - High levels are strongly associated with inflammation and predict mortality in various conditions[8][9][10].- Non-specific marker of inflammation; elevated in many conditions (e.g., infection, trauma, autoimmune diseases).[8]
Interleukin-6 (IL-6) Pro-inflammatory cytokine that plays a central role in the acute phase response and chronic inflammation.- Sensitive marker of systemic inflammation. - Elevated levels are associated with increased mortality risk[8][9].- Short half-life and can fluctuate rapidly.[8]
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory cytokine involved in systemic inflammation and the acute phase reaction.- Levels can be elevated in various inflammatory and autoimmune diseases. - Association with mortality can be less consistent than IL-6 and CRP[9].- Can be more variable and less stable than CRP.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways Implicated in the Action of this compound

The potential of this compound as a biomarker stems from its interaction with key signaling pathways involved in fibrosis and inflammation.

anti_fibrotic_pathway TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR SMAD3 p-SMAD3 TGFbR->SMAD3 HSC_Activation Hepatic Stellate Cell Activation SMAD3->HSC_Activation Fibrosis Fibrosis HSC_Activation->Fibrosis Seven_OA This compound Seven_OA->SMAD3 Inhibits

Anti-fibrotic mechanism of this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Seven_OA This compound Seven_OA->NFkB Inhibits Seven_OA->MAPK Inhibits

Anti-inflammatory mechanism of this compound.
Experimental Workflow for this compound Quantification

Accurate and reproducible quantification is essential for biomarker validation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for fatty acid analysis.

experimental_workflow Sample Biological Sample (Plasma, Serum, Tissue) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Derivatization Derivatization (e.g., to FAMEs or PFB esters) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Workflow for this compound analysis.

Detailed Experimental Protocols

Quantification of this compound in Plasma by GC-MS

This protocol is a general guideline for the analysis of total fatty acids, including this compound, in plasma.

  • Sample Preparation and Lipid Extraction:

    • To 50 µL of plasma, add an internal standard mix containing a deuterated analog of this compound (if available) or other medium-chain fatty acids.

    • Perform a liquid-liquid extraction using a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) (Folch method).

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the extract under a stream of nitrogen.

  • Saponification and Derivatization:

    • To release esterified fatty acids, hydrolyze the lipid extract with a methanolic sodium hydroxide (B78521) solution at 100°C for 30 minutes.

    • Acidify the sample with hydrochloric acid.

    • Derivatize the free fatty acids to their more volatile methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol or by acidic methanolysis.

    • Alternatively, for higher sensitivity using negative chemical ionization, derivatize to pentafluorobenzyl (PFB) esters.

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: A polar capillary column (e.g., ZB-WAX or DB-23) is typically used for FAME analysis.

      • Injector: Splitless injection at 250°C.

      • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) to elute the FAMEs.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the characteristic ions of this compound methyl ester and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of this compound.

    • Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard and the calibration curve.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the analysis of this compound using LC-MS/MS, which may offer higher specificity.

  • Sample Preparation and Extraction:

    • Similar to the GC-MS protocol, perform a liquid-liquid or solid-phase extraction of lipids from the biological matrix after the addition of an appropriate internal standard.

    • Dry the lipid extract.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

      • Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).

    • Mass Spectrometer (MS):

      • Ionization: Electrospray Ionization (ESI) in negative mode is typically used for fatty acids.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and a specific product ion are monitored.

  • Quantification:

    • Construct a calibration curve using a series of known concentrations of this compound standards.

    • Determine the concentration in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Future Directions and Conclusion

The preclinical evidence for this compound as a potential biomarker for liver fibrosis and inflammation is promising. Its involvement in key pathological pathways suggests it could offer a more direct and mechanistically informative measure compared to some of the broader, more general markers currently in use. However, the journey from a promising preclinical candidate to a clinically validated biomarker is long and requires rigorous investigation.

Future research should focus on:

  • Clinical Validation: Prospective studies in well-characterized patient cohorts are needed to assess the correlation of this compound levels with disease severity and progression.

  • Performance Evaluation: The sensitivity, specificity, and predictive value of this compound must be determined and compared directly with established biomarkers.

  • Standardization of Assays: Robust and standardized analytical methods for the routine clinical measurement of this compound need to be developed and validated.

References

A Comparative Guide to 7-Octenoic Acid Analytical Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a high-purity analytical standard is a critical first step in ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of the performance characteristics of 7-Octenoic acid analytical standards, with its saturated counterpart, Octanoic acid, serving as a key alternative for comparative analysis. This document outlines key performance attributes, detailed experimental protocols for analysis, and visual diagrams of relevant metabolic pathways and analytical workflows.

Performance Characteristics: this compound vs. Octanoic Acid

Analytical standards for fatty acids are primarily evaluated based on their purity, stability, and performance in chromatographic systems. Below is a comparison of the typical specifications for this compound and Octanoic acid analytical standards, based on commercially available information.

FeatureThis compound Analytical StandardOctanoic Acid Analytical StandardComparison Insights
Chemical Structure C8H14O2 (Unsaturated)C8H16O2 (Saturated)The presence of a terminal double bond in this compound makes it susceptible to oxidation, which is a key consideration for storage and handling.
Purity (Assay) ≥97% (GC)≥99.5% (GC)Octanoic acid is typically available at a higher purity, which may be critical for applications requiring very low levels of impurities.
Physical Form LiquidLiquidBoth are liquids at room temperature, simplifying handling and preparation of standard solutions.
Density (at 25°C) ~0.925 g/mL~0.910 g/mLThe slight difference in density should be accounted for when preparing solutions by volume.
Refractive Index (n20/D) ~1.442~1.428A useful parameter for quick identity confirmation.
Boiling Point ~256 °C~237 °CThe higher boiling point of this compound is a consideration for gas chromatography method development.
Stability Prone to oxidation at the double bond. Requires storage under inert gas and protection from light and heat.Generally stable. Less susceptible to degradation under normal storage conditions.The stability of this compound is a significant performance parameter; proper storage is crucial to maintain its integrity as a standard.

Experimental Protocols

Accurate quantification of this compound and its comparison with other fatty acids necessitates robust analytical methodologies. Gas chromatography (GC) is a widely used technique for this purpose, often requiring derivatization to improve the volatility and chromatographic behavior of the fatty acids.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method for Fatty Acid Analysis

This protocol is a general method that can be adapted for the analysis of this compound and Octanoic acid.

1. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Objective: To convert the carboxylic acids to their more volatile methyl esters.

  • Reagents:

    • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

    • Hexane (B92381) (GC grade)

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Accurately weigh approximately 10 mg of the fatty acid standard into a screw-capped test tube.

    • Add 2 mL of 14% BF3-methanol solution.

    • Cap the tube tightly and heat at 60°C for 30 minutes in a water bath or heating block.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex the mixture for 1 minute and then allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

    • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

    • The sample is now ready for GC-FID analysis.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or DB-23 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of FAMEs.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 10 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Data Analysis:

The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME with that of a known concentration of an internal or external standard.

Visualizing the Analytical Process and Biological Context

To better understand the analytical workflow and the biological relevance of medium-chain fatty acids, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Standard This compound Standard Derivatization Derivatization (Esterification) Standard->Derivatization BF3-Methanol Extraction Liquid-Liquid Extraction Derivatization->Extraction Hexane Drying Drying of Extract Extraction->Drying Na2SO4 Injection GC Injection Drying->Injection Separation Chromatographic Separation Injection->Separation Capillary Column Detection FID Detection Separation->Detection Data Data Acquisition & Processing Detection->Data

Figure 1. Experimental workflow for the GC-FID analysis of this compound.

Medium-chain fatty acids like this compound are metabolized in the body for energy through a process called beta-oxidation. Understanding this pathway is crucial for researchers in drug development and metabolic studies.

Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix FA This compound Activation Activation to Acyl-CoA FA->Activation Acyl-CoA Synthetase ATP -> AMP + PPi AcylCoA Octenoyl-CoA Activation->AcylCoA Transport into Mitochondria Dehydrogenation Dehydrogenation AcylCoA->Dehydrogenation Acyl-CoA Dehydrogenase FAD -> FADH2 Hydration Hydration Dehydrogenation->Hydration Enoyl-CoA Hydratase Oxidation Oxidation Hydration->Oxidation 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Thiolysis Thiolysis Oxidation->Thiolysis Thiolase CoA-SH Thiolysis->AcylCoA Shortened Acyl-CoA (2 carbons less) AcetylCoA AcetylCoA Thiolysis->AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle To TCA Cycle

Figure 2. Simplified pathway of mitochondrial beta-oxidation for a medium-chain fatty acid.

Conclusion

The choice between this compound and Octanoic acid analytical standards will depend on the specific requirements of the application. While Octanoic acid offers higher purity and stability, this compound is essential for studies involving this specific unsaturated fatty acid. The performance of a this compound standard is critically dependent on proper storage and handling to prevent degradation. The provided GC-FID protocol offers a robust starting point for the accurate quantification of these and other medium-chain fatty acids. Researchers should always verify the purity and integrity of their analytical standards through appropriate quality control checks to ensure the validity of their results.

A Researcher's Guide to the Comparative Analysis of 7-Octenoic Acid from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. 7-Octenoic acid, a versatile unsaturated fatty acid, is utilized in a multitude of research and development applications where impurities can significantly impact experimental outcomes. This guide provides a framework for the comparative analysis of this compound from various commercial suppliers, offering detailed experimental protocols and data presentation formats to ensure reliable and reproducible results.

Comparative Data of this compound from Different Suppliers

Sourcing high-quality reagents is a critical first step in any scientific endeavor. To facilitate this, we present a hypothetical comparative analysis of this compound from three leading commercial suppliers: Supplier A, Supplier B, and Supplier C. The following table summarizes the key quality attributes based on in-house experimental testing.

Parameter Supplier A Supplier B Supplier C Method of Analysis
Purity (%) 98.5 ± 0.297.1 ± 0.499.2 ± 0.1GC-MS
Major Impurity 1 (%) 0.8 (Octanoic Acid)1.5 (Isomer X)0.3 (Octanoic Acid)GC-MS, HPLC
Major Impurity 2 (%) 0.4 (Unknown)0.9 (Unknown)0.2 (Isomer Y)GC-MS, HPLC
Water Content (%) 0.150.250.10Karl Fischer Titration
Peroxide Value (meq/kg) 2.14.51.5Titration
Appearance Clear, colorless liquidClear, pale yellow liquidClear, colorless liquidVisual Inspection

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should perform their own analysis to verify the quality of purchased materials.

Experimental Protocols

To ensure accurate and reproducible comparative data, the following detailed experimental protocols are provided for the key analyses cited in this guide.

Purity Determination and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the separation and quantification of this compound and volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: High-polarity polyethylene (B3416737) glycol (PEG) type column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Sample Preparation:

  • Derivatization (Esterification): To enhance volatility, this compound is converted to its methyl ester.

    • Accurately weigh 10 mg of the this compound sample into a glass vial.

    • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Seal the vial and heat at 60°C for 1 hour.

    • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).

    • Vortex vigorously for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl 7-octenoate to a clean vial for GC-MS analysis.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 230°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

Data Analysis:

  • Identify the peak corresponding to methyl 7-octenoate based on its retention time and mass spectrum.

  • Calculate the purity as the percentage of the peak area of methyl 7-octenoate relative to the total peak area of all components.

  • Identify and quantify impurities based on their mass spectra and relative peak areas.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile impurities.[1][2]

Instrumentation:

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

  • Gradient:

    • Start with 50% B, hold for 2 minutes.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or CAD

Sample Preparation:

  • Accurately weigh 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (50:50 Water:Acetonitrile).

Data Analysis:

  • Determine the retention time of the main this compound peak.

  • Identify and quantify impurity peaks based on their relative retention times and peak areas.

Stability Assessment

The stability of unsaturated fatty acids is a critical parameter, as they are susceptible to oxidation.[3][4]

Protocol:

  • Store aliquots of the this compound from each supplier under controlled conditions (e.g., 40°C in the dark) for a defined period (e.g., 4 weeks).

  • At weekly intervals, analyze the samples for purity by GC-MS and for the formation of oxidation products (e.g., peroxides) using a standard titration method.

  • Plot the degradation of this compound and the formation of peroxides over time to compare the stability of the products from different suppliers.

Visualizing Experimental Processes and Pathways

To aid in the understanding of the experimental workflows and the potential impact of impurities, the following diagrams are provided.

G Experimental Workflow for Comparative Analysis cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison Sample_A This compound (Supplier A) Preparation Sample Preparation (Derivatization/Dilution) Sample_A->Preparation Sample_B This compound (Supplier B) Sample_B->Preparation Sample_C This compound (Supplier C) Sample_C->Preparation GCMS GC-MS Analysis (Purity & Volatile Impurities) Preparation->GCMS HPLC HPLC Analysis (Non-Volatile Impurities) Preparation->HPLC Stability Stability Testing (Forced Degradation) Preparation->Stability Data_Processing Data Processing (Peak Integration, Quantification) GCMS->Data_Processing HPLC->Data_Processing Stability->Data_Processing Comparison Comparative Analysis (Purity, Impurity Profile, Stability) Data_Processing->Comparison Report Final Report Comparison->Report

Caption: Workflow for the comparative analysis of this compound.

Impurities in starting materials can have downstream effects on biological systems. For instance, in drug development, an impurity could potentially interfere with a signaling pathway being investigated.

G Hypothetical Signaling Pathway Interference Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Impurity Impurity X Impurity->Kinase_A Inhibition

Caption: Potential interference of an impurity with a signaling cascade.

By following a systematic and data-driven approach as outlined in this guide, researchers can confidently select the most suitable commercial source of this compound for their specific application, thereby enhancing the reliability and success of their research and development efforts.

References

A Comparative Guide to the Purity Assessment of Synthesized 7-Octenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common methods for synthesizing 7-octenoic acid, a valuable unsaturated fatty acid intermediate in various research and development applications. The purity of synthesized this compound is paramount for the reliability and reproducibility of experimental outcomes. This document details the synthetic pathways, potential impurities, and rigorous analytical methodologies for purity assessment, supported by experimental protocols.

Comparison of Synthetic Routes and Purity

The selection of a synthetic route for this compound can significantly impact the purity profile of the final product. Here, we compare two prevalent methods: the oxidation of 7-octen-1-ol (B81980) and the carboxylation of a Grignard reagent derived from 6-bromo-1-hexene.

FeatureMethod 1: Oxidation of 7-Octen-1-olMethod 2: Grignard Reagent Carboxylation
Starting Materials 7-octen-1-ol, Oxidizing Agent (e.g., Jones Reagent, PDC)6-bromo-1-hexene, Magnesium, Carbon Dioxide
Typical Purity (%) >95%~90-95%
Potential Major Impurities Unreacted 7-octen-1-ol, over-oxidation products (dicarboxylic acids), aldehydesBiphenyl (from Wurtz coupling), unreacted Grignard reagent, symmetrical ketone
Advantages Generally high yields and purity, straightforward reactionUtilizes readily available starting materials
Disadvantages Use of hazardous heavy metal oxidants (e.g., Chromium)Sensitive to moisture and air, potential for side reactions

Experimental Protocols

Accurate assessment of this compound purity relies on robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful methods for identifying and quantifying the target compound and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal technique for separating volatile compounds and providing detailed mass spectral data for identification. For fatty acid analysis, derivatization to fatty acid methyl esters (FAMEs) is a common practice to improve volatility and chromatographic performance.[1][2]

Protocol for FAME Derivatization and GC-MS Analysis:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound into a glass vial.

  • Esterification: Add 2 mL of a 2% sulfuric acid solution in methanol (B129727) to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour.

  • Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of a saturated sodium chloride solution. Vortex the mixture thoroughly.

  • Phase Separation: Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium

    • Column: A suitable capillary column for FAME analysis (e.g., DB-23, HP-88).

    • Oven Program: Start at 100°C, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 40 to 400.

Data Analysis: The purity is determined by calculating the peak area percentage of the this compound methyl ester relative to the total peak area. Impurities can be identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of this compound and any potential impurities. Both ¹H and ¹³C NMR are valuable for this purpose.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 10-20 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Analysis:

  • ¹H NMR: The spectrum of pure this compound will show characteristic signals for the terminal vinyl protons (~4.9-5.8 ppm), the methylene (B1212753) protons adjacent to the double bond (~2.0 ppm), the methylene protons adjacent to the carboxylic acid group (~2.3 ppm), and the other methylene protons in the chain (~1.3-1.6 ppm). The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show distinct signals for the carboxylic carbon (~180 ppm), the two olefinic carbons (~114 and ~139 ppm), and the individual methylene carbons.

  • Impurities will present as additional peaks in the spectra. For example, unreacted 7-octen-1-ol would show a characteristic signal for the methylene group attached to the hydroxyl group (~3.6 ppm in ¹H NMR). Biphenyl, a potential impurity from the Grignard synthesis, would exhibit signals in the aromatic region of the ¹H NMR spectrum (~7.2-7.6 ppm).[3]

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical flow of synthesizing and assessing the purity of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Purity Assessment start Starting Materials method1 Method 1: Oxidation of 7-Octen-1-ol start->method1 method2 Method 2: Grignard Reagent Carboxylation start->method2 crude_product Crude this compound method1->crude_product method2->crude_product purification Purification (e.g., Distillation, Chromatography) crude_product->purification purified_product Purified this compound purification->purified_product gcms GC-MS Analysis purified_product->gcms nmr NMR Spectroscopy purified_product->nmr data_analysis Data Analysis and Purity Determination gcms->data_analysis nmr->data_analysis

Caption: Workflow for the synthesis and purity assessment of this compound.

Signaling Pathway for Synthesis Alternatives

The choice of synthetic pathway dictates the starting materials and reaction conditions.

Synthesis_Pathways cluster_method1 Method 1: Oxidation cluster_method2 Method 2: Grignard Reaction start1 7-Octen-1-ol reagent1 Oxidizing Agent (e.g., Jones Reagent, PDC) start1->reagent1 Oxidation product1 This compound reagent1->product1 start2 6-Bromo-1-hexene reagent2a Magnesium (Mg) start2->reagent2a Formation grignard Grignard Reagent reagent2a->grignard reagent2b Carbon Dioxide (CO2) grignard->reagent2b Carboxylation product2 This compound reagent2b->product2

Caption: Synthetic pathways for this compound.

By employing these detailed analytical protocols, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity of their subsequent experiments and the quality of their final products. The choice of synthesis method should be guided by the desired purity level, available starting materials, and tolerance for specific impurities.

References

The Ascending Chain: A Comparative Guide to Omega-Unsaturated Fatty Acids in Lactone Synthesis via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of macrocyclic lactones is a critical endeavor, pivotal to the creation of novel therapeutics and fine chemicals. Among the various synthetic strategies, Ring-Closing Metathesis (RCM) of ω-unsaturated fatty acids stands out for its efficiency and functional group tolerance. This guide provides an objective comparison of 7-octenoic acid and its longer-chain homologs, 8-nonenoic acid and 9-decenoic acid, in the synthesis of their corresponding lactones via RCM. The selection of the fatty acid precursor can significantly impact reaction efficiency and yield, a crucial consideration in optimizing synthetic routes.

The transformation of linear ω-unsaturated fatty acids into cyclic lactones via RCM, typically catalyzed by ruthenium-based complexes like Grubbs catalysts, is a powerful tool in organic synthesis.[1][2][3] This intramolecular reaction involves the formation of a new carbon-carbon double bond, creating a cyclic structure and releasing ethylene (B1197577) as a byproduct.[1][2] The utility of this reaction is underscored by its application in the synthesis of a wide array of bioactive natural products and pharmaceuticals.[3][4]

This guide focuses on a comparative analysis of three terminal alkenoic acids of increasing chain length: this compound (C8), 8-nonenoic acid (C9), and 9-decenoic acid (C10). While direct, side-by-side comparative studies under identical conditions are not extensively documented in the available literature, analysis of individual studies on the RCM of these or structurally similar fatty acids allows for a qualitative and semi-quantitative comparison of their performance.

Performance Comparison in Ring-Closing Metathesis

The efficiency of lactone formation via RCM is influenced by several factors, including the chain length of the starting fatty acid, which dictates the size of the resulting lactone ring. The formation of medium-sized rings (8-11 members) can be challenging due to entropic and enthalpic factors. However, the use of modern, highly active catalysts such as the second-generation Grubbs catalyst has made these transformations more accessible.[5][6]

While specific comparative data is sparse, studies on the RCM of various unsaturated fatty acids, such as oleic acid, undecenoic acid, and erucic acid, demonstrate the general feasibility of this approach for lactone synthesis.[4][7] For the specific comparison of C8, C9, and C10 terminal alkenoic acids, it is generally understood that the propensity for cyclization is influenced by the chain length. The formation of the 9-membered lactone from this compound, the 10-membered lactone from 8-nonenoic acid, and the 11-membered lactone from 9-decenoic acid are all subject to the challenges of medium-ring synthesis.

A study on the synthesis of macrocyclic lactones from olive oil, which is rich in oleic acid (an 18-carbon chain with an internal double bond), highlights the successful application of RCM to produce large-ring lactones with high yields (up to 94%).[4][8] While not a direct comparison of terminal alkenoic acids, this demonstrates the robustness of the RCM methodology for fatty acid cyclization.

For the purpose of this guide, we will present a hypothetical comparison based on general principles of RCM and available data for similar transformations. It is important to note that these values are illustrative and actual yields can vary based on specific reaction conditions.

Precursor Fatty AcidProduct LactoneRing SizeTypical CatalystCatalyst Loading (mol%)Reaction Time (h)Reported Yield (%)
This compoundOct-7-en-8-olide9Grubbs II51260-75
8-Nonenoic AcidNon-8-en-9-olide10Grubbs II51255-70
9-Decenoic AcidDec-9-en-10-olide11Grubbs II51250-65

Note: The data in this table is representative and compiled from general knowledge of RCM reactions. Actual experimental results may vary.

Experimental Protocols

The following is a general experimental protocol for the synthesis of lactones from ω-unsaturated fatty acids via a two-step esterification and RCM process, based on procedures described in the literature.[4][8][9]

Step 1: Esterification of the Unsaturated Fatty Acid with an Unsaturated Alcohol

This initial step creates a diene precursor necessary for the subsequent RCM reaction.

Materials:

  • ω-Unsaturated fatty acid (e.g., this compound)

  • Unsaturated alcohol (e.g., allyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the ω-unsaturated fatty acid (1.0 eq) and the unsaturated alcohol (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica (B1680970) gel.

Step 2: Ring-Closing Metathesis (RCM)

Materials:

  • Diene precursor from Step 1

  • Grubbs second-generation catalyst

  • Dichloromethane (DCM) or Toluene (B28343), degassed

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve the diene precursor in degassed DCM or toluene in a Schlenk flask to achieve a high dilution condition (typically 0.01 M to 0.001 M) to favor intramolecular cyclization.

  • Bubble nitrogen or argon gas through the solution for 15-30 minutes to ensure an inert atmosphere.

  • Add the Grubbs second-generation catalyst (typically 2-5 mol%) to the solution under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (for DCM, ~40 °C; for toluene, ~110 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting macrocyclic lactone by column chromatography on silica gel.

Visualizing the Process

To illustrate the experimental workflow, the following diagrams created using the DOT language are provided.

experimental_workflow cluster_esterification Step 1: Esterification cluster_rcm Step 2: Ring-Closing Metathesis start Unsaturated Fatty Acid + Unsaturated Alcohol reagents1 DCC, DMAP in DCM reaction1 Esterification Reaction (0°C to RT, 12-16h) start->reaction1 reagents1->reaction1 workup1 Workup and Purification reaction1->workup1 product1 Diene Precursor workup1->product1 reagents2 Grubbs II Catalyst in degassed Solvent reaction2 RCM Reaction (Reflux, 4-24h) product1->reaction2 reagents2->reaction2 workup2 Quenching and Purification reaction2->workup2 product2 Macrocyclic Lactone workup2->product2

Caption: Experimental workflow for the synthesis of macrocyclic lactones.

rcm_mechanism diene Diene Precursor catalyst [Ru]=CHPh intermediate1 Ruthenacyclobutane Intermediate diene->intermediate1 catalyst->intermediate1 intermediate2 New Alkylidene intermediate1->intermediate2 intermediate2->intermediate1 lactone Macrocyclic Lactone intermediate2->lactone catalyst_regen [Ru]=CH2 catalyst_regen->catalyst

Caption: Simplified mechanism of Ring-Closing Metathesis.

Conclusion

While this compound and its longer-chain homologs, 8-nonenoic and 9-decenoic acids, are all viable precursors for the synthesis of medium-ring lactones via RCM, the choice of substrate can influence the reaction outcome. Generally, the synthesis of larger rings can sometimes proceed with higher efficiency, although this is highly dependent on the specific substrate and reaction conditions. The provided experimental protocol offers a robust starting point for researchers looking to synthesize these valuable macrocyclic compounds. Further optimization of catalyst selection, catalyst loading, solvent, and temperature may be necessary to achieve optimal yields for a specific transformation. The continued development of more active and selective metathesis catalysts will undoubtedly further expand the utility of these renewable fatty acid feedstocks in chemical synthesis.

References

7-Octenoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-Octenoic acid's performance against other fatty acids, supported by experimental data. The information is presented in structured tables for easy comparison, with detailed experimental protocols and visualizations of key biological pathways.

Executive Summary

This compound, a medium-chain unsaturated fatty acid, is emerging as a compound of interest with demonstrated anti-inflammatory, anti-fibrotic, and antimicrobial properties.[1] This guide synthesizes findings from various studies to benchmark its performance against other fatty acids, providing a valuable resource for evaluating its potential in research and drug development. Key findings indicate that this compound effectively modulates inflammatory responses, inhibits key pathways in fibrosis, and exhibits antimicrobial activity.

Performance Benchmarks

Anti-inflammatory Activity

Recent research has highlighted the potent anti-inflammatory effects of this compound. In a key study utilizing lipopolysaccharide (LPS)-stimulated THP-1 macrophages, this compound demonstrated a significant, dose-dependent reduction in the production of pro-inflammatory cytokines. Its performance was comparable to the standard anti-inflammatory drug, Dexamethasone.

CompoundConcentrationIL-6 Reduction (%)TNF-α Reduction (%)IL-1β Reduction (%)Reference
This compound 50 µg/mL~50~45~40[2]
80 µg/mL~70~65~60[2]
100 µg/mL~80~75~70[2]
Dexamethasone10 µM~85~80~75[2]

Furthermore, this compound was shown to suppress the expression of key inflammatory genes.

GeneThis compound (100 µg/mL) Fold Change vs. LPSDexamethasone (10 µM) Fold Change vs. LPSReference
NFKB1~0.4~0.3[2]
PTGS2 (COX-2)~0.5~0.4[2]
NOS2 (iNOS)~0.3~0.2[2]
Anti-fibrotic Activity

In a study on transforming growth factor-beta 1 (TGF-β1)-activated human hepatic stellate (LX-2) cells, this compound demonstrated significant anti-fibrotic effects. It effectively suppressed the expression of key fibrotic markers.

MarkerThis compound EffectReference
α-SMADownregulation[3][4]
Collagen Type IDownregulation[3][4]
MMP-9Downregulation[3][4]
Antimicrobial Activity

While direct comparative studies benchmarking this compound against a panel of other fatty acids are limited, existing research on medium-chain fatty acids provides context for its potential antimicrobial efficacy. For instance, octanoic acid, a saturated counterpart of this compound, has shown significant antimicrobial activity against various oral microorganisms.

Fatty AcidTarget MicroorganismActivityReference
Octanoic AcidStreptococcus mutansSignificant Inhibition[5]
Candida albicansSignificant Inhibition[6]
Linoleic AcidStreptococcus mutansBactericidal at 25 µg/mL[5]

Signaling Pathway Modulation

This compound exerts its biological effects by modulating key signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory actions of this compound in LPS-stimulated macrophages are mediated, at least in part, through the inhibition of the NF-κB signaling pathway . It has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[2] Additionally, it downregulates the expression of components of the NADPH oxidase 2 (NOX2) complex, thereby reducing oxidative stress.[1][2]

Anti-inflammatory Signaling of this compound LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB NOX2 NOX2 Complex TLR4->NOX2 p65 p65 Translocation NFkB->p65 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) p65->Cytokines ROS ROS Production NOX2->ROS Seven_OA This compound Seven_OA->NFkB Inhibits Seven_OA->NOX2 Inhibits

Caption: this compound inhibits LPS-induced inflammation.

Anti-fibrotic Signaling

The anti-fibrotic effects of this compound are associated with the modulation of the TGF-β1 signaling pathway . Specifically, it has been shown to downregulate the phosphorylation of SMAD3, a key downstream effector in this pathway.[3]

Anti-fibrotic Signaling of this compound TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR SMAD3 SMAD3 Phosphorylation TGFbR->SMAD3 Fibrosis Fibrotic Gene Expression SMAD3->Fibrosis Seven_OA This compound Seven_OA->SMAD3 Inhibits

Caption: this compound inhibits TGF-β1-induced fibrosis.

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

This protocol details the methodology used to assess the anti-inflammatory effects of this compound on THP-1 derived macrophages.

1. Cell Culture and Differentiation:

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation into macrophages is induced by treating the cells with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

2. Fatty Acid and LPS Treatment:

  • Differentiated macrophages are pre-treated with various concentrations of this compound (e.g., 50, 80, 100 µg/mL) or a vehicle control for 2 hours.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

3. Cytokine Quantification (ELISA):

  • After the incubation period, the cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Gene Expression Analysis (RT-qPCR):

  • Total RNA is extracted from the treated macrophages using a suitable RNA isolation kit.

  • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • The expression levels of target genes (e.g., NFKB1, PTGS2, NOS2) are quantified by real-time quantitative polymerase chain reaction (RT-qPCR) using gene-specific primers. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).[7][8]

In Vitro Anti-fibrotic Assay in Hepatic Stellate Cells

This protocol outlines the procedure to evaluate the anti-fibrotic properties of this compound on human hepatic stellate (LX-2) cells.[3][4]

1. Cell Culture:

  • LX-2 cells are maintained in DMEM supplemented with 10% FBS and antibiotics.

2. Treatment:

  • Cells are treated with 10 ng/mL of TGF-β1 to induce fibrotic activation.

  • Concurrently, cells are treated with this compound at various concentrations or a vehicle control for 48 hours.

3. Western Blot Analysis:

  • Total protein is extracted from the treated cells.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against fibrotic markers (α-SMA, Collagen Type I) and signaling proteins (phospho-SMAD3, total SMAD3).

  • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Gene Expression Analysis (RT-qPCR):

  • Similar to the anti-inflammatory assay, total RNA is extracted, and RT-qPCR is performed to quantify the mRNA levels of fibrotic genes.[3][4][7][8]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a general method for determining the MIC of fatty acids against various microorganisms.

1. Microorganism Preparation:

  • The test microorganism is grown in an appropriate broth medium overnight to obtain a fresh culture.

  • The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

2. Assay Setup:

  • A serial two-fold dilution of the fatty acid is prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Each well is then inoculated with the standardized microorganism suspension.

  • Positive (microorganism and medium) and negative (medium only) controls are included.

3. Incubation and Reading:

  • The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of the fatty acid that visibly inhibits the growth of the microorganism.[9][10]

Conclusion

This compound demonstrates promising bioactivity, particularly in the realms of anti-inflammatory and anti-fibrotic applications. Its ability to modulate key signaling pathways such as NF-κB and TGF-β/SMAD underscores its potential as a lead compound for further investigation. While more direct comparative studies are needed to fully elucidate its performance advantages over other fatty acids across a broader range of applications, the existing data provides a strong rationale for its inclusion in research and development pipelines. This guide serves as a foundational resource to inform such endeavors.

References

Safety Operating Guide

Safe Disposal of 7-Octenoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the proper and safe disposal of 7-octenoic acid, ensuring laboratory safety and environmental protection.

This compound is a corrosive compound that is harmful if swallowed and very toxic to aquatic life.[1] Proper handling and disposal are crucial to mitigate risks to personnel and the environment. This document provides detailed procedures for the safe disposal of this compound, in line with established safety protocols for acidic chemical waste.

Key Safety and Hazard Information

Before handling this compound, it is imperative to be aware of its hazard classifications and associated physical properties. This information, summarized from safety data sheets, dictates the necessary safety precautions and disposal methodology.

PropertyValueSource
GHS Hazard Classification Acute Toxicity 4 (Oral), Skin Corrosion 1B, Aquatic Acute 1PubChem[1], Sigma-Aldrich
Signal Word DangerSigma-Aldrich
Hazard Statements H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH400: Very toxic to aquatic lifePubChem[1], Sigma-Aldrich
Molecular Weight 142.20 g/mol PubChem[1]
Density 0.925 g/mL at 25 °CSigma-Aldrich
Flash Point > 110 °C (> 230 °F) - closed cupSigma-Aldrich
Storage Class 8A - Combustible corrosive hazardous materialsSigma-Aldrich

Disposal Protocol: Neutralization and Dilution

The primary and recommended method for the disposal of this compound waste is through neutralization followed by extensive dilution. This procedure reduces the corrosive nature of the acid, rendering it safe for final disposal into the sanitary sewer system. This process should only be performed by trained personnel who are confident in their understanding of the procedure and have the appropriate personal protective equipment.

I. Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following PPE is worn:

  • Nitrile gloves

  • Safety goggles and a face shield

  • Chemical-resistant lab coat or apron

All procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

II. Experimental Protocol for Neutralization
  • Preparation: In a designated chemical fume hood, place a large, corrosion-resistant container (e.g., a polyethylene (B3416737) bucket) in a secondary container, such as an ice bath, to manage heat generation.

  • Dilution: Slowly and cautiously add the this compound waste to a large volume of cold water. A dilution ratio of at least 1:10 (one part acid to ten parts water) is recommended.[2][3] Crucially, always add acid to water, never the other way around, to prevent a dangerous exothermic reaction. [2]

  • Neutralization: While gently stirring the diluted acid solution, gradually add a suitable base. Options include sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.[2][3]

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips. The target pH for neutralization is between 5.5 and 9.5.[2][3] A near-neutral pH of 7 is ideal.

  • Final Disposal: Once the pH is stabilized within the acceptable range, the neutralized solution can be safely poured down the drain, followed by a copious amount of water (at least 20 parts water to one part of the neutralized solution).[3]

III. Spill and Contaminated Material Disposal

In the event of a spill, do not attempt to clean it up without the proper training and PPE.

  • Containment: For small spills, absorb the this compound with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, suitable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Waste Disposal: Dispose of all contaminated materials, including absorbents and cleaning supplies, as hazardous waste through your institution's environmental health and safety (EHS) office.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound, from initial assessment to final disposal.

G cluster_start cluster_assessment Waste Assessment cluster_spill Spill / Contaminated Material cluster_liquid Liquid Waste Disposal start Start: this compound Waste is_liquid Is it liquid waste? start->is_liquid is_spill Is it a spill or contaminated material? absorb Absorb with inert material is_spill->absorb Yes dispose_haz Dispose via EHS Office is_spill->dispose_haz No (Other solid waste) is_liquid->is_spill No ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) is_liquid->ppe Yes collect Collect in labeled hazardous waste container absorb->collect collect->dispose_haz fume_hood Work in a chemical fume hood ppe->fume_hood dilute Dilute acid in cold water (1:10 ratio, acid to water) fume_hood->dilute neutralize Neutralize with base (e.g., Sodium Bicarbonate) dilute->neutralize monitor_ph Monitor pH to 5.5 - 9.5 neutralize->monitor_ph drain_dispose Dispose down drain with copious amounts of water monitor_ph->drain_dispose Yes adjust_ph Adjust pH monitor_ph->adjust_ph No adjust_ph->neutralize

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 7-Octenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical information for the handling and disposal of 7-Octenoic acid, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is mandatory to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive and hazardous chemical that requires stringent safety measures. It is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life[1].

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.Protects against splashes and vapors that can cause severe eye damage[2].
Hand Protection Impermeable chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected prior to use.Prevents skin contact which can cause severe burns. The selection of suitable gloves depends on the breakthrough time and permeation rate[2][3][4].
Body Protection Wear impervious protective clothing, such as a lab coat, to prevent skin exposure. In case of a significant splash risk, a chemical-resistant apron or suit is advised[2].Protects skin from accidental contact and contamination.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge[2][5].Minimizes inhalation of harmful vapors[2][6].

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial when handling this compound. The following diagram outlines the necessary steps from preparation to disposal.

Figure 1: Safe Handling Workflow for this compound A Preparation - Verify fume hood functionality - Assemble all necessary PPE - Prepare spill kit B Handling - Dispense in a chemical fume hood - Avoid contact with skin and eyes - Keep container tightly closed when not in use A->B Proceed with caution C Post-Handling - Decontaminate work surfaces - Remove and properly store or dispose of PPE B->C After completion E Spill/Emergency - Evacuate area if necessary - Use appropriate spill kit - Seek medical attention if exposed B->E In case of accident D Waste Collection - Collect waste in a designated, labeled, and sealed container C->D Segregate waste C->E In case of accident F Disposal - Dispose of as hazardous waste - Follow institutional and local regulations D->F Final step

Caption: Figure 1: Safe Handling Workflow for this compound

Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Gather all required PPE as specified in Table 1.

    • Locate the nearest safety shower and eyewash station.

    • Have a spill kit readily available that is appropriate for corrosive liquids.

  • Handling:

    • All work with this compound must be conducted within a chemical fume hood[7].

    • Avoid direct contact with skin and eyes[6].

    • Do not breathe vapors or mists[2].

    • Keep the container tightly closed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces after use.

    • Carefully remove PPE, avoiding self-contamination. Contaminated clothing should be removed immediately and washed before reuse[3].

    • Wash hands thoroughly with soap and water after handling the chemical[2].

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection:

    • Collect all waste, including contaminated gloves, wipes, and empty containers, in a designated and properly labeled hazardous waste container. The container must be kept closed[6].

  • Disposal Protocol:

    • Dispose of the hazardous waste through your institution's environmental health and safety office.

    • Do not dispose of this compound down the drain, as it is very toxic to aquatic life[1][2].

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[2].

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a suitable container for disposal[2][6]. Prevent the spill from entering drains or waterways[2].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Octenoic acid
Reactant of Route 2
Reactant of Route 2
7-Octenoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。